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Reactive Orange 4

Cat. No.: B12373870
M. Wt: 781.5 g/mol
InChI Key: ARXWHYHTMGGNST-UHFFFAOYSA-K
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Description

Reactive Orange 4 (CAS 12225-82-0) is a synthetic, water-soluble azo dye known for its vibrant red-light orange hue . Its chemical structure is characterized as a single azo class with the molecular formula C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ and a molecular weight of 781.47 g/mol . It is manufactured by diazotizing 2-aminonaphthalene-1,5-disulfonic acid, coupling with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid, and subsequent condensation with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . This dye is primarily valued in research for its application in coloring cellulose-based materials. It forms strong covalent bonds with cotton fibers, resulting in excellent wash-fastness and durable, vibrant colors, making it a subject of study for textile dyeing processes . Its applications also extend to the dyeing of other synthetic fibers, leather, and paper products . In a research context, this compound is frequently used as a model compound in environmental science studies. It is often investigated for the degradation and removal of azo dyes from wastewater using advanced oxidation processes (AOPs) and hydrodynamic cavitation, helping to develop more effective water treatment technologies . This product is intended for research and manufacturing purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should refer to the Safety Data Sheet for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H13Cl2N6Na3O10S3 B12373870 Reactive Orange 4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H13Cl2N6Na3O10S3

Molecular Weight

781.5 g/mol

IUPAC Name

trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3

InChI Key

ARXWHYHTMGGNST-UHFFFAOYSA-K

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Unveiling the Synthesis of C.I. 18260: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis pathway and mechanism for the monoazo dye, C.I. 18260, also known as Mordant Brown 40. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive overview of the chemical processes involved in the creation of this compound.

Chemical Identity

C.I. 18260 , identified as Mordant Brown 40 , is a monoazo dye. The Colour Index (C.I.) number places it within the 11000-19999 range, which is characteristic of monoazo dyes.[1][2] While some sources may associate the name "Mordant Brown 40" with other C.I. numbers, for the purpose of this guide, we will focus on the synthesis of the structure commonly identified by this name.

Synthesis Pathway

The synthesis of C.I. Mordant Brown 40 is a classic example of azo coupling, a fundamental reaction in the synthesis of a vast array of dyes. The overall process involves two primary stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.

The specific synthesis of Mordant Brown 40 involves the following key steps:

  • Diazotization of 4-amino-3-hydroxy-7-nitrosonaphthalene-1-sulfonic acid: The synthesis commences with the diazotization of the aromatic amine, 4-amino-3-hydroxy-7-nitrosonaphthalene-1-sulfonic acid. This reaction is typically carried out in an acidic medium, commonly using sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.

  • Azo Coupling with 2,4-dihydroxyquinoline: The resulting diazonium salt is then coupled with the aromatic compound 2,4-dihydroxyquinoline.[3] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the dye's color. The coupling reaction is sensitive to pH and is generally carried out under controlled conditions to achieve optimal yield and purity.

The overall synthesis can be represented by the following reaction scheme:

C.I. 18260 Synthesis Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-amino-3-hydroxy-7-nitrosonaphthalene-1-sulfonic_acid 4-amino-3-hydroxy-7-nitrosonaphthalene-1-sulfonic acid Diazonium_Salt Diazonium Salt Intermediate 4-amino-3-hydroxy-7-nitrosonaphthalene-1-sulfonic_acid->Diazonium_Salt NaNO2, HCl 0-5 °C Mordant_Brown_40 C.I. 18260 (Mordant Brown 40) Diazonium_Salt->Mordant_Brown_40 2,4-dihydroxyquinoline 2,4-dihydroxyquinoline 2,4-dihydroxyquinoline->Mordant_Brown_40

Figure 1: Synthesis Pathway of C.I. 18260 (Mordant Brown 40).

Reaction Mechanism

The synthesis of C.I. 18260 proceeds through a well-established electrophilic aromatic substitution mechanism.

3.1. Diazotization Mechanism:

The diazotization reaction begins with the formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺). The amino group of 4-amino-3-hydroxy-7-nitrosonaphthalene-1-sulfonic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.

Diazotization Mechanism Amine Ar-NH2 N-Nitrosamine Ar-NH-NO Amine->N-Nitrosamine + NO+ Nitrous_Acid HONO Protonated_Nitrous_Acid H2O+-NO Nitrous_Acid->Protonated_Nitrous_Acid + H+ Nitrosonium_Ion NO+ Protonated_Nitrous_Acid->Nitrosonium_Ion - H2O Protonated_N-Nitrosamine Ar-NH-NOH+ N-Nitrosamine->Protonated_N-Nitrosamine + H+ Diazonium_Ion Ar-N≡N+ Protonated_N-Nitrosamine->Diazonium_Ion - H2O Azo Coupling Mechanism Diazonium_Ion Ar-N≡N+ Sigma_Complex Sigma Complex Intermediate Diazonium_Ion->Sigma_Complex Coupling_Component Coupling Component (2,4-dihydroxyquinoline) Coupling_Component->Sigma_Complex Azo_Dye Azo Dye (Mordant Brown 40) Sigma_Complex->Azo_Dye - H+

References

Technical Guide: Spectral and Methodological Profile of Reactive Orange 4 (CAS 12225-82-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and analytical methodologies associated with the dichlorotriazinyl azo dye, Reactive Orange 4 (CAS 12225-82-0). While specific, publicly available spectral data for this exact compound is limited, this document compiles representative data from closely related reactive dyes and outlines the standard experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in analytical chemistry, environmental science, and textile technology.

Chemical Identity and Structure

This compound is a synthetic dye belonging to the single azo class of compounds.[1][2] Its chemical structure features a dichlorotriazinyl reactive group, which allows it to form covalent bonds with hydroxyl groups on cellulosic fibers like cotton.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number12225-82-0[1][3][4][5][6][7]
C.I. NameC.I. This compound, C.I. 18260[1][2][5]
Molecular FormulaC₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1][8]
Molecular Weight781.47 g/mol [1]
AppearanceOrange powder[1]
SolubilityGood in water[1]
SynonymsReactive Orange M-2R, Reactive Brilliant Orange X-GN[1][2][5]

Spectral Data

Detailed and verified spectral data for the pure, isolated form of this compound is not extensively available in the public domain. However, based on the analysis of similar reactive orange azo dyes, the following represents the expected spectral characteristics.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for determining the concentration of dyes in solution and for monitoring decolorization processes.[9] The maximum absorbance wavelength (λmax) for reactive orange dyes typically falls within the 400-500 nm range. For instance, a similar dye, Reactive Orange 16, exhibits a λmax at 468 nm.[4][10]

Table 2: Representative UV-Vis Spectral Data for Reactive Orange Dyes

ParameterRepresentative Value RangeNotes
λmax400 - 500 nmThe exact λmax can be influenced by solvent polarity and pH.
Molar Absorptivity (ε)Not availableThis value would need to be determined experimentally.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the spectrum would be expected to show characteristic peaks for its various structural components.

Table 3: Expected FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200 - 3550O-H, N-HStretching
2850 - 2950C-H (alkane)Stretching
1630 - 1690N=N (azo)Stretching
1550 - 1700C=C (aromatic)Stretching
1141 - 1010S=O (sulfonate)Stretching
925 - 56C-Cl (chlorotriazine)Stretching

Note: These are expected ranges and the exact peak positions can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available ¹H or ¹³C NMR spectral data for this compound could be located. For structural elucidation and purity assessment, acquiring NMR data would be a critical experimental step.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

UV-Visible Spectroscopy Protocol

This protocol is designed for determining the λmax and concentration of a reactive dye in an aqueous solution.

  • Preparation of Standard Solutions:

    • Accurately weigh a known mass of the dye powder.

    • Dissolve the dye in a specific volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.

    • Perform a series of dilutions from the stock solution to create a set of standard solutions with decreasing concentrations.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with deionized water to be used as a blank for baseline correction.

    • Measure the absorbance of each standard solution across a wavelength range (e.g., 300-700 nm) to determine the λmax.

    • Measure the absorbance of the unknown sample at the determined λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Use the absorbance of the unknown sample and the calibration curve to determine its concentration.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

This is a common method for analyzing solid samples.

  • Sample Preparation:

    • Thoroughly dry both the dye sample and potassium bromide (KBr) powder to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the dye sample into a very fine powder.

    • Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the ground sample.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Synthesis Workflow

The industrial synthesis of this compound is a multi-step process.[9] It involves the diazotization of an aromatic amine, followed by a coupling reaction and a final condensation step.[1][2][3][4][7]

G Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling cluster_2 Step 3: Condensation A 2-Aminonaphthalene-1,5-disulfonic acid C Diazonium Salt A->C Diazotization B Sodium Nitrite & HCl B->C E Azo Compound C->E Coupling Reaction D 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid D->E G This compound E->G Condensation F 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) F->G

Caption: Synthesis pathway of this compound.

Conclusion

This technical guide has summarized the available spectral information and standard analytical protocols for this compound. While specific spectral data for this dye remains elusive in public databases, the provided representative data and detailed methodologies offer a solid foundation for researchers. Further experimental work is necessary to establish a definitive spectral library for this compound.

References

Procion Orange MX-2R: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Procion Orange MX-2R, a reactive dye with significant applications in biomedical research, particularly in the assessment of cell membrane integrity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the molecule's properties, experimental protocols, and data presentation.

Core Molecular Data

Procion Orange MX-2R, also known as Reactive Orange 4, is a dichlorotriazine reactive dye. Its chemical properties make it a valuable tool for specific research applications.

PropertyValueReference
Molecular Formula C₂₄H₁₆Cl₂N₆O₁₀S₃[1][2][3]
Molecular Weight 715.527 g/mol [1]
CAS Number 70616-90-9[1]
Synonyms This compound, C.I. 18260[4]
Appearance Orange Powder[4]
Solubility Water Soluble[4]

Research Applications: Assessment of Sarcolemmal Damage

A primary application of Procion Orange MX-2R in research is as a fluorescent tracer to identify cells with compromised plasma membranes.[1] Due to its molecular size, it is normally excluded from healthy cells. However, upon membrane damage, such as in muscle fibers (sarcolemma), the dye can penetrate the cell, and its fluorescence allows for the identification of injured cells.[1][5]

Experimental Protocols

Two primary methodologies are employed for assessing sarcolemmal damage using Procion Orange MX-2R: an in vitro tissue immersion protocol and an in vivo systemic injection protocol.

In Vitro Protocol: Muscle Tissue Immersion

This method is suitable for assessing membrane integrity in freshly excised tissue.

Materials:

  • Procion Orange MX-2R dye

  • Krebs-Ringer solution

  • Isopentane, pre-cooled in liquid nitrogen

  • Cryostat

  • Fluorescence microscope

Procedure:

  • Immediately following excision, incubate the fresh muscle tissue (e.g., soleus muscle) in a 0.5% (w/v) solution of Procion Orange MX-2R dissolved in Krebs-Ringer solution for 1 hour.[4]

  • After incubation, wash the muscle tissue thoroughly with fresh Krebs-Ringer solution to remove excess, unbound dye.[4]

  • Freeze the washed muscle tissue in isopentane pre-cooled in liquid nitrogen.[4][6]

  • Cut 10 µm thick serial cross-sections of the frozen muscle using a cryostat.[4]

  • Mount the sections on glass slides and visualize using epifluorescence microscopy.

  • Fibers exhibiting bright intracellular fluorescence are identified as having compromised sarcolemmal integrity.

In Vivo Protocol: Systemic Injection in a Mouse Model

This method allows for the assessment of muscle damage in a living organism.

Materials:

  • Procion Orange MX-2R dye

  • Sterile saline or phosphate-buffered saline (PBS)

  • Anesthetic agent

  • Surgical and dissection tools

  • Isopentane, pre-cooled in liquid nitrogen

  • Cryostat

  • Fluorescence microscope

Procedure:

  • Prepare a sterile solution of Procion Orange MX-2R in saline or PBS. The exact concentration may require optimization, but intraperitoneal injections of solutions like Evans blue dye (another membrane-impermeable dye) are often administered at 10 mg/ml.[5]

  • Administer the dye solution to the mouse via intravenous or intraperitoneal injection.

  • Allow the dye to circulate for a predetermined period, for example, 24 hours, to enable its uptake by damaged cells.[1]

  • After the circulation period, humanely euthanize the animal and carefully dissect the muscle of interest.

  • Freeze the muscle tissue in isopentane pre-cooled in liquid nitrogen.

  • Proceed with cryosectioning and fluorescence microscopy as described in the in vitro protocol.

Mandatory Visualizations

Experimental Workflow for In Vitro Sarcolemmal Damage Assessment

G cluster_prep Tissue Preparation cluster_staining Staining cluster_processing Tissue Processing cluster_analysis Analysis A Excise fresh muscle tissue B Incubate in 0.5% Procion Orange MX-2R in Krebs-Ringer solution (1 hr) A->B Immediate C Wash with fresh Krebs-Ringer solution B->C D Freeze in pre-cooled isopentane C->D E Cryosection at 10 µm D->E F Fluorescence Microscopy E->F G Identify fibers with intracellular fluorescence F->G Quantify

Caption: Workflow for assessing sarcolemmal damage in vitro.

Logical Relationship of Procion Orange MX-2R as a Marker for Membrane Permeability

G A Healthy Muscle Fiber D Intact Sarcolemma A->D B Damaged Muscle Fiber E Permeable Sarcolemma B->E C Procion Orange MX-2R (Extracellular) C->E Enters Cell D->C Blocks Entry F No Intracellular Fluorescence D->F G Intracellular Fluorescence E->G

Caption: Procion Orange MX-2R as a viability marker.

References

The Core Mechanism of Dichlorotriazine Reactive Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dichlorotriazine (DCT) reactive dyes, primarily focusing on their application to cellulosic fibers such as cotton. It delves into the fundamental chemistry of the dye-fiber reaction, the critical competing reaction of hydrolysis, and the key parameters influencing the efficiency of the dyeing process. Detailed experimental protocols for analyzing these mechanisms are provided, along with quantitative data and visual representations of the core concepts.

Introduction to Dichlorotriazine Reactive Dyes

Dichlorotriazine reactive dyes are a class of synthetic colorants that form a covalent bond with the substrate, resulting in excellent wash fastness and vibrant colors.[1] The reactive group, a triazine ring with two chlorine atoms, is the key to their functionality. These dyes are widely used for dyeing cellulosic fibers like cotton, linen, and rayon.[1] The general structure of a dichlorotriazine reactive dye consists of a chromophore (the color-imparting part of the molecule), a bridging group, and the dichlorotriazine reactive group.

The Covalent Bonding Mechanism

The fundamental mechanism of action of dichlorotriazine reactive dyes involves a nucleophilic substitution reaction between the dye and the hydroxyl groups of cellulose.[2][3] This reaction is facilitated under alkaline conditions, which activate the hydroxyl groups of the cellulose to form cellulosate anions (Cell-O⁻).[3][4] These highly nucleophilic anions then attack the electron-deficient carbon atoms of the dichlorotriazine ring, displacing a chloride ion and forming a stable covalent ether bond.[3]

The reaction can be summarized as follows:

  • Activation of Cellulose: Cell-OH + OH⁻ ⇌ Cell-O⁻ + H₂O

  • Nucleophilic Substitution: Dye-DCT-Cl + Cell-O⁻ → Dye-DCT-O-Cell + Cl⁻

The presence of two chlorine atoms on the triazine ring makes these dyes highly reactive.[5] This bifunctionality allows for the possibility of crosslinking with the cellulose fibers, which can further enhance the fixation and fastness properties of the dyeing.[6][7]

The Competing Reaction: Hydrolysis

A significant challenge in the application of dichlorotriazine reactive dyes is the competing hydrolysis reaction, where the dye reacts with hydroxide ions (OH⁻) in the alkaline dyebath instead of the cellulose.[5][8] This reaction results in the formation of an inactive, hydrolyzed dye molecule that can no longer form a covalent bond with the fiber.[4][5] The hydrolyzed dye is only physically adsorbed onto the fiber surface and is easily removed during washing, leading to a reduction in fixation efficiency and color yield.[5]

The hydrolysis reaction is as follows:

Dye-DCT-Cl + OH⁻ → Dye-DCT-OH + Cl⁻

Controlling the dyeing conditions to favor the fixation reaction over hydrolysis is crucial for achieving efficient and high-quality dyeing.

Factors Influencing the Mechanism of Action

Several key parameters influence the kinetics and efficiency of the dyeing process with dichlorotriazine reactive dyes.

  • pH: An alkaline pH is essential to activate the cellulose fibers.[8][9] However, a very high pH can accelerate the rate of dye hydrolysis, leading to lower fixation rates.[8] The optimal pH is typically in the range of 10-11.[8][9]

  • Temperature: The rate of both the fixation and hydrolysis reactions increases with temperature.[8][9] The optimal temperature is a balance between achieving a high rate of fixation and minimizing hydrolysis. For many dichlorotriazine dyes, this is in the range of 30-40°C.[5]

  • Electrolyte (Salt) Concentration: Cellulosic fibers develop a negative surface charge in water, which repels the anionic dye molecules. Electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath to neutralize this negative charge, thereby increasing the dye's affinity for the fiber and promoting exhaustion.[1]

  • Dyeing Time: Sufficient time is required for the dye to diffuse into the fiber and for the fixation reaction to occur.[8]

  • Liquor Ratio: The liquor ratio (the ratio of the volume of dye solution to the weight of the fabric) can affect dye exhaustion. A lower liquor ratio generally leads to higher dye exhaustion.

Quantitative Data on Dyeing Performance

The efficiency of the dyeing process is typically evaluated by measuring the percentage of dye exhaustion (%E) and the percentage of dye fixation (%F).

Table 1: Effect of Temperature on the Exhaustion and Fixation of Reactive Red 195 on Cotton

Temperature (°C)Exhaustion (%)Fixation (%)
305218
405825
506538
607255
706852
806448
906043

(Data sourced from a study on the influence of process parameters on the dyeing of cellulose fiber with Reactive Red 195)[1]

Table 2: Effect of Alkali Concentration on the Exhaustion and Fixation of Reactive Red 195 on Cotton

Alkali (Soda Ash) (g/L)Exhaustion (%)Fixation (%)
26020
56535
107255
157053
206850

(Data sourced from a study on the influence of process parameters on the dyeing of cellulose fiber with Reactive Red 195)[1]

Experimental Protocols

Spectrophotometric Determination of Dye Fixation

This method determines the amount of dye covalently fixed to the fiber.

Protocol:

  • Accurately weigh a sample of the dyed fabric (approximately 0.03 g).[10]

  • Dissolve the fabric sample in 50 mL of 70% sulfuric acid.[10]

  • Measure the optical density (absorbance) of the resulting solution at the maximum absorption wavelength (λmax) of the dye using a UV-visible spectrophotometer.[10]

  • Prepare a standard calibration curve by dissolving known concentrations of the pure dye in 70% sulfuric acid and measuring their absorbance.

  • Calculate the concentration of the dye in the fabric sample solution using the calibration curve.

  • The percentage of fixation (%F) can be calculated using the following formula:

    %F = (Amount of dye on fiber / Initial amount of dye applied) x 100

HPLC Analysis of Reactive Dye Hydrolysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the unhydrolyzed (reactive) and hydrolyzed forms of the dye in a dyebath.[5]

Protocol:

  • Sample Preparation:

    • Prepare a dyebath solution containing the dichlorotriazine reactive dye, electrolyte, and alkali according to the desired recipe.[5]

    • At specific time intervals during the dyeing process, withdraw a 10 mL aliquot of the dyebath solution.[5]

    • Immediately neutralize the aliquot to pH 7 with 0.1N HCl to stop the hydrolysis reaction.[5]

    • Dilute the neutralized sample to a known volume (e.g., 25 mL) with deionized water.[5]

    • Filter the solution through a 0.45 μm syringe filter before injection into the HPLC system.[5]

  • HPLC Analysis:

    • Column: A suitable C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed. For example:

      • Solvent A: 100% Acetonitrile containing an ion-pairing agent like 0.025 M tetrabutylammonium bromide.[5]

      • Solvent B: A mixture of acetonitrile and a buffer (e.g., 30:70 v/v acetonitrile: 0.05 M ammonium dihydrogen phosphate).[5]

    • Flow Rate: A typical flow rate is 1 mL/min.[5]

    • Injection Volume: Inject 20 μL of the prepared sample.[5]

    • Detection: Monitor the elution of the dye species using a UV-Vis detector set at the λmax of the dye.[5]

  • Data Analysis:

    • The chromatogram will show separate peaks for the unhydrolyzed and hydrolyzed forms of the dye.

    • The percentage of hydrolysis can be calculated based on the relative peak areas of the hydrolyzed and unhydrolyzed dye.

Visualizing the Mechanisms and Workflows

Signaling Pathway of Dichlorotriazine Dye Reaction with Cellulose

ReactionPathway cluster_cellulose Cellulose Fiber cluster_dyebath Alkaline Dyebath cluster_products Reaction Products Cell_OH Cellulose-OH Cell_O_minus Cellulose-O⁻ (Cellulosate Anion) Cell_OH->Cell_O_minus Activation (Alkali) DCT_Dye Dye-DCT-Cl (Reactive Dye) Fixed_Dye Dye-DCT-O-Cellulose (Covalent Bond) DCT_Dye->Fixed_Dye Fixation (Nucleophilic Substitution) Hydrolyzed_Dye Dye-DCT-OH (Inactive Dye) DCT_Dye->Hydrolyzed_Dye Hydrolysis (Competing Reaction) OH_minus OH⁻ (Hydroxide Ion)

Caption: Reaction pathway of dichlorotriazine dye with cellulose.

Experimental Workflow for Dyeing and Analysis

ExperimentalWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_wash Washing cluster_analysis Analysis A Prepare Dyebath (Dye, Water, Auxiliaries) C Add Fabric to Dyebath A->C B Prepare Cotton Fabric B->C D Add Electrolyte (Salt) (Exhaustion Phase) C->D E Add Alkali (Fixation Phase) D->E F Maintain Temperature and Time E->F K HPLC Analysis of Dyebath (Determine % Hydrolysis) E->K Sample Dyebath G Rinse with Cold Water F->G H Soaping at High Temperature (Remove Unfixed Dye) G->H I Final Rinse and Dry H->I J Spectrophotometric Analysis (Determine % Fixation) I->J

Caption: Experimental workflow for cotton dyeing and analysis.

Logical Relationship of Factors Affecting Dyeing Efficiency

Factors cluster_params Process Parameters cluster_effects Primary Effects center Dyeing Efficiency (% Fixation) pH pH Reactivity Reaction Rate (Fixation & Hydrolysis) pH->Reactivity affects Temp Temperature Temp->Reactivity affects Diffusion Dye Diffusion Temp->Diffusion affects Salt Electrolyte (Salt) Exhaustion Dye Exhaustion Salt->Exhaustion increases Time Time Time->Reactivity allows Time->Diffusion allows LR Liquor Ratio LR->Exhaustion inversely affects Reactivity->center determines Exhaustion->center influences Diffusion->center is necessary for

References

A Technical Guide to the Photophysical and Photochemical Properties of Reactive Orange 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 4 (RO4) is a monoazo dye characterized by a dichlorotriazinyl reactive group.[1] This class of dyes is of significant interest due to its wide application in the textile industry and its persistence in the environment, which necessitates a thorough understanding of its interaction with light.[1] This technical guide provides an in-depth overview of the photophysical and photochemical properties of this compound, detailing its spectral characteristics, excited-state dynamics, and degradation pathways. The information presented herein is crucial for researchers in fields ranging from environmental science to materials science and drug development, where photosensitive compounds are often utilized.

Photophysical Properties

The photophysical properties of a dye govern its interaction with light, including absorption and emission characteristics. While specific quantitative data for this compound is not extensively available in public literature, the following sections describe its general properties, supplemented with data from structurally similar reactive azo dyes.

Absorption Spectroscopy

This compound, like other azo dyes, exhibits characteristic absorption bands in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. The absorption in the visible region is responsible for its orange color. The major absorption peak for similar reactive orange dyes is typically found around 494 nm, which is attributed to the n→π* electronic transition of the azo group (-N=N-).[2]

Table 1: UV-Visible Absorption Data for Reactive Orange Dyes

ParameterValueReference
Absorption Maximum (λmax) ~494 nm[2]
Molar Absorption Coefficient (ε) Data not available for RO4. For similar azo dyes, ε is typically in the range of 10,000 - 50,000 M⁻¹cm⁻¹.General knowledge
Fluorescence Properties

Many azo dyes are weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways from the excited state. The fluorescence properties of this compound are not well-documented. For structurally related fluorescent dyes, the emission maximum, quantum yield, and excited-state lifetime are key parameters that characterize their emissive properties.

Table 2: General Fluorescence Parameters for Fluorescent Dyes

ParameterDescriptionTypical Values for Fluorescent Dyes
Fluorescence Emission Maximum (λem) The wavelength at which the highest fluorescence intensity is observed.Varies widely depending on the dye structure and solvent.
Fluorescence Quantum Yield (Φf) The ratio of photons emitted to photons absorbed.0.01 - 1.0
Excited State Lifetime (τf) The average time a molecule spends in the excited state before returning to the ground state.Nanoseconds (ns) range.

Photochemical Properties

The photochemical properties of this compound are of significant interest, particularly concerning its degradation in the environment. Research has primarily focused on photocatalytic degradation, as direct photolysis is often slow.[3]

Photodegradation

This compound can be degraded upon exposure to UV light, especially in the presence of a photocatalyst like titanium dioxide (TiO₂).[1] The degradation process typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the dye molecule, leading to the cleavage of the azo bond and subsequent mineralization into smaller, colorless compounds.[1] The rate of decolorization is significantly influenced by factors such as pH, with increased rates observed at higher pH values.[1]

The direct photolysis of this compound (degradation by light without a catalyst) is generally considered to be a slow process.[3] The mechanism likely involves the initial excitation of the dye molecule to its singlet and then triplet excited states, followed by reactions such as photo-reduction or photo-oxidation that lead to the breakdown of the chromophore.

Table 3: Photochemical Parameters

ParameterDescriptionValue for RO4 (where available)
Photodegradation Pathway The mechanism through which the dye is broken down by light.Primarily through photocatalysis involving reactive oxygen species.[1]
Photobleaching Quantum Yield (Φb) The efficiency of irreversible photodegradation upon light absorption.Data not available for RO4.

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical and photochemical properties of reactive dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorption coefficient of this compound.

Materials:

  • This compound

  • Spectrophotometer-grade solvent (e.g., water, methanol)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

  • From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁴ M.

  • Record the UV-Vis absorption spectrum for each solution from 200 to 800 nm using a spectrophotometer, with the pure solvent as a reference.

  • Identify the wavelength of maximum absorbance (λmax).

  • According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration.

  • The molar absorption coefficient (ε) is determined from the slope of the resulting linear plot.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and relative fluorescence quantum yield of a fluorescent analog of this compound.

Materials:

  • Fluorescent dye sample

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare dilute solutions of the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of both the sample and standard solutions.

  • Record the fluorescence emission spectrum of the standard solution, exciting at a wavelength where it absorbs.

  • Record the fluorescence emission spectrum of the sample solution under the identical experimental conditions (excitation wavelength, slit widths) as the standard.

  • The fluorescence quantum yield (Φf) is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Laser Flash Photolysis

Objective: To study the transient species and reaction kinetics involved in the photodegradation of this compound.

Materials:

  • This compound solution

  • Pulsed laser system (e.g., Nd:YAG laser)

  • Probe lamp (e.g., Xenon arc lamp)

  • Monochromator

  • Detector (e.g., photomultiplier tube)

  • Oscilloscope

Procedure:

  • A solution of this compound is placed in a cuvette within the laser flash photolysis setup.

  • The solution is irradiated with a short, high-energy laser pulse to generate excited states and transient intermediates.

  • A continuous probe light beam is passed through the sample at a right angle to the laser beam.

  • Changes in the absorbance of the probe light, caused by the transient species, are monitored over time (from nanoseconds to seconds).

  • The signal from the detector is recorded by an oscilloscope, providing a transient absorption spectrum and kinetic decay traces.

  • Analysis of this data provides information on the lifetimes and reaction rate constants of the transient species.

Visualizations

Experimental Workflow for Photophysical Characterization

G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy A Prepare Stock Solution of RO4 B Prepare Serial Dilutions A->B C Record Absorption Spectra B->C F Record Emission Spectra B->F D Determine λmax C->D E Calculate Molar Absorption Coefficient (ε) D->E G Determine λem F->G H Calculate Fluorescence Quantum Yield (Φf) G->H

Caption: Workflow for determining the photophysical properties of this compound.

Photocatalytic Degradation Pathway of this compound

G cluster_initiation Initiation cluster_ros Reactive Oxygen Species (ROS) Formation cluster_degradation Dye Degradation A UV Light (hν) B TiO₂ (photocatalyst) A->B C Generation of electron-hole pair (e⁻ + h⁺) B->C excites D h⁺ + H₂O → •OH + H⁺ C->D E e⁻ + O₂ → •O₂⁻ C->E I •OH (Hydroxyl Radical) D->I F •O₂⁻ + H⁺ → HO₂• E->F G 2HO₂• → H₂O₂ + O₂ F->G H H₂O₂ + e⁻ → •OH + OH⁻ G->H H->I J This compound I->J K Degradation Intermediates J->K attacks L Mineralization Products (CO₂, H₂O, etc.) K->L further oxidation

Caption: Simplified pathway for the TiO₂-photocatalyzed degradation of this compound.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of C.I. 18260 (Acid Red 114)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. 18260, also known as Acid Red 114, is a disazo dye that finds application in various industries, including textiles and leather. Its complex aromatic structure raises concerns about its environmental persistence and potential toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of C.I. 18260. It includes a summary of its physicochemical properties, quantitative data on its degradation under different conditions, ecotoxicological information, and bioaccumulation potential. Detailed experimental protocols for key analytical and biodegradation studies are also provided, along with visualizations of relevant pathways and workflows to aid in research and risk assessment.

Physicochemical Properties of C.I. 18260

A solid understanding of the physicochemical properties of C.I. 18260 is fundamental to predicting its environmental behavior.

PropertyValueReference
Molecular Formula C₃₇H₂₈N₄Na₂O₁₀S₃--INVALID-LINK--
Molecular Weight 830.81 g/mol --INVALID-LINK--
Appearance Dark red to maroon powder--INVALID-LINK--
Water Solubility Soluble--INVALID-LINK--
Synonyms Acid Red 114, C.I. 23635--INVALID-LINK--

Environmental Fate and Biodegradability

The environmental persistence of C.I. 18260 is a key concern. Its degradation can occur through both abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation of C.I. 18260 can be influenced by factors such as pH, temperature, and light.

Biotic Degradation

Microbial activity plays a crucial role in the breakdown of C.I. 18260, particularly under anaerobic conditions.

Under anaerobic conditions, the primary mechanism of C.I. 18260 degradation is the reductive cleavage of the azo bonds (-N=N-). This process is often mediated by azoreductase enzymes produced by a variety of microorganisms. This initial breakdown results in the formation of aromatic amines, which may be further degraded under aerobic conditions.

A key and concerning metabolite of C.I. 18260 anaerobic degradation is 3,3'-dimethylbenzidine , a known carcinogen. The other identified metabolite is 4-methylbenzenesulfonic acid (4'-aminophenyl) ester.

Diagram: Anaerobic Degradation Pathway of C.I. 18260

G C.I. 18260 C.I. 18260 Azo Bond Cleavage Azo Bond Cleavage C.I. 18260->Azo Bond Cleavage Azoreductase 3,3'-dimethylbenzidine 3,3'-dimethylbenzidine Azo Bond Cleavage->3,3'-dimethylbenzidine 4-methylbenzenesulfonic acid (4'-aminophenyl) ester 4-methylbenzenesulfonic acid (4'-aminophenyl) ester Azo Bond Cleavage->4-methylbenzenesulfonic acid (4'-aminophenyl) ester

Caption: Anaerobic breakdown of C.I. 18260.

Aerobic degradation of the parent C.I. 18260 molecule is generally considered to be slow. However, the aromatic amines produced during anaerobic degradation can be further mineralized by aerobic microorganisms.

Quantitative Biodegradation Data

The following table summarizes available quantitative data on the biodegradation of C.I. 18260 under various conditions.

Microorganism/SystemConditionConcentrationDurationDegradation (%)Reference
Pseudomonas aeruginosaAerobic20 ppm (Methyl Red)3 days81.49%--INVALID-LINK--
Bacillus sp.Shaking100 mg/L (Malachite Green)96 hours95.12%--INVALID-LINK--
Bacillus sp.Static0.002 g/L (Brilliant Blue)8 days~80%--INVALID-LINK--
Anaerobic SludgeAnaerobic100 mg/L12 hours98% (color), 95% (COD)--INVALID-LINK--
Ozonation + Anaerobic BiodegradationSequential1500 mg/L20 min ozonation + UASB85% (COD)--INVALID-LINK--

Note: Data for other azo dyes are included to provide a comparative context for the degradation potential of different microbial systems.

Ecotoxicity and Bioaccumulation

Ecotoxicity
Bioaccumulation

Bioaccumulation is the accumulation of substances in an organism. The bioconcentration factor (BCF) is a key indicator of a substance's potential to bioaccumulate.

SpeciesExposure ConcentrationBCF ValueReference
Fish----INVALID-LINK--

Note: While a specific BCF study for C.I. 18260 was not found, the OECD guideline 305 provides a standardized method for its determination. The lipophilic nature of the degradation product 3,3'-dimethylbenzidine suggests a potential for bioaccumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of C.I. 18260.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This aerobic biodegradation test is widely used to assess the potential for a chemical to be readily biodegradable.

  • Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over 28 days.[1][2][3]

  • Apparatus: Manometric respirometer (e.g., OxiTop® Control system).[4]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, typically at a concentration of 30 mg/L of total suspended solids.[4]

  • Test Substance Concentration: Typically 100 mg/L, providing a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.[2]

  • Procedure:

    • Prepare a mineral medium.

    • Add the test substance and inoculum to the test flasks.

    • Include control flasks (inoculum only), a reference substance (e.g., sodium benzoate), and a toxicity control (test substance + reference substance).[5]

    • Seal the flasks and incubate at a constant temperature (e.g., 22 ± 2°C) in the dark with continuous stirring for 28 days.[4]

    • Measure the oxygen consumption manometrically.

  • Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the ThOD. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window.[5]

Diagram: OECD 301F Experimental Workflow

G cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_measurement Measurement & Analysis Mineral Medium Mineral Medium Test Flask Test Flask Mineral Medium->Test Flask Test Substance Test Substance Test Substance->Test Flask Toxicity Control Toxicity Control Test Substance->Toxicity Control Inoculum Inoculum Inoculum->Test Flask Control Flask Control Flask Inoculum->Control Flask Reference Flask Reference Flask Inoculum->Reference Flask Inoculum->Toxicity Control Constant Temperature Constant Temperature Test Flask->Constant Temperature Control Flask->Constant Temperature Reference Flask->Constant Temperature Toxicity Control->Constant Temperature Manometric O2 Consumption Manometric O2 Consumption Constant Temperature->Manometric O2 Consumption Darkness Darkness Stirring Stirring Calculate % Biodegradation Calculate % Biodegradation Manometric O2 Consumption->Calculate % Biodegradation Reference Substance Reference Substance Reference Substance->Reference Flask Reference Substance->Toxicity Control G Bacterial Culture + Azo Dye Bacterial Culture + Azo Dye RNA Extraction RNA Extraction Bacterial Culture + Azo Dye->RNA Extraction Control Culture (no dye) Control Culture (no dye) Control Culture (no dye)->RNA Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Differential Gene Expression Analysis Differential Gene Expression Analysis RNA-Seq->Differential Gene Expression Analysis Pathway Enrichment Analysis Pathway Enrichment Analysis Differential Gene Expression Analysis->Pathway Enrichment Analysis Identification of Key Genes and Pathways Identification of Key Genes and Pathways Pathway Enrichment Analysis->Identification of Key Genes and Pathways

References

Toxicological Profile of Reactive Orange 4 and its Byproducts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive Orange 4 (RO4), a dichlorotriazinyl azo dye, is utilized in the textile industry for its vibrant color and covalent bonding to cellulosic fibers. This guide provides a comprehensive toxicological profile of RO4 and its principal byproducts, intended for a scientific audience. The toxicological assessment reveals that while RO4 exhibits low acute oral and aquatic toxicity, concerns exist regarding its potential for skin and respiratory sensitization. The primary degradation of RO4 involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines, and the hydrolysis of its reactive dichlorotriazinyl group. While data on the parent compound is limited, the toxicological properties of its precursors and potential degradation products, such as 2-Aminonaphthalene-1,5-disulfonic acid, indicate a need for thorough risk assessment. This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and explores potential mechanisms of toxicity, including impacts on cellular signaling pathways.

Chemical Identity and Properties of this compound

  • Chemical Name: 2-[[6-[[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]azo]naphthalene-1,5-disulfonic acid, trisodium salt

  • C.I. Name: this compound

  • CAS Number: 12225-82-0

  • Molecular Formula: C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃

  • Molecular Weight: 781.47 g/mol

  • Chemical Structure: A monoazo dye containing a dichlorotriazinyl reactive group.

Toxicological Data

The toxicological data for this compound and its precursors are summarized below. Data for some specific degradation products are limited.

Table 1: Acute Toxicity of this compound and its Precursors
ChemicalTest OrganismRoute of AdministrationToxicity EndpointValueReference
This compound RatOralLD50>2000 mg/kg[1]
Rainbow TroutAquaticLC50 (49h)>500 mg/L[1]
2-Aminonaphthalene-1,5-disulfonic acid RatOralLD505430 mg/kg
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) RatOralLD501300 mg/kg
RabbitDermalLD50>2000 mg/kg
Table 2: Genotoxicity and Cytotoxicity
Chemical/Dye ClassAssayCell Line/OrganismMetabolic ActivationResultReference
Dichlorotriazinyl Azo Dyes (General) Ames TestSalmonella typhimuriumWith/Without S9 mixOften require modified protocols for detection
In Vitro Micronucleus AssayHuman Keratinocytes (HaCaT)-Can induce clastogenic effects
Reactive Orange 16 (structurally similar) In Vitro Micronucleus AssayHaCaT, HepaRG-Cytotoxic at high concentrations, not genotoxic
Table 3: Sensitization and Irritation
ChemicalEndpointSpeciesResultReference
This compound Eye IrritationNot specifiedIrritant[1]
Skin SensitizationHumanPotential sensitizer
Respiratory SensitizationHumanPotential sensitizer

Byproducts and Degradation Pathways

The primary routes of RO4 degradation are the reductive cleavage of the azo bond and the hydrolysis of the dichlorotriazinyl group.

  • Reductive Cleavage of Azo Bond: This is a common metabolic pathway for azo dyes, often mediated by microbial azoreductases in anaerobic environments or by liver enzymes. This process breaks the molecule into two aromatic amines:

    • 2-Amino-1,5-naphthalenedisulfonic acid

    • 2-amino-4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid

  • Hydrolysis of Dichlorotriazinyl Group: The chlorine atoms on the triazine ring are reactive and can be substituted by hydroxyl groups in aqueous environments, particularly under alkaline conditions. This leads to the formation of mono- and di-hydrolyzed, less reactive forms of the dye.

RO4 This compound (Dichlorotriazinyl Azo Dye) AromaticAmines Aromatic Amines: - 2-Amino-1,5-naphthalenedisulfonic acid - 2-amino-4-hydroxy-7-(methylamino) naphthalene-2-sulfonic acid RO4->AromaticAmines Azo Bond Cleavage (Reductive Metabolism) HydrolyzedDye Hydrolyzed this compound (Monochloro- or Dihydroxy-triazinyl) RO4->HydrolyzedDye Hydrolysis

Degradation pathways of this compound.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.

cluster_0 Preparation cluster_1 Exposure cluster_2 Plating and Incubation cluster_3 Analysis A Prepare bacterial strains (e.g., Salmonella typhimurium his-) D Mix bacteria, test compound, and S9 mix (+/- FMN) A->D B Prepare test compound (RO4) and control solutions B->D C Prepare S9 mix (metabolic activation) +/- Flavin Mononucleotide (FMN) for azo reduction C->D E Pre-incubation (e.g., 30 min at 37°C) to allow for metabolic activation and azo reduction D->E F Add top agar and pour onto minimal glucose agar plates E->F G Incubate plates at 37°C for 48-72 hours F->G H Count revertant colonies G->H I Compare colony counts of treated plates to control plates H->I

Workflow for the modified Ames test for azo dyes.

In Vitro Micronucleus Assay

This assay is used to detect genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

cluster_0 Cell Culture and Treatment cluster_1 Harvesting and Staining cluster_2 Microscopic Analysis A Culture mammalian cells (e.g., human lymphocytes, CHO, TK6) B Expose cells to various concentrations of the test substance (RO4) with and without S9 metabolic activation A->B C Add Cytochalasin B to block cytokinesis (optional, for binucleated cell analysis) B->C D Incubate for 1.5-2 cell cycles C->D E Harvest cells D->E F Stain with a DNA-specific dye (e.g., Giemsa, DAPI) E->F G Score the frequency of micronucleated cells under a microscope F->G H Analyze for dose-dependent increase in micronuclei frequency G->H

Workflow for the in vitro micronucleus assay.

Potential Mechanisms of Toxicity and Signaling Pathways

Oxidative Stress

The metabolism of azo dyes can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components such as DNA, lipids, and proteins. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

RO4 This compound or its metabolites ROS Increased ROS (Reactive Oxygen Species) RO4->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates transcription

Potential involvement of the Nrf2-mediated oxidative stress response.

Inflammatory Response

Oxidative stress and cellular damage can trigger inflammatory signaling pathways such as the NF-κB and MAPK pathways. Activation of these pathways can lead to the production of pro-inflammatory cytokines and chemokines, contributing to cellular and tissue damage.

RO4 This compound or its metabolites Cellular_Stress Cellular Stress (e.g., Oxidative Stress) RO4->Cellular_Stress IKK IKK Complex Cellular_Stress->IKK Activates MAPK_cascade MAPK Cascade (p38, JNK, ERK) Cellular_Stress->MAPK_cascade Activates NFkB_IkB NF-kB-IkB Complex IKK->NFkB_IkB Phosphorylates IkB NFkB NF-kB NFkB_IkB->NFkB IkB degradation, NF-kB release Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to nucleus, activates transcription MAPK_cascade->Inflammatory_Genes Activates transcription factors

Potential activation of NF-κB and MAPK inflammatory pathways.

Conclusion

This compound demonstrates a toxicological profile characterized by low acute systemic toxicity but notable potential for sensitization. The primary toxicological concern stems from the potential for metabolic activation through azo bond reduction to form aromatic amines, and the inherent reactivity of the dichlorotriazinyl group. While specific data on the toxicity of all its degradation byproducts and its direct impact on cellular signaling pathways are limited, the available information on structurally related compounds and the general mechanisms of azo dye toxicity suggest that RO4 and its byproducts may induce oxidative stress and inflammatory responses. Further research is warranted to fully elucidate the toxicological profile of its specific degradation products and to investigate its detailed mechanisms of action at the molecular level. This will enable a more complete risk assessment for human health and the environment. risk assessment for human health and the environment.

References

Methodological & Application

Standard protocol for dyeing cellulosic fibers with Reactive Orange 4

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Dyeing Cellulosic Fibers with Reactive Dyes

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring.[1] For cellulosic fibers like cotton, this bond is typically formed with the hydroxyl (-OH) groups of the cellulose polymer under alkaline conditions.[2][3] This covalent linkage is the reason for the high wash fastness properties of reactive dyes.[1][4] C.I. Reactive Orange 4 is a dichlorotriazine-type reactive dye, which is a common reactive group for cellulosic dyeing.[5]

The dyeing process with reactive dyes is typically an exhaust dyeing method performed in three main stages:

  • Exhaustion: In this initial phase, the dye is encouraged to move from the dyebath to the surface of the fiber. This is achieved by adding an electrolyte, most commonly sodium chloride (NaCl) or sodium sulfate (Glauber's salt).[5][6] The salt reduces the natural repulsion between the anionic dye molecules and the negatively charged surface of the cellulosic fiber in water, thereby promoting dye uptake.[6]

  • Fixation: After the dye has been exhausted onto the fiber, an alkali, such as sodium carbonate (soda ash) or sodium hydroxide, is added to the dyebath.[5][7] The alkali raises the pH of the dyebath (typically to 10.5-11.5), which catalyzes the reaction between the reactive group of the dye and the hydroxyl groups of the cellulose, forming a strong, permanent covalent bond.[2][8]

  • Wash-off (Soaping): Following fixation, a significant amount of dye remains on the fiber either unfixed or in a hydrolyzed state.[9] A competing reaction during the alkaline fixation step is the hydrolysis of the dye, where the dye reacts with water instead of the fiber.[2][10] This hydrolyzed dye has no affinity for the fiber and must be thoroughly washed off to achieve optimal wet fastness properties.[9][11] This is a critical step involving a series of rinses with cold and hot water, often with a detergent, to remove all unfixed dye.[5][12]

Key parameters such as temperature, salt concentration, alkali concentration, pH, liquor ratio (the ratio of the weight of the dyebath to the weight of the goods), and dyeing time must be carefully controlled to ensure reproducible and level dyeing results.[8][13][14]

Quantitative Data Summary

The following table summarizes the typical range of experimental parameters for dyeing cellulosic fibers with reactive dyes. The optimal conditions can vary depending on the specific shade desired (pale, medium, or dark).

ParameterUnitPale ShadeMedium ShadeDark ShadeReference
Reactive Dye % owf*0.1 - 1.01.0 - 3.03.0 - 6.0[14]
Salt (NaCl or Na₂SO₄) g/L20 - 4040 - 7070 - 100[8][13][14]
Alkali (Na₂CO₃) g/L10 - 1515 - 2020 - 25[3][13][14]
Liquor Ratio -1:10 - 1:201:10 - 1:151:8 - 1:10[14]
Dyeing Temperature °C60 - 8060 - 8060 - 80[7][13][15]
Dyeing Time minutes60 - 9060 - 9060 - 90[8][14]
Fixation pH -10.5 - 11.510.5 - 11.510.5 - 11.5[2][8]

*owf: on the weight of fabric

Experimental Protocol: Exhaust Dyeing of Cellulosic Fibers

This protocol describes a standard laboratory procedure for dyeing cellulosic fabric (e.g., cotton) with C.I. This compound using an exhaust method.

1. Materials and Reagents:

  • Cellulosic fabric (pre-scoured and bleached)

  • C.I. This compound

  • Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄)

  • Sodium Carbonate (Na₂CO₃, Soda Ash)

  • Acetic Acid (for pH adjustment, if needed)

  • Non-ionic detergent

  • Distilled or deionized water

  • Laboratory dyeing machine (e.g., Mathis Labomat or similar) with stainless steel dyepots

  • Beakers, graduated cylinders, and a pH meter

2. Procedure:

2.1. Pre-treatment of Fabric:

  • Ensure the cellulosic fabric is thoroughly pre-washed (scoured and bleached) to remove any impurities like oils, waxes, and sizing agents.[16]

  • Cut the fabric to the desired weight and accurately record it.

  • Wet the fabric thoroughly with water before introducing it to the dyebath.

2.2. Dyebath Preparation and Dyeing:

  • Set the dyebath in a stainless steel pot with the required amount of water according to the chosen liquor ratio (e.g., 1:10).[14]

  • Adjust the initial pH of the dyebath to 6.5 - 7.0 if necessary.[7]

  • Prepare a stock solution of this compound by pasting the required amount of dye powder with a small amount of cold water and then dissolving it completely by adding warm water (~50°C).[7]

  • Add the dissolved dye solution to the dyebath.

  • Add the required amount of pre-dissolved salt (e.g., NaCl) to the dyebath.[7] This step is for dye exhaustion.

  • Introduce the pre-wetted fabric into the dyebath.

  • Start the dyeing machine and raise the temperature to the target dyeing temperature (e.g., 60°C).[15]

  • Run the machine at this temperature for 30 minutes to allow for the exhaustion of the dye onto the fabric.

  • After the exhaustion phase, add the pre-dissolved alkali (Sodium Carbonate) to the dyebath in portions over 10-15 minutes to initiate fixation.[7] This will raise the pH to the 10.5-11.5 range.

  • Continue the dyeing process for an additional 45-60 minutes at the set temperature for fixation.[8][14]

2.3. Post-treatment (Wash-off):

  • After dyeing, drop the dyebath and remove the fabric.

  • Rinse the dyed fabric thoroughly under cold running water until the water runs clear.[5][16]

  • Perform a hot rinse at 50-60°C.[12]

  • Prepare a soaping bath containing 1-2 g/L of a non-ionic detergent.[12]

  • Treat the fabric in the soaping bath at or near boiling temperature (95-100°C) for 10-15 minutes to remove all unfixed and hydrolyzed dye.[5]

  • Rinse the fabric again with warm water, followed by a final cold water rinse.[12]

  • Squeeze the excess water from the fabric and allow it to air dry at ambient temperature.[5]

Visualization

DyeingWorkflow Standard Protocol for Dyeing Cellulosic Fibers cluster_prep 1. Preparation cluster_dyeing 2. Exhaust Dyeing Process cluster_post 3. Post-Treatment cluster_final 4. Final Product prep_fabric Scour and Bleach Cellulosic Fabric set_dyebath Set Dyebath: Water + Dye + Salt prep_solution Prepare Dye, Salt, and Alkali Stock Solutions prep_solution->set_dyebath add_fabric Introduce Fabric set_dyebath->add_fabric exhaustion Exhaustion Phase (e.g., 30 min at 60°C) add_fabric->exhaustion add_alkali Add Alkali (Soda Ash) for Fixation exhaustion->add_alkali fixation Fixation Phase (e.g., 60 min at 60°C) add_alkali->fixation rinse_cold Cold Rinse fixation->rinse_cold rinse_hot Hot Rinse rinse_cold->rinse_hot soaping Soaping at Boil (1-2 g/L Detergent) rinse_hot->soaping final_rinse Warm and Cold Rinse soaping->final_rinse dry Dry Fabric final_rinse->dry final_product Dyed Cellulosic Fabric dry->final_product

Caption: Workflow for the reactive dyeing of cellulosic fibers.

References

Application of Reactive Orange 4 in Textile Wastewater Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Reactive Orange 4 (RO4) is a monoazo dichlorotriazinyl reactive dye known for its high reactivity and extensive use in the textile industry for dyeing cellulosic fibers like cotton.[1] However, a significant portion of these dyes, estimated to be between 10% and 40%, does not fix to the fibers during the dyeing process and is released into wastewater.[1] The complex aromatic structure of RO4 makes it resistant to conventional biological wastewater treatment methods, leading to persistent color in effluents and potential toxicity to aquatic life.[2][3][4] Consequently, the development of effective methods for the degradation of RO4 is a critical area of research in environmental science and textile wastewater management. This document provides an overview of various degradation techniques, summarizes key quantitative data, and offers detailed experimental protocols for studying the degradation of this compound.

Advanced Oxidation Processes (AOPs) are a prominent class of methods for treating recalcitrant organic pollutants like RO4.[4][5][6][7] These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex dye molecules into simpler, less harmful compounds, and ultimately, to CO2, water, and inorganic salts.[6][7] Key AOPs for RO4 degradation include photocatalysis, Fenton and photo-Fenton processes, and ozonation.[4][5]

Data Presentation: Degradation of this compound

The following tables summarize the quantitative data from various studies on the degradation of this compound using different advanced oxidation processes and biological treatments.

Table 1: Photocatalytic Degradation of this compound

CatalystCatalyst Dose (g/L)Initial Dye Conc. (mg/L)pHLight SourceDecolorization Efficiency (%)Reaction TimeReference
TiO2 (Degussa P-25)1Not Specified10UV or Solar>90 (in simulated dyebath)20 min[1]
ZnO12511UV927 min[3]
TiO2125Natural (6.63)UV627 min[3]
Ag-AgCl/BiOClNot SpecifiedNot SpecifiedNot SpecifiedVisible Light9290 min[8]

Table 2: Fenton and Photo-Fenton Degradation of this compound

Process[Fe²⁺]₀ (mol·m⁻³)[H₂O₂]₀ (mol·m⁻³)pHLight SourceDegradation Efficiency (%)Reaction TimeReference
Fenton0.180.063None84.5620 min[5]
Photo-Fenton0.180.063UV (λ = 254 nm)93.8420 min[5]
Fenton10 mg/L100 mg/L3None97.7730 min[5]
Photo-Fenton (UV-A)10 mg/L100 mg/L3UV-A98.78Not Specified[5]

Table 3: Ozonation-Based Degradation of Reactive Orange

ProcessInitial Dye Conc. (mg/L)H₂O₂ DosageDecolorization Efficiency (%)Contact TimeReference
O₃/UV/H₂O₂40Not Specified99.660 min[4]

Table 4: Electrochemical and Biological Degradation of Reactive Dyes

MethodOrganism/ElectrodeKey ConditionsDecolorization Efficiency (%)TimeReference
ElectrochemicalStainless Steel ElectrodeUndivided cell, 250 mA·cm⁻², NaCl electrolyteFastest decolorizationNot Specified[2]
BiodegradationBacterial Consortium ETL-AStatic, 35°C, with Glucose & Yeast Extract9330 h[9]
BiodegradationActivated SludgeWith Yeast Extract9824 h[10]
BiodegradationNocardiopsis sp.pH 8, 35°C, 3% salt, 50 mg/L dye>8524 h[11][12]

Experimental Protocols

1. Protocol for Photocatalytic Degradation of this compound using ZnO

This protocol is based on the study by Pare et al., which demonstrated high efficiency for RO4 degradation.[3]

a. Materials and Reagents:

  • This compound dye

  • Zinc Oxide (ZnO) nanopowder

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Photoreactor with a UV light source

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • pH meter

b. Experimental Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From this, prepare a 25 mg/L working solution.

  • Photocatalytic Reaction:

    • Take a specific volume of the 25 mg/L RO4 solution (e.g., 100 mL) in a beaker or the photoreactor vessel.

    • Adjust the pH of the solution to 11 using HCl or NaOH.[3]

    • Add the ZnO catalyst at a loading of 1 g/L.[3]

    • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sample Analysis:

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 1, 2, 3, 5, 7 minutes).

    • Centrifuge or filter the aliquots to remove the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of RO4 using a UV-Vis spectrophotometer.

  • Calculation of Decolorization:

    • Calculate the percentage of decolorization using the formula: % Decolorization = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

2. Protocol for Photo-Fenton Degradation of this compound

This protocol is derived from the findings of a study on Fenton and photo-Fenton oxidation of RO4.[5]

a. Materials and Reagents:

  • This compound dye

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Photoreactor with a UV lamp (e.g., 254 nm)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • pH meter

b. Experimental Procedure:

  • Preparation of Dye Solution: Prepare a working solution of this compound at the desired concentration (e.g., 100 mg/L) in deionized water.

  • Photo-Fenton Reaction:

    • Place a known volume of the dye solution into the photoreactor.

    • Adjust the pH of the solution to 3 using H₂SO₄ or NaOH.[5]

    • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.18 mol·m⁻³ or 10 mg/L).[5] Stir until dissolved.

    • Turn on the UV lamp.

    • Add the specified amount of H₂O₂ (e.g., 0.06 mol·m⁻³ or 100 mg/L) to start the reaction.[5]

  • Sample Analysis:

    • Collect samples at predetermined time intervals (e.g., 0, 5, 10, 15, 20, 30 minutes).

    • Immediately quench the reaction in the collected samples by adding a strong base (like NaOH) to raise the pH and precipitate the iron, or by adding a substance like sodium sulfite.

    • Centrifuge the samples to remove precipitated iron hydroxides.

    • Measure the absorbance of the supernatant at the λmax of RO4.

  • Calculation of Degradation:

    • Calculate the percentage of degradation as described in the photocatalysis protocol.

3. Protocol for Biodegradation of this compound using a Bacterial Consortium

This protocol is based on the study of microbial degradation of Reactive Orange M2R by a bacterial consortium.[9]

a. Materials and Reagents:

  • This compound dye

  • Bacterial consortium capable of degrading azo dyes (e.g., isolated from textile effluent contaminated sites).[9]

  • Nutrient broth or a suitable growth medium containing glucose and yeast extract as co-substrates.[9]

  • Incubator

  • Shaker (optional, for aerobic conditions, though static conditions were used in the reference study)

  • UV-Vis Spectrophotometer

  • Centrifuge

b. Experimental Procedure:

  • Inoculum Preparation: Grow the bacterial consortium in a suitable nutrient broth until a desired cell density is reached.

  • Biodegradation Assay:

    • Prepare a mineral salt medium containing RO4 at a specific concentration.

    • Add co-substrates like glucose and yeast extract to support bacterial growth and dye degradation.[9]

    • Inoculate the medium with the prepared bacterial culture.

    • Incubate the flasks under static conditions at 35°C.[9]

  • Sample Analysis:

    • Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 30 hours).

    • Centrifuge the samples to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the λmax of RO4.

  • Confirmation of Degradation:

    • To confirm that the decolorization is due to degradation and not just adsorption, further analysis of the metabolites can be performed using techniques like HPLC and FTIR.[9]

Visualizations

experimental_workflow_photocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare RO4 Solution adjust_ph Adjust pH to 11 prep_dye->adjust_ph add_catalyst Add ZnO Catalyst (1 g/L) adjust_ph->add_catalyst dark_stir Stir in Dark (30 min) add_catalyst->dark_stir uv_irradiate UV Irradiation dark_stir->uv_irradiate sampling Take Samples at Intervals uv_irradiate->sampling centrifuge Centrifuge/Filter sampling->centrifuge measure_abs Measure Absorbance (UV-Vis) centrifuge->measure_abs calc_decolor Calculate % Decolorization measure_abs->calc_decolor

Workflow for Photocatalytic Degradation of RO4.

experimental_workflow_photo_fenton cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare RO4 Solution adjust_ph Adjust pH to 3 prep_dye->adjust_ph add_fe Add Fe²⁺ adjust_ph->add_fe uv_light Turn on UV Light add_fe->uv_light add_h2o2 Add H₂O₂ to Initiate uv_light->add_h2o2 sampling Take Samples at Intervals add_h2o2->sampling quench Quench Reaction sampling->quench centrifuge Centrifuge quench->centrifuge measure_abs Measure Absorbance centrifuge->measure_abs calc_degrad Calculate % Degradation measure_abs->calc_degrad

Workflow for Photo-Fenton Degradation of RO4.

azo_dye_degradation_pathway AzoDye Azo Dye (RO4) R-N=N-R' AromaticAmines Aromatic Amines (R-NH₂ + R'-NH₂) AzoDye->AromaticAmines •OH / Reduction (Azo bond cleavage) Intermediates Ring Cleavage Intermediates AromaticAmines->Intermediates •OH Oxidation Mineralization Mineralization (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Generalized Azo Dye Degradation Pathway.

References

Application Notes and Protocols for the Electrochemical Degradation of Reactive Orange 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 4 (RO4) is a widely used azo dye in the textile industry, known for its vibrant color and strong fixation to fibers. However, its complex aromatic structure makes it resistant to conventional wastewater treatment methods, posing a significant environmental concern. Electrochemical degradation offers a promising and effective alternative for the complete mineralization of RO4 into less harmful substances. This document provides detailed application notes and protocols for the experimental setup and procedure for the electrochemical degradation of this compound.

The fundamental principle of electrochemical degradation involves the generation of highly reactive hydroxyl radicals (•OH) and other oxidizing species at the anode surface, which then attack and break down the complex dye molecule. The process can be divided into direct oxidation, occurring at the anode surface, and indirect oxidation, where mediators generated in the bulk solution facilitate degradation.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the electrochemical degradation of this compound.

Materials and Reagents
  • Dye: this compound (C.I. This compound)

  • Supporting Electrolytes: Sodium sulfate (Na₂SO₄), Sodium chloride (NaCl)

  • pH Adjustment: Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH)

  • Electrodes:

    • Anode: Stainless steel, Graphite, Boron-Doped Diamond (BDD), or Dimensionally Stable Anodes (DSA) like Ti/IrO₂ or Ti/RuO₂.

    • Cathode: Stainless steel, Graphite, or Platinum.

  • Electrolytic Cell: A 100-500 mL undivided or divided glass beaker or a purpose-built electrochemical reactor. A divided cell utilizes a membrane (e.g., cationic membrane) to separate the anode and cathode compartments.

  • Power Supply: A DC power supply capable of operating in galvanostatic (constant current) or potentiostatic (constant potential) mode.

  • Analytical Instruments:

    • UV-Visible Spectrophotometer

    • High-Performance Liquid Chromatography (HPLC)

    • Total Organic Carbon (TOC) Analyzer

    • Chemical Oxygen Demand (COD) Vials and Reactor

    • pH meter

Preparation of the Working Solution
  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.

  • Prepare the working solution by diluting the stock solution to the desired initial concentration (e.g., 50-200 mg/L) in the chosen supporting electrolyte solution (e.g., 0.1 M Na₂SO₄ or 0.2 M NaCl)[1][2].

  • Adjust the initial pH of the working solution to the desired value using H₂SO₄ or NaOH.

Electrochemical Degradation Procedure
  • Cell Assembly:

    • Place a known volume of the prepared working solution into the electrolytic cell.

    • Position the anode and cathode in the solution, ensuring they are parallel and at a fixed distance from each other.

    • If using a divided cell, ensure the membrane properly separates the anolyte and catholyte.

  • Electrolysis:

    • Connect the electrodes to the DC power supply.

    • Set the desired operating conditions, such as constant current density (e.g., 10-50 mA/cm²) or a fixed voltage (e.g., 10 V)[1][2].

    • Begin the electrolysis and start a timer.

    • Continuously stir the solution using a magnetic stirrer to ensure mass transport of the dye molecules to the electrode surface[2].

  • Sampling:

    • Withdraw aliquots of the solution at regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes) for analysis[2].

    • If necessary, centrifuge or filter the samples to remove any suspended particles before analysis.

Analytical Methods
  • Decolorization Efficiency:

    • Measure the absorbance of the samples at the maximum wavelength (λmax) of this compound (around 493 nm) using a UV-Visible spectrophotometer[2].

    • Calculate the decolorization efficiency using the following formula: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Mineralization Efficiency:

    • Measure the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) of the samples to assess the extent of mineralization[1].

    • Calculate the mineralization efficiency using a similar formula to the decolorization efficiency, substituting absorbance with TOC or COD values.

  • Degradation Product Analysis:

    • Utilize High-Performance Liquid Chromatography (HPLC) to separate and identify the intermediate degradation products[1].

    • Fourier Transform Infrared Spectroscopy (FTIR) can be used to analyze the changes in functional groups of the dye molecule during degradation[1].

Data Presentation

The following tables summarize typical quantitative data obtained during the electrochemical degradation of azo dyes.

Table 1: Effect of Operating Parameters on Decolorization Efficiency of Azo Dyes

ParameterRange StudiedOptimal ConditionEffect on EfficiencyReference
Current Density 10 - 50 mA/cm²30 mA/cm²Increases with current density up to an optimal point, then may decrease due to side reactions.[3]
Initial pH 3 - 11Acidic (pH 3)Generally higher in acidic conditions for direct oxidation.[4]
Electrolyte Conc. 0.05 - 0.5 M0.2 M NaClHigher concentration can increase conductivity and indirect oxidation via chlorine species.[2]
Initial Dye Conc. 50 - 200 mg/LLower concentrationsHigher initial concentrations may lead to lower percentage removal over the same time period.[4]

Table 2: Comparison of Different Electrode Materials for Azo Dye Degradation

Anode MaterialTypical Decolorization Efficiency (%)AdvantagesDisadvantagesReference
Stainless Steel 60 - 80Low cost, readily available.Lower efficiency, potential for metal ion leaching.[1]
Graphite 70 - 90Relatively inexpensive, good conductivity.Can be prone to degradation over time.[4]
Ti/IrO₂ (DSA) > 95High efficiency, stable.Higher cost.[3]
BDD > 98Highest oxygen evolution potential, very high efficiency.Very expensive.N/A
Charcoal-based composite up to 98.5 (for RO16)Low cost, prepared from waste materials.Lower mechanical stability.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution B Prepare Working Solution (Dye + Supporting Electrolyte) A->B C Adjust Initial pH B->C D Assemble Electrolytic Cell C->D E Set Operating Parameters (Current/Voltage) D->E F Start Electrolysis & Stirring E->F G Collect Samples at Time Intervals F->G H UV-Vis Spectrophotometry (Decolorization) G->H I TOC/COD Analysis (Mineralization) G->I J HPLC/FTIR Analysis (Intermediates) G->J K Calculate Degradation Efficiency H->K I->K L Determine Reaction Kinetics K->L

Caption: Experimental workflow for electrochemical degradation of this compound.

Degradation_Pathway RO4 This compound (Azo Dye) Intermediates Aromatic Intermediates (e.g., Naphthalene amines, Phenols) RO4->Intermediates Cleavage of Azo Bond & Aromatic Ring Opening Products Mineralization Products (CO₂, H₂O, N₂, SO₄²⁻, Cl⁻) Intermediates->Products Further Oxidation

Caption: Simplified degradation pathway of this compound.

References

Application Notes and Protocols for Covalent Labeling of Proteins with Reactive Orange 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 4 is a versatile azo dye that can be employed for the covalent labeling of proteins and other biomolecules. Its utility in biological research stems from the presence of a dichlorotriazine (DCT) reactive group. This moiety readily participates in a nucleophilic substitution reaction with the primary amino groups of proteins, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable, covalent bond between the dye and the protein, making it an effective tool for protein tracking, quantification, and localization studies.

The labeling reaction is pH-dependent, with optimal conditions typically in the slightly alkaline range (pH 8.0-9.5) to ensure the deprotonation of the target amine groups, thereby enhancing their nucleophilicity. The resulting brightly colored and fluorescent protein-dye conjugate can be detected and quantified using spectrophotometry or fluorescence imaging techniques.

Quantitative Data Summary

The following tables provide key information regarding this compound and recommended starting conditions for protein labeling experiments.

Table 1: Properties of this compound

PropertyValueReference
C.I. Name This compound[1]
CAS Number 12225-82-0[1][2]
Molecular Formula C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1]
Molecular Weight 781.47 g/mol [1]
Reactive Group Dichlorotriazine (DCT)Inferred from synthesis
Reactivity Primary Amines (e.g., Lysine)General for DCT dyes
Absorption Max (λmax) ~506 nm (in water)[3]
Molar Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹ (Estimated)*N/A

*The molar extinction coefficient is an estimate for a typical orange azo dye and should be determined experimentally for precise quantification.

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Dye:Protein Molar Ratio 10:1 to 40:1This should be optimized for each specific protein.
Reaction Buffer 50-100 mM Sodium Bicarbonate or Sodium BorateMust be free of primary amines (e.g., Tris).
Reaction pH 8.5 - 9.5Critical for deprotonation of lysine residues.
Reaction Temperature Room Temperature (20-25°C)
Incubation Time 1 - 2 hoursLonger times may be needed but can increase non-specific labeling.

Experimental Protocols

Protein Preparation
  • Buffer Exchange: Ensure the protein of interest is in an amine-free buffer, such as 50 mM sodium bicarbonate or sodium borate at pH 8.5. Buffers containing primary amines like Tris or glycine are not suitable as they will compete with the protein for reaction with the dye. If necessary, perform buffer exchange using dialysis or a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to be within the range of 1-10 mg/mL. Protein concentrations below 1 mg/mL may result in lower labeling efficiency.

Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Vortex the solution until the dye is completely dissolved. This stock solution should be prepared fresh immediately before use, as the reactive group is susceptible to hydrolysis.

Protein Labeling Reaction
  • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution. The volume to be added depends on the desired dye-to-protein molar ratio.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • (Optional) To quench the reaction, add a final concentration of 50-100 mM Tris or glycine and incubate for an additional 15-30 minutes.

Purification of the Labeled Protein
  • Separate the protein-dye conjugate from unreacted dye and reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).

  • Monitor the fractions from the column. The labeled protein will appear as a colored band that separates from the smaller, unreacted dye molecules.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of this compound (~506 nm, A₅₀₆).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₀₆ × CF)] / ε_protein

      • CF is the correction factor = A₂₈₀ of the free dye / A₅₀₆ of the free dye. (This should be determined experimentally for this compound, a typical value for similar dyes is ~0.1-0.3).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A₅₀₆ / ε_dye

      • ε_dye is the molar extinction coefficient of this compound at 506 nm (~25,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Table 3: Example Data for Degree of Labeling (DOL) Calculation

ParameterExample Value
A₂₈₀ of Conjugate1.2
A₅₀₆ of Conjugate0.8
ε_protein (e.g., IgG)210,000 M⁻¹cm⁻¹
ε_dye (this compound)25,000 M⁻¹cm⁻¹
Correction Factor (CF)0.2 (assumed)
Calculated Protein Conc. 4.95 x 10⁻⁶ M
Calculated Dye Conc. 3.2 x 10⁻⁵ M
Calculated DOL ~6.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Protein Preparation (Amine-free buffer, pH 8.5) Labeling Labeling Reaction (1-2h, RT, dark) Prot_Prep->Labeling Dye_Prep Dye Preparation (10 mg/mL in DMSO) Dye_Prep->Labeling Purify Purification (Gel Filtration) Labeling->Purify Analyze Analysis (Spectrophotometry, DOL) Purify->Analyze

Caption: Experimental workflow for covalent labeling of proteins.

reaction_mechanism cluster_reactants Reactants cluster_product Product RO4 This compound (Dichlorotriazine) Conjugate Protein-Dye Conjugate (Covalent Bond) RO4->Conjugate + Protein Protein-NH₂ (Lysine residue) Protein->Conjugate pH 8.5-9.5 -HCl

Caption: Reaction of this compound with a protein amino group.

References

Application Notes and Protocols for the Photocatalytic Degradation of C.I. Acid Red 18260 using TiO2 Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye C.I. Acid Red 18260 using titanium dioxide (TiO2) nanoparticles. This process is a promising advanced oxidation technology for the remediation of dye-polluted wastewater.

Introduction

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent a significant class of synthetic colorants used in various industries, including textiles, printing, and cosmetics. Their complex aromatic structures make them resistant to conventional wastewater treatment methods. Photocatalysis using semiconductor materials like TiO2 has emerged as an effective technique for the complete mineralization of these recalcitrant organic pollutants into less harmful substances such as CO2, water, and inorganic ions.[1]

Titanium dioxide is a widely used photocatalyst due to its high chemical stability, non-toxicity, low cost, and strong photo-oxidative capabilities.[2] When irradiated with UV light, TiO2 generates highly reactive oxygen species (ROS), which are responsible for the degradation of organic molecules.

Data Presentation: Degradation Efficiency and Kinetics

The efficiency of photocatalytic degradation is influenced by several parameters, including pH, catalyst dosage, initial dye concentration, and irradiation time. The kinetics of the degradation of many organic substrates, including azo dyes, can be described by the Langmuir-Hinshelwood model.[3]

Table 1: Influence of Operational Parameters on the Degradation of Azo Dyes using TiO2 Nanoparticles

ParameterConditionDegradation Efficiency (%)Reference
pH 3>90
5~94[4]
7~85[5]
9<80[6]
Catalyst Dosage (g/L) 0.5~70[3]
1.0~85[5]
2.0>90[5]
3.0~95[5]
Initial Dye Concentration (mg/L) 10>95[5]
25~90[3]
50~80[4]
Irradiation Time (min) 30~50[5]
60~75[3]
120>90[7]
180>95[5]

Table 2: Kinetic Parameters for the Photocatalytic Degradation of Azo Dyes

Azo DyeKinetic ModelRate Constant (k)Correlation Coefficient (R²)Reference
Acid Red 18Pseudo-first-order0.0289 min⁻¹-
Direct Blue 15Pseudo-first-orderVaries with conditions>0.95[3]
Metanil YellowLangmuir-Hinshelwood1.053 mg L⁻¹ min⁻¹-
Basic Blue 41Pseudo-first-order0.0366 min⁻¹0.9188[8]

Experimental Protocols

Protocol for Synthesis of TiO2 Nanoparticles via Sol-Gel Method

This protocol describes the synthesis of TiO2 nanoparticles using the sol-gel method, a widely used technique for preparing metal oxide nanoparticles.[9]

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Absolute ethanol

  • Deionized water

  • Nitric acid (HNO3)

Procedure:

  • Prepare two solutions, Solution A and Solution B.

  • Solution A: Mix 15 mL of titanium isopropoxide with 45 mL of absolute ethanol in a beaker.

  • Solution B: In a separate beaker, mix a controlled amount of deionized water with absolute ethanol. The amount of water influences the hydrolysis and condensation rates.

  • Slowly add Solution B dropwise to Solution A under vigorous stirring.

  • Add a few drops of nitric acid to the mixture to act as a catalyst and control the hydrolysis rate.

  • Continue stirring the solution for at least one hour to form a homogenous sol.

  • Age the sol at room temperature for 24 hours to allow for gelation.

  • Dry the resulting gel in an oven at 100°C for 12 hours to remove the solvent.

  • Calcine the dried gel in a muffle furnace at a specific temperature (e.g., 400-600°C) for 2-4 hours to obtain crystalline TiO2 nanoparticles. The calcination temperature affects the crystal phase (anatase, rutile, or brookite) and particle size.[10]

Protocol for Photocatalytic Degradation of C.I. 18260

This protocol outlines the procedure for conducting the photocatalytic degradation of C.I. Acid Red 18260.

Materials and Equipment:

  • C.I. Acid Red 18260 dye stock solution

  • Synthesized TiO2 nanoparticles

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)[11]

  • Magnetic stirrer

  • pH meter

  • Beakers

  • Pipettes

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a known concentration of C.I. 18260 solution from the stock solution.

  • Adjust the pH of the dye solution to the desired value using dilute HCl or NaOH.

  • Add a specific amount of TiO2 nanoparticles to the dye solution to achieve the desired catalyst loading (e.g., 1 g/L).

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Turn on the UV lamp to initiate the photocatalytic reaction. The reactor should be placed in a closed system to prevent UV leakage.[11]

  • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Centrifuge the withdrawn samples to separate the TiO2 nanoparticles.[8]

  • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of C.I. 18260 using a UV-Vis spectrophotometer.[2][12][13][14]

  • Calculate the degradation efficiency using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis TiO2 Nanoparticle Synthesis (Sol-Gel) cluster_degradation Photocatalytic Degradation cluster_analysis Analysis s1 Mixing Precursors (TTIP + Ethanol) s2 Hydrolysis & Condensation (Addition of Water) s1->s2 s3 Gelation s2->s3 s4 Drying s3->s4 s5 Calcination s4->s5 d2 Add TiO2 Catalyst s5->d2 Synthesized TiO2 NPs d1 Prepare Dye Solution (C.I. 18260) d1->d2 d3 Adsorption Equilibrium (in dark) d2->d3 d4 UV Irradiation d3->d4 d5 Sample Collection d4->d5 a1 Centrifugation d5->a1 Aliquots a2 UV-Vis Spectrophotometry a1->a2 a3 Data Analysis (Degradation Efficiency & Kinetics) a2->a3

Caption: Experimental workflow for TiO2 synthesis and photocatalytic degradation.

Signaling Pathway of Photocatalytic Degradation

photocatalytic_mechanism cluster_catalyst TiO2 Nanoparticle cluster_reactions Photocatalytic Reactions tio2 TiO2 vb Valence Band (VB) cb Conduction Band (CB) vb->cb e- h2o H2O vb->h2o h+ dye C.I. 18260 Dye vb->dye h+ oxidizes o2 O2 cb->o2 uv UV Light (hν) uv->tio2 Excitation oh_rad •OH (Hydroxyl Radical) h2o->oh_rad Oxidation o2_rad •O2- (Superoxide Radical) o2->o2_rad Reduction oh_rad->dye Oxidizes o2_rad->dye Oxidizes degradation Degradation Products (CO2, H2O, etc.) dye->degradation

Caption: Mechanism of TiO2 photocatalytic degradation of azo dyes.

References

Application Note: Quantification of Reactive Orange 4 Using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Orange 4 is a dichlorotriazinyl azo dye widely used in the textile industry. Accurate quantification of this dye is crucial for quality control of commercial products, monitoring of industrial effluents, and for toxicological and environmental impact assessments. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation and quantification of such compounds.[1][2] This application note details a validated reversed-phase ion-pair HPLC method for the quantitative analysis of this compound.

Principle

This method employs reversed-phase ion-pair chromatography (IPC) coupled with UV-Visible detection. This compound is an anionic dye containing sulfonate groups, which typically show poor retention on standard non-polar C18 columns. To overcome this, an ion-pairing reagent, such as Tetrabutylammonium Bromide (TBAB), is added to the mobile phase.[3][4] The cationic TBAB forms a neutral, hydrophobic ion pair with the anionic dye molecule. This interaction significantly increases the analyte's retention on the C18 stationary phase, allowing for effective separation and improved peak shape.[4][5] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound analytical standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Tetrabutylammonium Bromide (TBAB, ion-pair reagent)

    • Ammonium Acetate (for buffer preparation)

    • 0.45 µm syringe filters (for sample preparation)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 20 mM ammonium acetate solution containing 5 mM TBAB in HPLC-grade water. Adjust the pH to 6.5 with acetic acid. Filter the solution through a 0.45 µm membrane before use.

  • Mobile Phase B: Acetonitrile (100%).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by performing serial dilutions of the stock solution with the 50:50 mixture of Mobile Phase A and B.

Sample Preparation
  • Solid Samples: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range.

  • Aqueous Samples (e.g., wastewater): Centrifuge the sample to remove suspended solids. Dilute the supernatant with the mobile phase to an appropriate concentration.

  • Filtration: Prior to injection, filter all samples and standards through a 0.45 µm syringe filter to remove particulate matter and prevent column blockage.

Chromatographic Conditions

The separation is performed using the parameters outlined in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate with 5 mM TBAB, pH 6.5B: Acetonitrile
Gradient Program 0-2 min: 10% B2-12 min: 10% to 80% B12-15 min: 80% B15.1-18 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength Diode Array Detector scanning from 200-700 nm. Quantification wavelength at the absorbance maximum (λmax) of this compound, approximately 492 nm .[6]
Injection Volume 10 µL

Data Presentation and Method Validation

The analytical method was validated according to standard guidelines for linearity, precision, accuracy, and sensitivity.[7][8]

Linearity

The linearity of the method was established by analyzing the calibration standards in triplicate. The peak area was plotted against the concentration, and the linearity was assessed by the coefficient of determination (R²).

Concentration (µg/mL)Mean Peak Area (n=3)
118,540
593,210
10187,150
25465,980
50935,200
1001,865,450
0.9998
Sensitivity

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.28
LOQ 0.85
Precision and Accuracy

Precision was evaluated by analyzing six replicates of quality control (QC) samples at three concentration levels on the same day (intra-day) and on three different days (inter-day). Accuracy was determined by the percent recovery of spiked samples.[8]

QC LevelConcentration(µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=9)Accuracy (% Recovery)
Low51.852.4598.7%
Medium251.101.62101.2%
High500.951.3599.5%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standards Filter Filter (0.45 µm) Standard->Filter Sample Prepare Sample (Dissolve, Dilute) Sample->Filter Autosampler Autosampler (Inject 10 µL) Filter->Autosampler Column C18 Column (Separation) Autosampler->Column Detector DAD Detector (λ = 492 nm) Column->Detector CDS Chromatography Data System Detector->CDS Integration Peak Integration CDS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Generate Report Quant->Report

Caption: Workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for Adsorption Studies of Reactive Orange 4 on Novel Adsorbent Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Reactive Orange 4 (RO4) is a widely used anionic azo dye in the textile industry, and its release into wastewater poses significant environmental and health concerns. Adsorption has emerged as a promising technique for the removal of such dyes due to its efficiency, cost-effectiveness, and ease of operation. This document provides detailed application notes and protocols for conducting adsorption studies of this compound using various novel adsorbent materials. The methodologies outlined are based on established research findings and are intended to guide researchers in evaluating the performance of new and existing adsorbents.

Data Presentation: Performance of Novel Adsorbents for Reactive Dye Removal

The following tables summarize the quantitative data from various studies on the adsorption of reactive orange dyes onto different novel adsorbent materials. This allows for a comparative assessment of their performance under optimal conditions.

Table 1: Adsorption Capacities and Removal Efficiencies of Various Adsorbents for Reactive Orange Dyes

Adsorbent MaterialReactive DyeMaximum Adsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHReference
Sesame StalkThis compound178.57Not SpecifiedSignificant[1]
Ionic Liquid Coated Fe3O4 NanoparticlesReactive Orange 122Not Specified>98Not Specified
Garden GrassReactive Orange12.2904[2][3]
Cu(I)-Polyaniline CompositeReactive Orange 16392.15694.774[4]
Nitrogen-Doped Nanoporous BiocharReactive Orange 16173.9Not SpecifiedAcidic[5]
Activated Carbon (Solanum Torvum)Reactive Orange 16Not SpecifiedFavorable at acidic pH2.0[6]
CaFe2O4 NanoparticlesReactive Orange 12276.92772.0[7]
Activated Carbon (Orange Pulp)Reactive Orange 13129.87Not SpecifiedNot Specified[8]

Table 2: Kinetic and Isotherm Model Fitting for Reactive Orange Dye Adsorption

Adsorbent MaterialReactive DyeBest Fit Kinetic ModelBest Fit Isotherm ModelReference
Sesame StalkThis compoundPseudo-second-orderLangmuir, Freundlich, Tempkin[1]
Ionic Liquid Coated Fe3O4 NanoparticlesReactive Orange 122Pseudo-second-orderFreundlich
Garden GrassReactive OrangeNot SpecifiedTemkin and Pyzhey[3]
Cu(I)-Polyaniline CompositeReactive Orange 16Pseudo-second-orderLangmuir[4]
Nitrogen-Doped Nanoporous BiocharReactive Orange 16ElovichRedlich–Peterson[5]
Activated Carbon (Solanum Torvum)Reactive Orange 16Pseudo-second-orderLangmuir[6]
CaFe2O4 NanoparticlesReactive Orange 12Pseudo-second-orderLangmuir[7]
Activated Carbon (Orange Pulp)Reactive Orange 13Pseudo-second-orderLangmuir[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound adsorption.

Protocol 1: Preparation of Adsorbent Material

The preparation method will vary significantly depending on the nature of the novel adsorbent. Below are generalized steps for common types of adsorbents.

  • Bio-adsorbents (e.g., Sesame Stalk, Garden Grass):

    • Wash the raw material thoroughly with deionized water to remove dust and impurities.

    • Dry the material in an oven at 60-80°C for 24 hours.

    • Grind the dried material to a fine powder using a mechanical grinder.

    • Sieve the powder to obtain a uniform particle size.

    • Store the prepared adsorbent in a desiccator until use.

  • Activated Carbon (from various precursors):

    • Wash and dry the precursor material as described above.

    • Carbonize the material in a furnace under a nitrogen atmosphere at a specific temperature (e.g., 500-800°C) for 1-2 hours.

    • Activate the resulting char either physically (using steam or CO2 at high temperatures) or chemically (by impregnating with an activating agent like H3PO4 or ZnCl2 followed by heating).[6][8]

    • Wash the activated carbon with hot deionized water to remove any remaining activating agent and until the pH of the washing solution is neutral.

    • Dry the activated carbon at 100-110°C and store it in a desiccator.

  • Nanomaterials (e.g., Coated Fe3O4, CaFe2O4):

    • Synthesize the nanoparticles using a suitable method (e.g., co-precipitation, hydrothermal).[7]

    • If required, coat the nanoparticles with a functionalizing agent (e.g., ionic liquid) by dispersing both in a suitable solvent and stirring for a specified time.

    • Separate the synthesized adsorbent from the reaction mixture by centrifugation or magnetic separation.

    • Wash the adsorbent multiple times with deionized water and/or ethanol.

    • Dry the final product under vacuum or in a low-temperature oven.

Protocol 2: Batch Adsorption Experiments

Batch experiments are performed to evaluate the effects of various parameters on the adsorption of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.

  • Effect of pH:

    • Take a series of flasks, each containing a fixed volume of RO4 solution of a known initial concentration.

    • Adjust the pH of the solutions to different values (e.g., 2, 4, 6, 8, 10, 12) using 0.1 M HCl or 0.1 M NaOH.[4]

    • Add a fixed amount of the adsorbent to each flask.

    • Agitate the flasks at a constant speed and temperature for a predetermined time to reach equilibrium.

    • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

    • Determine the final concentration of RO4 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength.

  • Effect of Adsorbent Dose:

    • Vary the amount of adsorbent (e.g., 0.1 g/L to 2 g/L) in a series of flasks containing RO4 solution of a fixed initial concentration, volume, and pH (the optimal pH determined from the previous step).[7]

    • Follow the agitation, separation, and analysis steps as described above.

  • Effect of Contact Time (Kinetics):

    • To a flask containing RO4 solution at optimal pH and adsorbent dose, add the adsorbent.

    • Agitate the mixture and withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).[4][7]

    • Separate the adsorbent and analyze the final RO4 concentration in each sample.

  • Effect of Initial Dye Concentration (Isotherm):

    • Prepare a series of RO4 solutions with varying initial concentrations (e.g., 20, 50, 100, 150, 200 mg/L).[4][7]

    • Add a fixed amount of adsorbent to each solution at the optimal pH.

    • Agitate the flasks until equilibrium is reached (determined from the kinetic study).

    • Separate the adsorbent and analyze the final RO4 concentration.

  • Effect of Temperature (Thermodynamics):

    • Conduct the adsorption experiments at different temperatures (e.g., 298 K, 308 K, 318 K) using the optimal conditions of pH, adsorbent dose, and equilibrium time.[1][7]

Data Analysis
  • Removal Efficiency (%): % Removal = [(C₀ - Cₑ) / C₀] * 100

  • Adsorption Capacity at equilibrium, qₑ (mg/g): qₑ = (C₀ - Cₑ) * V / m

  • Adsorption Capacity at time t, qₜ (mg/g): qₜ = (C₀ - Cₜ) * V / m

Where:

  • C₀ = Initial dye concentration (mg/L)

  • Cₑ = Equilibrium dye concentration (mg/L)

  • Cₜ = Dye concentration at time t (mg/L)

  • V = Volume of the solution (L)

  • m = Mass of the adsorbent (g)

Visualizations

The following diagrams illustrate the experimental workflows for adsorption studies.

Experimental_Workflow cluster_prep Adsorbent Preparation cluster_batch Batch Adsorption Studies cluster_params cluster_analysis Analysis Raw_Material Raw Material Washing_Drying Washing & Drying Raw_Material->Washing_Drying Modification Grinding/Carbonization/Synthesis Washing_Drying->Modification Final_Adsorbent Final Adsorbent Modification->Final_Adsorbent Parameter_Optimization Parameter Optimization Final_Adsorbent->Parameter_Optimization Stock_Solution Prepare RO4 Stock Solution Stock_Solution->Parameter_Optimization pH pH Study Dose Adsorbent Dose Study Time Contact Time (Kinetics) Concentration Initial Concentration (Isotherm) Temperature Temperature (Thermodynamics) Sampling Sample Collection Parameter_Optimization->Sampling Separation Filtration/Centrifugation Sampling->Separation Analysis UV-Vis Spectrophotometry Separation->Analysis Data_Processing Data Analysis Analysis->Data_Processing Results Results Data_Processing->Results

Caption: Experimental workflow for the adsorption of this compound.

Data_Analysis_Flow cluster_input Experimental Data cluster_calc Calculations cluster_modeling Modeling cluster_output Results C0 Initial Concentration (C₀) Removal_Efficiency Removal Efficiency (%) C0->Removal_Efficiency qe Adsorption Capacity (qₑ) C0->qe Ce Equilibrium Concentration (Cₑ) Ce->Removal_Efficiency Ce->qe Ct Concentration at time t (Cₜ) Kinetic_Models Kinetic Models (Pseudo-first-order, Pseudo-second-order) Ct->Kinetic_Models Isotherm_Models Isotherm Models (Langmuir, Freundlich) qe->Isotherm_Models Thermo_Params Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) qe->Thermo_Params Best_Fit_Models Best-Fit Models Kinetic_Models->Best_Fit_Models Isotherm_Models->Best_Fit_Models Adsorption_Mechanism Adsorption Mechanism Thermo_Params->Adsorption_Mechanism

Caption: Data analysis workflow for adsorption studies.

References

Application Notes and Protocols: Optimization of Cold Pad-Batch Dyeing with Procion Orange MX-2R

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cold pad-batch (CPB) dyeing process is a semi-continuous method widely used for dyeing cellulosic fibers like cotton and viscose with reactive dyes.[1] It is recognized for its significant environmental and economic advantages, including reduced water and energy consumption, the elimination of salt in the dyeing process, and high dye fixation rates.[1][2][3][4] Procion MX dyes, which are cold water fiber reactive dyes, are particularly well-suited for this method.[5][6] They form a strong covalent bond with cellulosic fibers, resulting in excellent washfastness.[7][8] This document provides a detailed protocol for optimizing the cold pad-batch dyeing process for cotton fabric using Procion Orange MX-2R (Reactive Orange 4).

Core Principles of Cold Pad-Batch Dyeing

The CPB process involves three main stages:

  • Padding: The fabric is impregnated with a dye liquor containing the reactive dye and specific chemicals.[1]

  • Batching (Dwelling): The padded fabric is rolled and stored at ambient temperature for several hours. During this time, the dye diffuses into the fiber and fixation occurs under alkaline conditions.[1][9]

  • Washing-off: Unfixed dye is removed from the fabric surface through a series of rinsing and soaping steps to ensure optimal fastness properties.[9]

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and bleached 100% cotton fabric with high and uniform absorbency.[10]

  • Dyestuff: Procion Orange MX-2R (C.I. This compound).[11]

  • Chemicals:

    • Sodium Carbonate (Soda Ash) or Sodium Hydroxide (Caustic Soda) as alkali/fixing agent.

    • Anionic Wetting Agent (e.g., Levocol NF).[12]

    • Sequestering Agent (e.g., Levocol 2010).[12]

    • Urea (optional, to improve dye solubility and prevent frosting).[12]

    • Non-ionic detergent (for wash-off).[2]

    • Acetic Acid (for neutralization).[3]

  • Equipment:

    • Laboratory Padding Mangle with two or three bowls.

    • Batching roller and plastic film for wrapping.

    • Beakers, graduated cylinders, and a magnetic stirrer.

    • pH meter.

    • Spectrophotometer for color measurement.

    • Launder-Ometer for wash fastness testing.

    • Crockmeter for rubbing fastness testing.

    • Lightfastness tester.

Fabric Preparation (Pre-treatment)

Proper pre-treatment is critical for achieving uniform and reproducible dyeing results.[10]

  • Desizing: Remove any sizing agents from the grey fabric.

  • Scouring and Bleaching: The fabric must be scoured and bleached to remove natural impurities, oils, and waxes, ensuring high absorbency (1-2 seconds for a water drop to be absorbed).[3][10]

  • Drying and Conditioning: The fabric should be uniformly dried and cooled to room temperature (20-25°C) before dyeing.[9][10]

Preparation of Dye and Alkali Solutions

Dye and alkali solutions are prepared separately and mixed just before the padding process to prevent premature hydrolysis of the dye.

  • Dye Solution:

    • Dissolve the required amount of Procion Orange MX-2R powder in cold water.

    • Add the wetting agent and sequestering agent.

    • If using, dissolve urea in the dye solution.

    • Make up the final volume with water.

  • Alkali Solution:

    • Dissolve the required amount of Sodium Carbonate or a combination of Sodium Carbonate and Sodium Hydroxide in cold water.

  • Final Pad Liquor:

    • The dye and alkali solutions are typically fed to the pad trough by separate dosing pumps at a fixed ratio (e.g., 4:1 or 5:1 dye to alkali).[12] This ensures the pad liquor remains stable during the process.

Padding Process
  • Set the pressure on the padding mangle to achieve the desired liquor pick-up percentage (typically 70-80% for cotton).[3][12]

  • Maintain the pad liquor temperature at 20-25°C.[9][12]

  • Pass the pre-treated cotton fabric through the pad trough. The immersion time should be short and consistent, around 1-2 seconds.[12]

  • The fabric is then squeezed between the rollers to ensure even dye penetration and removal of excess liquor.

Batching (Dwelling) Process
  • Immediately after padding, the fabric is wound onto a roller, ensuring a smooth, tension-free roll.

  • The roll is then completely wrapped with plastic film to prevent evaporation of water and absorption of carbon dioxide from the air, which could alter the alkali concentration on the fabric selvedges.[9]

  • The wrapped batch is stored at a controlled ambient temperature (25-30°C) and rotated slowly (5-10 rpm) for the required batching time (e.g., 4-24 hours).[1][10] The duration depends on the dye reactivity and the desired shade depth.

Wash-off Protocol

A thorough wash-off is essential to remove hydrolyzed, unfixed dye and achieve good wet fastness properties.

  • Cold Rinse: Rinse the dyed fabric thoroughly with cold water to remove the majority of the unfixed dye and alkali.

  • Hot Rinse: Rinse with hot water (e.g., 70-80°C).

  • Soaping: Wash the fabric with a 1-2 g/L solution of non-ionic detergent at or near boiling temperature (e.g., 95°C) for 10-15 minutes.[2]

  • Hot Rinse: Rinse again with hot water.

  • Neutralization (Optional but Recommended): Treat the fabric with a dilute solution of acetic acid (1 g/L) to neutralize any residual alkali.[3]

  • Final Cold Rinse: Rinse with cold water.

  • Drying: Air-dry or tumble-dry the fabric.

Process Optimization Data

The following tables present example data for optimizing key parameters and the expected performance of the dyed fabric.

Table 1: Optimization of Dyeing Parameters for Procion Orange MX-2R

Experiment No.Dye Conc. (% owf)Alkali (g/L) (Soda Ash)Batching Time (hours)Batching Temp. (°C)Color Yield (K/S)Fixation Efficiency (%)
12.01082512.585
22.02082514.892
32.03082515.193
42.02042513.288
52.020122515.595
62.020162515.695
71.02012258.996
83.020122518.291

Note: These values are illustrative. Optimal conditions should be determined experimentally. Increasing alkali concentration and batching time generally improves color yield and fixation, up to a certain point.[13]

Table 2: Typical Colorfastness Properties of Optimized Dyeing

Fastness PropertyStandard Test MethodRating (1-5 Scale)
Washing Fastness ISO 105-C064-5
Color Change4-5
Staining on Cotton4-5
Rubbing Fastness ISO 105-X12
Dry Rubbing4-5
Wet Rubbing4
Light Fastness ISO 105-B024-5
Perspiration Fastness ISO 105-E04
Acidic & Alkaline4-5

Note: Ratings are based on a 1-5 scale, where 5 indicates excellent fastness.[5][6]

Evaluation Methodologies

Determination of Color Yield (K/S)

The color yield, or color strength, of the dyed fabric is evaluated by measuring its surface reflectance using a spectrophotometer. The Kubelka-Munk equation is then used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.[14][15]

Kubelka-Munk Equation: K/S = (1 - R)² / 2R

  • K: Absorption coefficient

  • S: Scattering coefficient

  • R: Reflectance of the dyed sample at the wavelength of maximum absorption.[14][16]

Determination of Fixation Efficiency (%F)

Fixation efficiency is the percentage of dye that has chemically bonded with the fiber out of the total amount of dye applied.

  • A dyed but unwashed sample is taken, and its K/S value is measured (K/S)ᵤ.

  • The same sample is then subjected to a rigorous wash-off and soaping process to remove all unfixed dye.

  • The K/S value of the washed sample is measured again (K/S)ₒ.

  • Fixation efficiency can be estimated using the formula: %F = [(K/S)ₒ / (K/S)ᵤ] x 100 .[17]

  • A more precise method involves dissolving a known weight of the dyed fabric in a solvent like 70% sulfuric acid and measuring the absorbance of the solution with a UV-Vis spectrophotometer.[18][19] This absorbance is compared to a standard solution of the dye to determine the exact amount of fixed dye.[18][19]

Colorfastness Testing

Colorfastness tests assess the resistance of the color to various external influences.[20]

  • Washing Fastness (ISO 105-C06 / AATCC 61): The dyed sample is washed with a standard detergent under specified conditions of temperature and time, along with a multifiber fabric to assess staining.[21][22]

  • Rubbing Fastness (ISO 105-X12 / AATCC 8): A crockmeter is used to rub the dyed fabric with a standard white cloth under both dry and wet conditions to evaluate color transfer.[21][23]

  • Light Fastness (ISO 105-B02 / AATCC 16): The sample is exposed to a standardized artificial light source (Xenon Arc lamp) that simulates natural sunlight for a specified period, and the degree of fading is assessed.[23][24]

  • Perspiration Fastness (ISO 105-E04 / AATCC 15): The fabric is treated with simulated acidic and alkaline perspiration solutions to determine its color stability.[21][23]

Visualizations

G cluster_prep Phase 1: Preparation cluster_dye Phase 2: Dye Application cluster_finish Phase 3: Finishing & Evaluation A Fabric Pre-treatment (Scouring & Bleaching) D Padding Process (70-80% Pick-up) A->D B Dye Liquor Preparation (Procion Orange MX-2R) B->D C Alkali Solution Preparation (Sodium Carbonate) C->D E Batching (Dwelling) (Wrapped, 4-24h @ 25-30°C) D->E F Wash-off Process (Rinsing & Soaping) E->F G Drying F->G H Final Dyed Fabric G->H I Quality Evaluation (K/S, %F, Fastness) H->I

Caption: Experimental workflow for the cold pad-batch dyeing process.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dye Procion Orange MX-2R (Dye-Cl) FixedDye Fixed Dye (Dye-O-Fiber) Covalent Bond Dye->FixedDye Fiber Cellulose Fiber (Fiber-OH) Fiber->FixedDye Nucleophilic Substitution Alkali Alkali (OH⁻) (from Soda Ash) Alkali->Fiber Activates Cellulose (Fiber-O⁻) Byproduct Byproduct (H⁺ + Cl⁻)

Caption: Reaction mechanism of Procion MX dye with cellulose fiber.

References

Application Note: Monitoring Reactive Orange 4 Decolorization using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reactive dyes, such as Reactive Orange 4, are widely used in the textile industry due to their vibrant colors and excellent wash fastness. However, the release of these dyes into wastewater poses a significant environmental concern due to their persistence, potential toxicity, and the coloration of natural water bodies. Various advanced oxidation processes (AOPs) and biological treatments are employed to decolorize and degrade these dyes.

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and effective analytical technique for monitoring the decolorization of dyes in aqueous solutions. The principle lies in the measurement of the absorbance of light by the dye molecule at its wavelength of maximum absorbance (λmax). The chromophore of the dye, responsible for its color, absorbs light in the visible region of the electromagnetic spectrum. As the dye degrades, the chromophore is destroyed, leading to a decrease in the absorbance at its λmax. This change in absorbance is directly proportional to the concentration of the dye, allowing for the quantitative monitoring of the decolorization process. This application note provides a detailed protocol for monitoring the decolorization of this compound using UV-Vis spectroscopy.

Principle of the Method

The decolorization of this compound is monitored by measuring the decrease in its characteristic absorbance peak in the visible region of the spectrum. The concentration of the dye in the solution is related to the absorbance by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity of the dye (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the dye (mol L⁻¹)

By measuring the absorbance of the this compound solution at its λmax at different time intervals during a decolorization experiment, the change in concentration and the decolorization efficiency can be determined.

Experimental Protocols

Materials and Reagents
  • This compound dye

  • Deionized water

  • Degradation agent (e.g., photocatalyst like TiO₂, chemical oxidant like H₂O₂, or microbial culture)

  • 1 cm path length quartz or glass cuvettes

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Reaction vessel

Preparation of Standard Solutions and Calibration Curve
  • Stock Solution Preparation: Accurately weigh a known amount of this compound powder and dissolve it in a specific volume of deionized water in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 mg/L).

  • Working Standards: Prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 15, 20, 25 mg/L) by diluting the stock solution with deionized water.

  • Determination of λmax: Scan one of the standard solutions (e.g., 15 mg/L) across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax) for this compound. For similar reactive orange dyes, this is typically around 493 nm.[1]

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

Decolorization Experiment
  • Reaction Setup: In a reaction vessel, add a known volume of the this compound solution of a specific initial concentration (e.g., 25 mg/L).

  • Initiation of Decolorization: Initiate the decolorization process by adding the degradation agent (e.g., a specific amount of photocatalyst and turning on a light source, or adding a chemical oxidant). Start a timer immediately.

  • Sample Collection: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation for Measurement: If the sample contains suspended solids (like a photocatalyst), centrifuge or filter the aliquot to remove the particles before the absorbance measurement.

  • Absorbance Measurement: Measure the absorbance of the clarified supernatant at the predetermined λmax using the UV-Vis spectrophotometer. Use deionized water as a blank.

Data Presentation

The collected data can be summarized in a table for clear comparison and analysis.

Time (minutes)Absorbance at λmax (e.g., 493 nm)Concentration (mg/L) (from Calibration Curve)Decolorization Efficiency (%)
0A₀C₀0
5A₅C₅((A₀ - A₅) / A₀) x 100
10A₁₀C₁₀((A₀ - A₁₀) / A₀) x 100
20A₂₀C₂₀((A₀ - A₂₀) / A₀) x 100
30A₃₀C₃₀((A₀ - A₃₀) / A₀) x 100
60A₆₀C₆₀((A₀ - A₆₀) / A₀) x 100

Calculation of Decolorization Efficiency:

The percentage of decolorization can be calculated using the following formula:

Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100

Where:

  • A₀ is the initial absorbance of the dye solution at time t=0.

  • Aₜ is the absorbance of the dye solution at time t.

Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement & Analysis cluster_output Output prep_stock Prepare this compound Stock Solution prep_standards Prepare Working Standards prep_stock->prep_standards prep_sample Prepare Reaction Sample prep_stock->prep_sample det_lamax Determine λmax prep_standards->det_lamax run_exp Run Decolorization Experiment prep_sample->run_exp cal_curve Generate Calibration Curve det_lamax->cal_curve measure_abs Measure Absorbance cal_curve->measure_abs collect_data Collect Aliquots at Time Intervals run_exp->collect_data collect_data->measure_abs calc_eff Calculate Decolorization Efficiency measure_abs->calc_eff data_table Data Table calc_eff->data_table decolor_plot Decolorization vs. Time Plot calc_eff->decolor_plot degradation_pathway RO4 This compound (Colored) Degradation Degradation Process (e.g., AOP, Bioremediation) RO4->Degradation Intermediates Colorless Intermediates Degradation->Intermediates Mineralization Mineralization (CO₂, H₂O, etc.) Intermediates->Mineralization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fixation of Reactive Orange 4 on Cotton

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the fixation efficiency of Reactive Orange 4 on cotton fibers.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound and offers potential solutions.

Problem Potential Cause Recommended Solution
Low Fixation Efficiency / Pale Shade Insufficient alkali concentration or incorrect pH.Ensure the dyebath pH is within the optimal range for fixation, typically 10-11.[1] The amount of alkali should be appropriate for the depth of shade and liquor ratio.[2]
Incorrect dyeing temperature.Optimize the dyeing temperature. While higher temperatures can increase the reaction rate, excessively high temperatures can also accelerate dye hydrolysis, reducing fixation.[1] For many reactive dyes, a temperature of 60°C is considered a good balance.[3][4]
Inadequate electrolyte (salt) concentration.Add an appropriate amount of salt (e.g., sodium chloride or Glauber's salt) to the dyebath before adding the alkali. This increases dye exhaustion onto the fiber.[2][3] The required amount varies with the shade depth.[2]
High liquor ratio.Use the lowest possible liquor ratio without compromising levelness. A lower liquor ratio increases the dye concentration relative to the fiber, promoting exhaustion and fixation.[3][5]
Premature dye hydrolysis.Add the alkali to the dyebath only after the dye has been exhausted onto the fiber. Ensure that the combination of pH and temperature is not overly aggressive, which can favor hydrolysis over fixation.[5][6]
Uneven Dyeing (Shade Variation) Poor dye solubility or aggregation.Ensure the dye is fully dissolved before adding it to the dyebath. The use of leveling agents can help prevent dye agglomeration.[7]
Inconsistent pH in the dyebath.Ensure thorough mixing of the alkali when it is added to the dyebath to achieve a uniform pH. The use of a buffered alkali system can help maintain a stable pH.[8]
Variations in the cotton material.Ensure the cotton substrate is properly scoured and bleached to remove impurities and achieve uniform absorbency.[9]
Poor Wash Fastness Incomplete removal of unfixed, hydrolyzed dye.After dyeing, thoroughly rinse and soap the fabric to remove all unfixed dye. This "washing-off" process is critical for good fastness properties.[9][10]
Low initial fixation.Address the root causes of low fixation as outlined in the "Low Fixation Efficiency" section of this table.
Color Bleeding or Staining Residual unfixed dye on the fabric surface.An effective after-treatment with a cationic fixing agent can improve wet fastness properties by forming a complex with the unfixed dye, although this should not be a substitute for proper washing-off.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of alkali in the fixation of this compound on cotton?

A1: The alkali, typically soda ash (sodium carbonate) or a mixture with caustic soda (sodium hydroxide), is crucial for the fixation process. It raises the pH of the dyebath, which causes the hydroxyl groups in the cellulose of the cotton fiber to dissociate, forming cellulosate ions (Cell-O-). These highly reactive cellulosate ions then attack the reactive group of the dye molecule, forming a strong, permanent covalent bond.[5][6]

Q2: How does temperature influence the fixation efficiency?

A2: Temperature plays a dual role in the dyeing process. Increasing the temperature generally increases the rate of both dye diffusion into the fiber and the chemical reaction between the dye and the fiber, which can lead to better fixation.[1][2] However, excessively high temperatures also significantly increase the rate of dye hydrolysis, where the dye reacts with water instead of the fiber.[1] This hydrolyzed dye cannot form a covalent bond with the cotton, leading to lower fixation efficiency. Therefore, an optimal temperature must be maintained to balance the rates of fixation and hydrolysis. For many reactive dyes, this is often around 60-70°C.[4][11][12]

Q3: Why is salt (electrolyte) necessary in the dyeing process?

A3: Reactive dyes, including this compound, are anionic and have a relatively low affinity for the negatively charged surface of cotton fibers in water. The addition of an electrolyte, such as sodium chloride or sodium sulfate, helps to neutralize the negative charge on the fiber surface.[13][14] This reduces the electrostatic repulsion between the dye anions and the cotton, allowing more dye to move from the dyebath onto the fiber (exhaustion) before the fixation stage.[2][3]

Q4: Can the fixation efficiency be improved by modifying the cotton fiber?

A4: Yes, modifying the cotton fiber is an effective strategy to improve dye fixation. Pre-treating cotton with chemicals that introduce cationic (positively charged) groups can significantly enhance the attraction of the anionic reactive dye to the fiber.[14] This can lead to higher exhaustion and fixation rates, often allowing for a reduction in the amount of salt and alkali required, making the process more environmentally friendly.[5]

Q5: What is dye hydrolysis and how can it be minimized?

A5: Dye hydrolysis is a competing reaction where the reactive group of the dye molecule reacts with hydroxide ions (OH-) from the water in the alkaline dyebath, instead of with the cotton fiber.[5][6] This hydrolyzed dye is no longer reactive and cannot form a covalent bond with the cellulose, leading to reduced fixation efficiency and increased effluent color.[5] To minimize hydrolysis, it is important to control the dyeing parameters carefully. This includes adding the alkali only after the dye has been adequately exhausted onto the fiber, avoiding excessively high temperatures and pH levels, and keeping the dyeing time after alkali addition to the optimum required for fixation.[1]

Quantitative Data on Factors Affecting Fixation

The following table summarizes the influence of various parameters on the exhaustion and fixation of reactive dyes on cotton. While this data is for Reactive Red 195, the trends are generally applicable to other reactive dyes like this compound.

ParameterConditionExhaustion (%)Fixation (%)K/S Value (Color Strength)
Temperature 30°C52181.12
70°C(Optimal)(Optimal)(Optimal)
Alkali (Soda Ash) 2 g/L~55~20~2.5
12 g/L~75~60~8.0
20 g/L~78~65~8.5
Electrolyte (Salt) 10 g/L~40~15~1.5
50 g/L~78~60~8.0
80 g/L~80~65~8.5
pH 9.0~60~30~4.0
10.5~75~60~8.0
12.0~78~65~8.5
Liquor Ratio 1:07(Optimal)(Optimal)(Optimal)
(Higher Ratios)DecreasesDecreasesDecreases

Data adapted from a study on Reactive Red 195.[11] K/S values are a measure of color strength on the fabric.

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton with this compound

This protocol outlines a typical laboratory procedure for dyeing cotton fabric.

  • Material Preparation : Weigh the scoured and bleached cotton fabric sample.

  • Dye Bath Preparation :

    • Calculate the required amounts of this compound, salt (e.g., NaCl), and alkali (e.g., Na₂CO₃) based on the weight of the fabric (owf) and the desired shade depth.

    • In a beaker, dissolve the pre-weighed this compound powder in a small amount of distilled water to create a stock solution.

    • Fill the dyeing vessel with the calculated volume of distilled water to achieve the desired liquor ratio (e.g., 1:20).

    • Add the dissolved dye solution and any auxiliary agents like leveling or wetting agents to the dyebath.

  • Dyeing - Exhaustion Phase :

    • Place the cotton fabric into the dyebath.

    • Raise the temperature of the dyebath to the target exhaustion temperature (e.g., 60°C).

    • Add the calculated amount of salt to the dyebath in portions over 15-20 minutes to promote even exhaustion.

    • Continue running the machine for 30-45 minutes to allow the dye to exhaust onto the fiber.

  • Dyeing - Fixation Phase :

    • After the exhaustion phase, add the calculated amount of alkali (e.g., soda ash) to the dyebath to raise the pH to 10-11.

    • Continue the dyeing process at the fixation temperature (e.g., 60°C) for 45-60 minutes to allow the covalent bond formation between the dye and the cotton.

  • Washing-Off :

    • After fixation, drop the dyebath.

    • Rinse the dyed fabric with cold water until the water runs clear.

    • Perform a soaping wash at or near boiling temperature (e.g., 95°C) for 10-15 minutes with a neutral detergent to remove all unfixed and hydrolyzed dye.

    • Rinse again with warm and then cold water.

  • Drying : Squeeze the excess water from the fabric and dry it at an appropriate temperature.

Determination of Fixation Efficiency

Fixation efficiency (F%) can be determined spectrophotometrically.

  • Measure Initial Dyebath Absorbance (A₀) : Before adding the fabric, take a sample of the prepared dyebath and measure its absorbance at the maximum wavelength (λ_max) of this compound using a UV-Vis spectrophotometer.

  • Measure Exhausted Dyebath Absorbance (A₁) : After the fixation step is complete, take a sample of the spent dyebath, cool it to room temperature, and measure its absorbance at λ_max.

  • Measure Wash Liquor Absorbance (A₂) : Collect all the water from the rinsing and soaping steps, combine them to a known volume, and measure the absorbance at λ_max.

  • Calculate Exhaustion (E%) and Fixation (F%) :

    • Exhaustion (%) = [(A₀ - A₁) / A₀] * 100

    • Fixation (%) = [(A₀ - A₁ - A₂) / (A₀ - A₁)] * 100

    • Total Fixation Efficiency (T%) = [(A₀ - A₁ - A₂) / A₀] * 100

Visualizations

Experimental Workflow for Reactive Dyeing

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing A Weigh Cotton & Chemicals B Prepare Dyebath (Dye, Water, Auxiliaries) A->B C Add Fabric to Dyebath B->C D Exhaustion Phase (Add Salt, Heat to 60°C) C->D 30-45 min E Fixation Phase (Add Alkali, Maintain Temp) D->E 45-60 min F Rinse Cold E->F G Soaping Wash (Hot Wash with Detergent) F->G H Final Rinse G->H I Dry Fabric H->I

Caption: Workflow for the exhaust dyeing of cotton with reactive dyes.

Chemical Mechanism of Reactive Dye Fixation

G cluster_activation Fiber Activation cluster_fixation Covalent Bond Formation cluster_hydrolysis Competing Reaction (Hydrolysis) CellOH Cellulose-OH (Cotton Fiber) CellO Cellulose-O⁻ (Activated Fiber) CellOH->CellO + OH⁻ Alkali Alkali (OH⁻) H2O H₂O CellO->H2O By-product CellO_ref Cellulose-O⁻ ReactiveDye Reactive Dye (Dye-ReactiveGroup) FixedDye Dye-Cellulose Bond (Fixed Dye) ReactiveDye->FixedDye CellO_ref->ReactiveDye Nucleophilic Attack ReactiveDye_H Reactive Dye HydrolyzedDye Hydrolyzed Dye (Inactive) ReactiveDye_H->HydrolyzedDye + OH⁻ Alkali_H OH⁻ (from Water)

Caption: The chemical pathway of reactive dye fixation on cellulose.

References

Troubleshooting low color yield in Reactive Orange 4 dyeing

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reactive Orange 4 Dyeing

This guide provides in-depth troubleshooting support for researchers and scientists experiencing low color yield when dyeing cellulosic fibers (e.g., cotton) with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my final fabric shade much lighter than expected?

A low color yield is typically a result of poor dye fixation, where the dye reacts with water (hydrolysis) instead of the fiber. The most common causes are incorrect pH, improper temperature control, insufficient salt concentration, or premature mixing of dye and alkali.[1][2]

Q2: Can the order of adding chemicals affect the color yield?

Absolutely. Alkali (e.g., soda ash) should only be added after the dye has been given sufficient time to exhaust onto the fiber in the presence of salt.[3] Adding alkali too early or with the dye can cause rapid hydrolysis in the dyebath, deactivating the dye before it reaches the fiber.[1][4]

Q3: Does too much salt cause problems?

Yes. While salt is essential for dye exhaustion, excessive concentrations can promote dye aggregation, leading to a decrease in color yield and poor levelness.[5] The dye aggregates may be too large to diffuse into the fiber pores effectively.[5]

Q4: My color yield is low, and the fabric feels harsh. Are these related?

This could indicate dye precipitation or aggregation due to poor dye solubility or incorrect salt/alkali addition.[6] These aggregates can deposit on the fabric surface, leading to a harsh feel, poor rubbing fastness, and a lower-than-expected color yield after washing.

Q5: How critical is the temperature for this compound?

Temperature is a critical parameter. This compound is a vinyl sulfone dye, which typically requires a fixation temperature of around 60°C.[7][8] Temperatures that are too low will result in a slow and incomplete fixation reaction. Conversely, excessively high temperatures can increase the rate of dye hydrolysis and decrease the dye's affinity for the fiber, both of which reduce the final color yield.[2][7]

Troubleshooting Guide

If you are experiencing low color yield, follow this logical workflow to diagnose the issue.

// Nodes start [label="Low Color Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pH [label="Step 1: Verify Alkali & pH\n(Target pH: 10.5-11.5)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pH_correct [label="pH in Range", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pH_low [label="pH Too Low (<10.5)\nACTION: Increase alkali concentration.\nREASON: Insufficient fiber activation.", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_high [label="pH Too High (>11.5)\nACTION: Reduce alkali.\nREASON: Accelerated dye hydrolysis.", fillcolor="#F1F3F4", fontcolor="#202124"];

check_salt [label="Step 2: Verify Salt Concentration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; salt_correct [label="Salt Level Correct", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; salt_low [label="Insufficient Salt\nACTION: Increase salt concentration.\nREASON: Poor dye exhaustion.", fillcolor="#F1F3F4", fontcolor="#202124"]; salt_high [label="Excessive Salt\nACTION: Reduce salt concentration.\nREASON: Dye aggregation.", fillcolor="#F1F3F4", fontcolor="#202124"];

check_temp [label="Step 3: Verify Temperature Profile", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; temp_correct [label="Temperature Correct", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_low [label="Fixation Temp Too Low (<60°C)\nACTION: Increase temperature.\nREASON: Incomplete fixation reaction.", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_high [label="Fixation Temp Too High (>60°C)\nACTION: Reduce temperature.\nREASON: Increased hydrolysis, lower affinity.", fillcolor="#F1F3F4", fontcolor="#202124"];

check_process [label="Step 4: Review Process Steps", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process_correct [label="Process Correct", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; process_error [label="Process Error\nACTION: Add alkali after dye exhaustion.\nREASON: Prevents premature hydrolysis.", fillcolor="#F1F3F4", fontcolor="#202124"];

final_check [label="Problem Persists?\nConsider Dye/Substrate Quality", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_pH; check_pH -> pH_low [label="Incorrect"]; check_pH -> pH_high [label="Incorrect"]; check_pH -> pH_correct [label="Correct"]; pH_correct -> check_salt;

check_salt -> salt_low [label="Incorrect"]; check_salt -> salt_high [label="Incorrect"]; check_salt -> salt_correct [label="Correct"]; salt_correct -> check_temp;

check_temp -> temp_low [label="Incorrect"]; check_temp -> temp_high [label="Incorrect"]; check_temp -> temp_correct [label="Correct"]; temp_correct -> check_process;

check_process -> process_error [label="Incorrect"]; check_process -> process_correct [label="Correct"]; process_correct -> final_check; }

Caption: Troubleshooting workflow for low color yield.

The Chemistry: Fixation vs. Hydrolysis

The core of reactive dyeing is a chemical competition. The activated dye molecule can either react with the hydroxyl groups on the cellulose fiber (Fixation) or with the hydroxyl ions in the water (Hydrolysis).[9] Our goal is to maximize fixation.

CompetingReactions Fiber Cellulose Fiber (-OH groups) FixedDye SUCCESS: Covalent Dye-Fiber Bond (High Color Yield) Fiber->FixedDye Water Water (-OH ions) HydrolyzedDye FAILURE: Deactivated (Hydrolyzed) Dye (Low Color Yield) Water->HydrolyzedDye Dye Dye Dye->Fiber Fixation (Desired Reaction) Dye->Water Hydrolysis (Competing Reaction)

Caption: The competing reactions in reactive dyeing.

Data Presentation

Table 1: Key Dyeing Parameters for this compound on Cotton
ParameterRecommended ValueConsequence of Deviation
pH 10.5 - 11.5<10.5: Incomplete fixation.[4] >11.5: Rapid dye hydrolysis.[10][11]
Fixation Temperature 60°C<60°C: Slow/incomplete reaction. >60°C: Increased hydrolysis, reduced dye affinity.[7]
Salt (NaCl or Na₂SO₄) 40 - 80 g/L (depending on shade depth)Too Low: Poor dye exhaustion due to charge repulsion.[12][13] Too High: Dye aggregation, reduced levelness.[5]
Liquor Ratio 1:10 to 1:20Too High: Increases potential for dye hydrolysis.[1]
Fixation Time 30 - 60 minutesToo Short: Incomplete fixation. Too Long: Increased risk of hydrolysis of fixed dye.[9]

Key Experimental Protocols

Protocol 1: Determination of Dye Bath Exhaustion (%E)

This protocol measures the percentage of dye that has moved from the water bath onto the fiber.

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration.

    • Create a series of dilutions and measure the absorbance of each at the dye's maximum absorption wavelength (λ-max) using a UV-Vis spectrophotometer.

    • Plot absorbance vs. concentration to create a Beer-Lambert law calibration curve.

  • Measure Initial Absorbance (A₀):

    • Before adding the fiber to the dyebath, take a sample of the dye solution.

    • Dilute it to a concentration that falls within your calibration curve range and measure its absorbance. This is A₀.

  • Perform Dyeing:

    • Proceed with the dyeing process as per your standard protocol.

  • Measure Final Absorbance (A₁):

    • At the end of the dyeing process (after fixation but before draining), take a sample from the exhaust bath.

    • Dilute it by the same factor as in step 2 and measure its absorbance. This is A₁.

  • Calculate Exhaustion:

    • The percentage exhaustion (%E) is calculated using the formula: %E = ((A₀ - A₁) / A₀) * 100

Protocol 2: Determination of Dye Fixation Percentage (%F)

This protocol measures the percentage of the exhausted dye that has covalently bonded to the fiber.

Methodology:

  • Dye the Fabric and Measure Exhaustion:

    • Dye a fabric sample of known weight and determine the %E as described in Protocol 1.

  • Remove Unfixed Dye:

    • Thoroughly rinse the dyed fabric sample in cold water.

    • Prepare a wash bath containing 2 g/L of a non-ionic detergent and 2 g/L soda ash at a 20:1 liquor ratio.[14]

    • Boil the fabric in this solution for 15 minutes to strip all unfixed and hydrolyzed dye.[14]

    • Repeat this washing step with fresh solution until the wash liquor is clear, indicating all unfixed dye has been removed.[14]

  • Measure Fixed Dye:

    • There are two common methods to quantify the fixed dye:

      • A) Elution Method: Use a suitable solvent (e.g., pyridine-water mixture) to strip the covalently bonded dye from the now-clean fabric. Measure the absorbance of this stripped solution (A₂) and use the calibration curve to determine the amount of fixed dye.

      • B) K/S Measurement: Use a reflectance spectrophotometer to measure the color strength (K/S value) of the dyed fabric before and after the stripping process. The ratio of these values provides the fixation ratio.[15]

  • Calculate Fixation:

    • The percentage fixation (%F) is the ratio of the amount of dye fixed on the fiber to the amount of dye that was initially exhausted onto the fiber. %F = (Amount of Fixed Dye / Amount of Exhausted Dye) * 100

References

Technical Support Center: Optimizing Reactive Orange 4 Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of Reactive Orange 4, a dichlorotriazine reactive dye. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the fixation of this compound to cellulosic substrates?

A1: The optimal fixation of this compound, a dichlorotriazine reactive dye, on cellulosic fibers occurs under alkaline conditions. The recommended pH range for efficient dye-fiber covalent bonding is typically between 10.5 and 11.5.[1][2] It is crucial to control the pH, as excessively high levels can accelerate dye hydrolysis, reducing the overall fixation efficiency.[1]

Q2: What is the ideal temperature for applying this compound?

A2: As a highly reactive dichlorotriazine dye, this compound can be effectively applied at relatively low temperatures. The recommended temperature range for the fixation step is generally between 30°C and 50°C.[2] Exceeding this range can significantly increase the rate of dye hydrolysis, where the dye reacts with water instead of the fiber, leading to lower color yield and reduced fastness properties.

Q3: What is the role of salt in the dyeing process with this compound?

A3: Salt, typically sodium chloride or sodium sulfate, is used as an electrolyte in the dye bath to improve the exhaustion of the dye onto the fiber. It reduces the natural repulsion between the negatively charged cellulosic fiber and the anionic dye molecules in an aqueous solution, thereby promoting dye uptake.

Q4: How can I minimize the hydrolysis of this compound during dyeing?

A4: To minimize hydrolysis, it is essential to carefully control the dyeing parameters. This includes maintaining the temperature within the optimal range of 30-50°C and avoiding excessively high pH levels. The alkali should be added just before the fixation stage to minimize the time the dye is exposed to alkaline conditions at an elevated temperature.[1][2]

Q5: Can this compound be used for dyeing protein fibers like wool or silk?

A5: While reactive dyes are primarily used for cellulosic fibers, they can also be applied to protein fibers like wool and silk. However, the dyeing conditions, particularly the pH, need to be adjusted. For protein fibers, the dyeing is typically carried out under neutral to slightly acidic conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Color Yield / Pale Shade 1. Incorrect pH: The pH of the dye bath during fixation was too low. 2. Low Temperature: The fixation temperature was below the optimal range. 3. Insufficient Salt: Inadequate electrolyte concentration leading to poor dye exhaustion. 4. Excessive Hydrolysis: The pH and/or temperature were too high, or the fixation time in the presence of alkali was too long.1. Ensure the pH is within the 10.5-11.5 range during the fixation step. Use a calibrated pH meter. 2. Maintain the fixation temperature between 30°C and 50°C. 3. Use the recommended concentration of sodium chloride or sodium sulfate for the specific liquor ratio. 4. Add alkali just before starting the fixation phase and adhere to the recommended fixation time.
Uneven Dyeing / Streaky Appearance 1. Poor Dye Dissolution: The dye was not fully dissolved before being added to the dye bath. 2. Rapid Alkali Addition: The alkali was added too quickly, causing premature and localized fixation. 3. Inadequate Agitation: Insufficient mixing of the dye bath.1. Ensure the dye is completely dissolved in warm water before adding it to the main dye bath. 2. Add the alkali solution gradually over a period of 10-15 minutes while stirring. 3. Provide constant and uniform agitation throughout the dyeing process.
Poor Wash Fastness 1. Incomplete Fixation: The pH, temperature, or time was insufficient for complete dye-fiber reaction. 2. Ineffective Wash-off: Unfixed and hydrolyzed dye was not completely removed after dyeing.1. Re-evaluate and optimize the fixation parameters (pH, temperature, time). 2. After dyeing, perform a thorough wash-off procedure, including a hot soaping step, to remove all unfixed dye.
Color Inconsistency Between Batches 1. Variations in Process Parameters: Inconsistent pH, temperature, time, or liquor ratio between batches. 2. Water Quality: Differences in water hardness or the presence of metal ions.1. Strictly control and document all dyeing parameters for each batch. 2. Use deionized or softened water for consistent results. If using tap water, consider its variability.

Data Presentation

Table 1: Influence of pH and Temperature on the Fixation Efficiency of Dichlorotriazine Reactive Dyes (Representative Data)

Temperature (°C)pHFixation Efficiency (%)Remarks
3010.075-80Lower end of the optimal temperature range.
3011.085-90Good fixation with controlled hydrolysis.
4010.590-95Optimal Condition: High fixation with manageable hydrolysis.
4011.580-85Increased risk of hydrolysis begins to reduce efficiency.
5010.585-90Higher temperature accelerates fixation but also hydrolysis.
5011.570-75Significant hydrolysis, leading to lower fixation.
6011.0< 65Not recommended; excessive hydrolysis severely impacts efficiency.

Note: This data is representative of dichlorotriazine reactive dyes and provides a general guideline for optimizing the application of this compound.

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton with this compound

This protocol describes a standard laboratory procedure for dyeing cotton fabric with this compound.

Materials:

  • This compound

  • Scoured and bleached cotton fabric

  • Sodium chloride (NaCl) or anhydrous sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid (optional, for pH adjustment)

  • Deionized water

Equipment:

  • Laboratory dyeing machine or water bath with a stirrer

  • Beakers and graduated cylinders

  • pH meter

  • Thermometer

Procedure:

  • Preparation of the Dye Bath:

    • Set the liquor ratio (e.g., 1:20, meaning 20 mL of water for every 1 g of fabric).

    • Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (owf). For a 1% shade, use 1 g of dye per 100 g of fabric.

    • Dissolve the pre-weighed this compound in a small amount of warm deionized water.

    • Fill the dye bath with the required volume of deionized water and add the dissolved salt. Stir until fully dissolved.

    • Add the dissolved dye solution to the dye bath and stir.

  • Dyeing - Exhaustion Phase:

    • Introduce the wetted cotton fabric into the dye bath at room temperature.

    • Gradually raise the temperature to the target exhaustion temperature (e.g., 40°C) over 20 minutes.

    • Run the dyeing process at this temperature for 30 minutes with constant agitation to allow for dye exhaustion.

  • Dyeing - Fixation Phase:

    • Prepare a solution of sodium carbonate.

    • Gradually add the sodium carbonate solution to the dye bath over 10-15 minutes to raise the pH to the desired level (e.g., 11.0).

    • Continue the dyeing process at the fixation temperature (e.g., 40°C) for 60 minutes with continuous agitation.

  • Wash-off:

    • After fixation, remove the dyed fabric from the bath.

    • Rinse the fabric thoroughly with cold water until the water runs clear.

    • Perform a soaping treatment by washing the fabric in a 2 g/L non-ionic detergent solution at 90-95°C for 15 minutes.

    • Rinse again with hot water and then with cold water.

    • Squeeze and air-dry the fabric.

Mandatory Visualizations

dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_washoff Post-Treatment prep_dye Dissolve Dye exhaustion Exhaustion Phase (Add Fabric, Salt, Dye) prep_dye->exhaustion prep_salt Dissolve Salt prep_salt->exhaustion prep_fabric Wet Fabric prep_fabric->exhaustion fixation Fixation Phase (Add Alkali) exhaustion->fixation Gradual Alkali Addition rinse1 Cold Rinse fixation->rinse1 soaping Hot Soaping rinse1->soaping rinse2 Hot & Cold Rinse soaping->rinse2 drying Drying rinse2->drying

Caption: Workflow for the exhaust dyeing of cotton with this compound.

ph_temp_relationship cluster_conditions Dyeing Conditions cluster_reactions Competing Reactions ph pH fixation Dye-Fiber Fixation ph->fixation Increases (up to optimum) hydrolysis Dye Hydrolysis ph->hydrolysis Increases temp Temperature temp->fixation Increases (up to optimum) temp->hydrolysis Increases outcome Optimal Color Yield & Fastness fixation->outcome hydrolysis->outcome Decreases

Caption: Influence of pH and temperature on fixation and hydrolysis.

References

Overcoming interference in spectroscopic analysis of textile effluents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spectroscopic Analysis of Textile Effluents

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the spectroscopic analysis of textile effluents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, from general instrument problems to specific interference phenomena.

Section 1: General Instrument & Method Troubleshooting

Q1: My absorbance readings are unstable or noisy. What are the common causes?

Unstable or noisy readings can stem from several sources:

  • Instrument Preheating: The spectrophotometer may not have been given sufficient time to warm up and stabilize. Most instruments require 20-30 minutes.[1]

  • Environmental Factors: Vibrations, high airflow near the instrument, or strong external light can interfere with the detector.[1]

  • Cuvette Issues: Scratches, fingerprints, contamination, or condensation on the cuvette can scatter light and cause inaccurate measurements.[2] Ensure cuvettes are clean and handled properly.

  • Sample Concentration: If the sample concentration is too high, it can lead to intense light scattering and low signal-to-noise ratios.[3] Consider diluting the sample.

  • Lamp Failure: The instrument's light source (e.g., Deuterium or Tungsten lamp) may be nearing the end of its life, resulting in unstable light output.[1][4]

Q2: Why won't my spectrophotometer calibrate or "zero" correctly?

Calibration failures are often due to one of the following:

  • Incorrect Blank: Ensure you are using the correct solvent or a filtered, untreated sample of the effluent as the blank to account for background absorbance.[5][6]

  • Light Path Obstruction: Make sure the cuvette holder is properly seated and there are no obstructions in the light path.[1]

  • Software/Hardware Connection: Verify that the spectrophotometer is correctly connected to the computer and that you are using the latest version of the data-collection software.[6]

  • Light Gate Malfunction: The internal light gate may not be closing completely, preventing a true "zero" reading.[1]

Q3: My results are not reproducible. What should I check?

Lack of reproducibility can be frustrating. Systematically check these factors:

  • Sample Preparation: Inconsistent sample collection, storage, or preparation is a major source of error. Ensure protocols are followed strictly.[7]

  • Pipetting/Dilution Errors: Inaccurate dilutions can significantly alter results. Calibrate pipettes regularly and use proper techniques.

  • Changing Sample Concentration: For volatile solvents, evaporation can occur over time, changing the sample's concentration and thus its absorbance.[3]

  • Instrument Settings: Ensure that parameters like wavelength, slit width, and integration time are identical for all measurements.

Section 2: Overcoming Turbidity Interference

Q1: What is turbidity and how does it interfere with spectroscopic measurements?

Turbidity is the cloudiness of a fluid caused by suspended solids. In colorimetric and spectrophotometric analysis, these suspended particles scatter and absorb light. This leads to an apparent increase in absorbance, as the instrument interprets the scattered light as light that has been absorbed, resulting in falsely elevated readings.[5][8] This interference is particularly pronounced at shorter wavelengths.[9]

Q2: How can I remove or compensate for turbidity in my textile effluent samples?

Several methods can be employed to mitigate turbidity interference. The choice depends on the analyte, the nature of the suspended solids, and the analytical environment.

MethodDescriptionAdvantagesDisadvantages
Filtration Physically removing suspended particles by passing the sample through a membrane filter (e.g., 0.45 µm).[8]Effectively removes particulate matter.May remove the analyte if it adsorbs to the filter or is part of the suspended solids. Not always practical for all tests.[5][8]
Dilution Reducing the concentration of the sample with a suitable solvent to lower the turbidity to an acceptable level.[8]Simple and quick.Reduces the effective accuracy of the measurement by the dilution factor. May not be suitable for all analytes.[8]
Centrifugation Separating suspended solids by spinning the sample at high speed and analyzing the supernatant.[5]Good for removing denser particles.May not remove very fine colloidal particles. Analyte could be present in the sediment.
Sample Zeroing / Blanking Using an untreated, turbid aliquot of the sample to zero the spectrophotometer before adding colorimetric reagents.[5][8]Compensates for the initial turbidity and color of the sample.The turbidity of the sample itself may change upon addition of reagents, limiting the effectiveness of this method.
Mathematical Correction Using algorithms like Direct Orthogonal Signal Correction (DOSC) or Multiplicative Scatter Correction (MSC) to filter out turbidity-related spectral components.[9][10]Highly accurate and can be applied post-measurement. Does not require physical alteration of the sample.Requires chemometric software and expertise to develop a robust correction model.[9][10]
Section 3: Addressing Matrix Effects & Chemical Interference

Q1: What are "matrix effects" in the context of textile effluent analysis?

The "matrix" refers to everything in the sample that is not the analyte of interest.[11] Matrix effects occur when these other components suppress or enhance the analytical signal of the analyte.[12][13] In textile effluents, the matrix is complex and can contain high concentrations of salts, surfactants, residual dyes, and organic matter.[14][15]

Q2: How do matrix effects interfere with Atomic Absorption Spectroscopy (AAS)?

In AAS, matrix effects are broadly categorized as spectral or chemical interferences.

Interference TypeDescriptionCommon Causes in Textile EffluentsMitigation Strategies
Spectral Interference Overlap of the analyte's absorption line with an absorption signal from another element or molecule in the matrix, or light scattering by particles.[12][16]High salt concentrations causing light scattering; formation of refractory oxides from elements like Ti and Zr.[12][17]Use of a continuum source (e.g., D₂ lamp) for background correction; Zeeman background correction; using an alternate, interference-free wavelength.[12][16]
Chemical Interference Chemical reactions in the flame or furnace that alter the atomization of the analyte, reducing the population of free atoms.[16]Formation of non-volatile compounds (e.g., calcium with phosphates); ionization of the analyte in high-temperature flames.[16]Increase atomization temperature; use a releasing agent (e.g., Lanthanum for phosphate interference) or a protecting agent; use an ionization suppressant.[16]

Q3: I suspect chloride is interfering with my Chemical Oxygen Demand (COD) measurement. How can this be addressed?

Chlorides are a significant and common interference in COD analysis as they are oxidized by the dichromate reagent, leading to a positive interference.[18] To eliminate this, mercuric sulfate (HgSO₄) is added to the acid-dichromate digestion solution. The mercuric ions react with chloride ions to form a stable mercuric chloride complex, preventing their oxidation.[18]

Section 4: Managing Fluorescence Interference

Q1: How can fluorescent dyes in the effluent interfere with my analysis?

Fluorescent compounds absorb light at one wavelength and emit it at a longer wavelength. This can cause interference in two ways:

  • In Fluorescence Spectroscopy: If the sample contains multiple fluorescent compounds, their emission spectra can overlap, making it difficult to isolate the signal of the target analyte.[19]

  • In Absorbance Spectroscopy: The emitted light from a fluorescent sample can reach the detector, causing a negative interference (an apparent decrease in absorbance). While less common, this can be an issue with highly fluorescent samples.

Q2: What strategies can be used to minimize fluorescence interference?

  • Wavelength Selection: Carefully select excitation and emission wavelengths to maximize the signal from the analyte while minimizing the excitation of interfering fluorophores.[20]

  • Time-Resolved Fluorescence: If the analyte and the interfering fluorophores have different fluorescence lifetimes, time-resolved spectroscopy can be used to distinguish between them.

  • Sample Pre-treatment: Use techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction to separate the analyte from the interfering fluorescent compounds before measurement.

  • Quenching: In some cases, a quenching agent can be added that selectively reduces the fluorescence of the interfering substance.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for General Spectroscopic Analysis

This protocol outlines the basic steps for preparing a textile effluent sample to ensure consistency and minimize contamination.[7][21]

  • Sample Collection: Collect a representative sample in a clean, appropriate container (e.g., amber glass for photosensitive analytes). Ensure the sample volume is sufficient for all planned analyses and quality control checks.

  • Homogenization: Thoroughly mix the collected sample by inverting the container multiple times to ensure a uniform distribution of suspended solids before drawing an aliquot.

  • Coarse Filtration (Optional): If the sample contains large debris (e.g., fibers, lint), pre-filter it through a coarse filter paper or cheesecloth to prevent clogging of subsequent filtration steps or instrumentation.

  • pH and Temperature Measurement: Record the pH and temperature of the effluent, as these parameters can influence chemical reactions and spectroscopic measurements.[22]

  • Storage: If not analyzed immediately, store the sample at 4°C in the dark to minimize biological and chemical degradation.

Protocol 2: Turbidity Removal by Filtration

This protocol is for removing suspended solids that cause turbidity interference.

  • Apparatus Setup: Assemble a vacuum filtration apparatus using a filter flask, a funnel, and a clamp.

  • Filter Selection: Choose a membrane filter with a suitable pore size, typically 0.45 µm, for removing most suspended particles. Ensure the filter material is compatible with the sample matrix.

  • Filtration Procedure: a. Place the membrane filter on the filter support of the funnel. b. Wet the filter with a small amount of deionized water to ensure it seats properly. c. Apply a vacuum to the flask. d. Pour the homogenized sample into the funnel. e. Wash the filter with a small amount of deionized water after the sample has passed through to ensure any adsorbed analyte is collected in the filtrate.

  • Collection: The collected liquid in the flask (the filtrate) is the sample to be used for analysis.

Protocol 3: Method of Standard Additions for AAS

This method is used to compensate for matrix effects that are difficult to eliminate otherwise.[11] It involves adding known quantities of the analyte to the sample and extrapolating to find the original concentration.

  • Sample Preparation: Take several identical aliquots of the unknown sample (e.g., four 10.0 mL aliquots).

  • Spiking: a. To the first aliquot, add a defined volume of the blank/solvent (this is the "zero addition"). b. To the subsequent aliquots, add increasing, known amounts of a standard solution of the analyte. For example, add 5 µL, 10 µL, and 15 µL of the standard.

  • Volume Equalization: Dilute all prepared solutions to the same final volume with the solvent to ensure the matrix concentration is constant across all samples.

  • Measurement: Analyze all the prepared solutions using the AAS instrument and record their absorbance values.

  • Data Analysis: a. Plot a graph with the added analyte concentration on the x-axis and the measured absorbance on the y-axis. b. Perform a linear regression on the data points. c. Extrapolate the regression line back to the x-axis (where absorbance is zero). The absolute value of the x-intercept is the concentration of the analyte in the original, un-spiked sample.

Visualized Workflows

The following diagrams illustrate logical troubleshooting and experimental workflows.

G General Troubleshooting Workflow for Spectroscopic Analysis start Inaccurate or Unexpected Spectroscopic Result check_instrument Step 1: Check Instrument start->check_instrument q_calibrated Is instrument warmed up and calibrated? check_instrument->q_calibrated check_sample Step 2: Check Sample & Blank q_blank Is the correct blank being used? check_sample->q_blank check_method Step 3: Check Method q_protocol Was the sample prep protocol followed? check_method->q_protocol q_cuvette Is cuvette clean, unscratched, and correctly positioned? q_calibrated->q_cuvette Yes action_calibrate Action: Warm up / Recalibrate with fresh blank q_calibrated->action_calibrate No q_settings Are wavelength and other settings correct? q_cuvette->q_settings Yes action_cuvette Action: Clean or replace cuvette q_cuvette->action_cuvette No q_settings->check_sample Yes action_settings Action: Verify instrument parameters q_settings->action_settings No q_concentration Is concentration within linear range? (A < 1.0) q_blank->q_concentration Yes action_blank Action: Prepare fresh blank (e.g., filtered sample) q_blank->action_blank No q_interference Is interference suspected? (Turbidity, Color, Matrix) q_concentration->q_interference Yes action_dilute Action: Dilute sample q_concentration->action_dilute No q_interference->check_method No action_interference Action: Proceed to specific interference workflow q_interference->action_interference Yes q_std_add Is matrix effect severe? q_protocol->q_std_add Yes action_protocol Action: Review/repeat sample preparation carefully q_protocol->action_protocol No action_std_add Action: Use Method of Standard Additions q_std_add->action_std_add Yes end_node Problem Resolved / Identified q_std_add->end_node No action_calibrate->q_calibrated action_cuvette->q_cuvette action_settings->q_settings action_blank->q_blank action_dilute->q_concentration action_interference->end_node action_protocol->q_protocol action_std_add->end_node

Caption: A step-by-step workflow for troubleshooting common spectroscopic issues.

G Decision Pathway for Correcting Turbidity Interference start Begin Analysis: Measure Initial Sample q_turbid Is the sample visibly turbid or are absorbance readings abnormally high? start->q_turbid correction_hub Select Correction Method q_turbid->correction_hub Yes no_interference Proceed with Analysis q_turbid->no_interference No method_filter Method: Filtration (0.45 µm filter) correction_hub->method_filter method_dilute Method: Dilution correction_hub->method_dilute method_zero Method: Sample Zeroing correction_hub->method_zero method_math Method: Mathematical Correction (e.g., DOSC) correction_hub->method_math q_analyte_adsorbs Does analyte adsorb to filter? method_filter->q_analyte_adsorbs q_analyte_low_conc Is analyte concentration high enough for dilution? method_dilute->q_analyte_low_conc q_reagent_effect Does reagent addition alter turbidity? method_zero->q_reagent_effect q_software_avail Are chemometric tools available? method_math->q_software_avail q_analyte_adsorbs->correction_hub Yes action_remeasure Prepare Sample and Re-measure Absorbance q_analyte_adsorbs->action_remeasure No q_analyte_low_conc->correction_hub No q_analyte_low_conc->action_remeasure Yes q_reagent_effect->correction_hub Yes q_reagent_effect->action_remeasure No q_software_avail->correction_hub No q_software_avail->action_remeasure Yes end_node Accurate Result Obtained action_remeasure->end_node no_interference->end_node

References

Technical Support Center: Analysis of Reactive Orange 4 Degradation Intermediates by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation intermediates of Reactive Orange 4.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in identifying unknown degradation intermediates of dyes like this compound using GC-MS?

A1: The primary challenges include the complexity of the sample matrix, co-elution of multiple compounds, and insufficient compound libraries for definitive identification.[1] Many degradation products may not be present in standard mass spectral libraries like the National Institute of Standards and Technology (NIST) library.[1] Additionally, some intermediates may be polar or semi-volatile, requiring derivatization to become amenable to GC analysis.[2][3]

Q2: Why is sample preparation so critical for this analysis?

A2: Proper sample preparation is crucial to enhance efficiency, minimize interferences, and ensure the reliability and reproducibility of your data.[4] Techniques like solid-phase extraction (SPE), solid-phase microextraction (SPME), or liquid-liquid extraction are used to concentrate analytes and remove matrix components that could contaminate the GC system or interfere with the analysis.[4][5] The final sample must be dissolved in a volatile organic solvent, as GC-MS cannot be performed directly on aqueous samples.[2][3]

Q3: What should I do if my compounds are not volatile enough for GC-MS?

A3: For semi-volatile or polar compounds, chemical derivatization is often necessary to increase their volatility and improve detection sensitivity.[3] This process chemically modifies the analyte to make it more suitable for GC analysis.[3] If derivatization is not an option, alternative techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) may be more appropriate.[6]

Q4: How can I improve the confidence of my compound identification?

A4: Confident identification relies on more than just a library match. A high match quality score from the mass spectral library is a good start.[7] This should be supplemented by matching the retention index, which compares the analyte's elution time to that of known standards under the same conditions.[7] For truly unknown compounds not found in libraries, advanced techniques like high-resolution mass spectrometry (HRMS) may be required to determine the molecular formula from accurate mass measurements.[1][8] Ultimately, the best confirmation is to purchase a certified standard of the suspected compound and compare its retention time and mass spectrum directly.[8]

Q5: What are "ghost peaks" and how can I get rid of them?

A5: Ghost peaks are peaks that appear in your chromatogram even when no sample has been injected. They are typically caused by contamination carryover from a previous, highly concentrated sample, or from septum bleed.[9][10] To resolve this, run blank solvent injections to flush the system. If the problem persists, you may need to clean the injector, replace the septum, or bake out the column.[11]

Troubleshooting Guides

Problem: No Peaks or Very Small Peaks Detected
Possible Cause Troubleshooting Step
Sample Concentration Too Low Concentrate the sample using nitrogen blowdown evaporation or solid-phase extraction (SPE) and reinject.[5][12]
Injector Issue Check for leaks in the injector.[11] Ensure the syringe is functioning correctly and reaching the sample in the vial.[2] Clean or replace the inlet liner if it is contaminated or clogged.[11]
Column Activity Active compounds may be adsorbing to the column. Condition (bake out) the column or, if the problem persists, trim the first few inches from the column inlet.[11]
Compound Degradation The analytes may be thermally degrading in the hot injector. Try lowering the injector temperature.[11] Ensure the sample does not contain strong acids or bases that could degrade the analytes or the column.[2]
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Improper Column Installation Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth into the injector and detector.[11]
Column Contamination/Activity Contamination at the head of the column can cause peak tailing. Trim 0.5 meters from the front of the column. If this fails, the column may need to be replaced.[11]
Polarity Mismatch A mismatch between the analyte polarity and the column's stationary phase can cause poor peak shape. Ensure you are using an appropriate column for your target analytes.[11]
Column Overload Injecting too much sample can lead to fronting peaks.[11] Dilute the sample or increase the split ratio and reinject.[11]
Problem: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Leaks in the System Use an electronic leak detector to check for leaks at all fittings, especially the septum and column connections.[11]
Unstable Gas Flow Verify that the carrier gas flow rate is stable and the gas cylinder has adequate pressure. A faulty gas regulator may need replacement.[11]
Oven Temperature Fluctuation Ensure the GC oven is properly calibrated and temperature is stable. Allow sufficient time for the oven to equilibrate before starting a run.[11]
Changes in Sample Matrix Significant variations in the sample matrix between injections can sometimes cause slight shifts in retention times.

Data on Potential Degradation Intermediates

While specific quantitative data for this compound is highly dependent on the degradation method, analysis of similar azo dyes provides insight into the types of intermediates that may be formed. Researchers can use the following table as a template to log their own findings.

Table 1: Template for Quantitative Analysis of this compound Degradation Intermediates

Retention Time (min)Identified IntermediateMolecular Weight ( g/mol )m/z of Key FragmentsConcentration (µg/mL)
e.g., 16.47e.g., 2-amino butane 4-sulpho anilinee.g., 167Enter observed m/zEnter calculated value

Table 2: Examples of Intermediates Identified from Degradation of Similar Reactive Dyes

Parent DyeIdentified IntermediatesReference
Reactive Orange HE2R 2-amino butane 4-sulpho aniline, sulphoaniline[13]
C.I. Reactive Orange 16 6-acetylamino-3-aminonaphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, phthalic acid[14]
Disperse Red 3B o-xylene, acetone, diisobutyl phthalate[15]

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
  • Sample Collection: Collect an aqueous sample of the degraded this compound solution.

  • pH Adjustment: Adjust the pH of the sample as required by the specific degradation pathway being studied.

  • Extraction: Transfer 100 mL of the sample to a separatory funnel. Add 30 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process on the aqueous layer two more times with fresh solvent to maximize recovery. Combine all organic extracts.

  • Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas (nitrogen blowdown) to a final volume of 1 mL.[12]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into a 1.5 mL glass autosampler vial.[3] The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis
  • Instrument Setup:

    • Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).[2]

    • Carrier Gas: Use Helium with a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Set the injector temperature to 250-280°C. Use splitless injection for trace analysis.[2]

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/min to 300°C.

    • Final Hold: Hold at 300°C for 10 minutes.

    • (Note: This program is a starting point and must be optimized for your specific separation needs.)

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Acquisition: Inject 1 µL of the prepared sample. Acquire data and process the resulting chromatogram.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak against a spectral library (e.g., NIST) for tentative identification.[13]

    • Use retention indices and, if available, authentic standards to confirm identifications.[7][8]

Visualizations

Experimental_Workflow Sample Aqueous Sample (Degraded Dye Solution) Prep Sample Preparation (LLE / SPE) Sample->Prep 1. Extraction Concentrate Solvent Evaporation & Reconstitution Prep->Concentrate 2. Concentration Inject GC-MS Injection Concentrate->Inject 3. Analysis Start GC GC Separation Inject->GC 4. Separation MS MS Detection (EI, Mass Scan) GC->MS 5. Detection Data Data Acquisition (Total Ion Chromatogram) MS->Data Analysis Data Analysis (Library Search, Peak Integration) Data->Analysis 6. Processing ID Intermediate Identification Analysis->ID 7. Final Result

Caption: Overall experimental workflow for GC-MS analysis.

Troubleshooting_Flow Start Problem: No Peaks in Chromatogram CheckBlank Inject Blank Solvent Start->CheckBlank PeaksInBlank Peaks Present? CheckBlank->PeaksInBlank Contamination Result: System Contamination (Clean Injector, Bake Column) PeaksInBlank->Contamination Yes NoPeaksInBlank No Peaks. Inject Known Standard PeaksInBlank->NoPeaksInBlank No StandardOK Standard Peak OK? NoPeaksInBlank->StandardOK SampleProblem Result: Sample Issue (Concentration too low, degradation) StandardOK->SampleProblem Yes InstrumentProblem Result: Instrument Malfunction (Check Syringe, Gas Flow, Leaks) StandardOK->InstrumentProblem No

Caption: Troubleshooting logic for "No Peaks Detected" issue.

Degradation_Pathway RO4 This compound (Azo Dye) Cleavage Azo Bond Cleavage (-N=N-) RO4->Cleavage Amine1 Aromatic Amine 1 (e.g., Naphthalene derivative) Cleavage->Amine1 Amine2 Aromatic Amine 2 (e.g., Benzene derivative) Cleavage->Amine2 Oxidation1 Further Oxidation Amine1->Oxidation1 Oxidation2 Further Oxidation Amine2->Oxidation2 Small Smaller Molecules (e.g., Phthalic Acid, Benzoic Acid) Oxidation1->Small Oxidation2->Small Mineral Mineralization (CO2 + H2O) Small->Mineral

Caption: Hypothetical degradation pathway for an azo dye.

References

How to increase the solubility of Reactive Orange 4 for high concentration stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Reactive Orange 4. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and preparing high-concentration stock solutions of this reactive dye. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound, a dichlorotriazine azo dye, is known to have good solubility in water.[1] This is largely attributed to the presence of multiple sulfonate groups in its molecular structure. However, achieving high concentrations can be challenging due to factors like aggregation and the potential for hydrolysis.

Q2: What factors can influence the solubility of this compound?

Several factors can impact the solubility of this compound in aqueous solutions:

  • Temperature: Increasing the temperature generally enhances the solubility of reactive dyes. However, excessively high temperatures can also accelerate the hydrolysis of the dye, leading to its inactivation.[2]

  • pH: The pH of the solution is a critical factor. While this compound is stable in neutral solutions, alkaline conditions (high pH) can increase the rate of hydrolysis, where the dye reacts with water and loses its reactivity.[2] Acidic conditions can also lead to hydrolysis.

  • Additives:

    • Urea: Urea is a well-known solubilizing agent for reactive dyes. It helps to prevent dye aggregation and can significantly increase the amount of dye that can be dissolved in water.[3]

    • Electrolytes (Salts): The presence of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), generally decreases the solubility of reactive dyes.[4][5]

Q3: Can I use organic solvents to dissolve this compound?

This compound is designed to be water-soluble and is generally insoluble in non-polar organic solvents. While some polar organic solvents might be used in specific applications, for most research purposes, aqueous solutions are standard. The use of co-solvents can be explored, but their compatibility and impact on downstream applications must be carefully considered.

Troubleshooting Guide

Issue: The this compound powder is not dissolving completely, and I see solid particles in my solution.

This is a common issue when preparing high-concentration stock solutions. Here are several troubleshooting steps you can take:

  • "Pasting" Technique: Before adding the full volume of solvent, create a smooth paste by adding a small amount of warm water (or urea solution) to the dye powder and mixing thoroughly.[1] This ensures that all particles are wetted, which aids in dissolution.

  • Use of Urea: Incorporate urea into your solvent. A stock solution of urea in water can be prepared and used to dissolve the this compound. The concentration of urea can be optimized, but a common starting point is a 10-20% (w/v) urea solution.[3]

  • Gentle Warming: Gently warm the solution while stirring. Avoid boiling, as this can cause rapid hydrolysis and degradation of the dye. A temperature of around 40-50°C is often sufficient.

  • Sonication: If available, a brief sonication in a water bath can help to break up aggregates and enhance dissolution.

  • Filtration: If undissolved particles remain, the solution can be filtered through a 0.22 µm or 0.45 µm syringe filter to remove them. However, this may result in a lower final concentration of the dye.

Issue: My this compound solution appears cloudy or precipitates over time.

Cloudiness or precipitation can be due to several factors:

  • Concentration Exceeds Solubility Limit: You may be attempting to create a solution that is beyond the solubility limit of this compound under the given conditions. Try preparing a slightly more dilute solution or optimizing the solvent conditions (e.g., by increasing the urea concentration).

  • Temperature Changes: A solution prepared at an elevated temperature may precipitate as it cools to room temperature. If this occurs, gentle warming and agitation may be required before use.

  • pH Shift: A change in the pH of the solution could affect the dye's solubility. Ensure that the water used is neutral and that no acidic or basic contaminants have been introduced.

  • Hydrolysis: Over time, especially if not stored properly, the dye can hydrolyze, and the hydrolysis product may be less soluble.

Issue: The color of my this compound solution has faded.

Fading of the solution's color is a strong indicator of dye degradation, most likely due to hydrolysis. To prevent this:

  • Avoid Extreme pH: Prepare and store the stock solution in a neutral pH environment.

  • Control Temperature: Do not expose the dye solution to high temperatures for extended periods.

  • Fresh Preparation: For critical experiments, it is always best to prepare fresh stock solutions.

  • Proper Storage: Store stock solutions in the dark at 4°C to minimize degradation.

Quantitative Data Summary

Solvent SystemTemperatureExpected Solubility of Similar Reactive DyesNotes
Water20°C~100 g/LSolubility can vary significantly between different reactive dyes.
Water with Urea20°C>100 g/LUrea significantly increases solubility by preventing aggregation.[3]
Water with Electrolytes20°C<100 g/LElectrolytes like NaCl decrease the solubility of reactive dyes.[4][5]

Experimental Protocols

Protocol for Preparing a High-Concentration this compound Stock Solution

This protocol provides a general guideline for preparing a concentrated stock solution of this compound. The final achievable concentration will depend on the purity of the dye and the specific laboratory conditions.

Materials:

  • This compound powder (C.I. 18260)

  • Urea

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • 0.22 µm syringe filter (optional)

Procedure:

  • Prepare a Urea Solution: Prepare a 20% (w/v) urea solution by dissolving 20 g of urea in deionized water and bringing the final volume to 100 mL. Gently warm the solution if necessary to fully dissolve the urea. Allow the solution to cool to room temperature.

  • Weigh the Dye: Accurately weigh the desired amount of this compound powder.

  • Create a Paste: In a small beaker or weighing boat, add a small volume of the 20% urea solution to the dye powder. Mix with a spatula or glass rod to form a smooth, homogenous paste. This step is crucial to prevent the formation of clumps.

  • Dissolve the Dye: Transfer the paste to a volumetric flask. Use additional 20% urea solution to rinse the beaker or weighing boat to ensure all the dye is transferred. Add the 20% urea solution to the flask, approximately to 80% of the final desired volume.

  • Stir and Gently Warm: Place the flask on a magnetic stirrer and stir the solution. If necessary, gently warm the solution to 40-50°C to aid dissolution. Do not exceed 50°C to minimize hydrolysis.

  • Cool and Adjust Volume: Once the dye is fully dissolved, allow the solution to cool to room temperature. Bring the solution to the final volume with the 20% urea solution.

  • Filter (Optional): If any fine particles remain, filter the solution through a 0.22 µm syringe filter into a clean storage container.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at 4°C.

Visualizations

Troubleshooting_Dye_Solubility start Start: Undissolved Dye Particles paste Did you create a paste first? start->paste make_paste Action: Create a smooth paste with a small amount of solvent. paste->make_paste No urea Are you using a solubilizing agent like urea? paste->urea Yes make_paste->urea add_urea Action: Prepare a 10-20% urea solution and use as the solvent. urea->add_urea No warming Have you tried gentle warming? urea->warming Yes add_urea->warming warm_solution Action: Gently warm the solution to 40-50°C with stirring. warming->warm_solution No sonication Is sonication an option? warming->sonication Yes warm_solution->sonication sonicate_solution Action: Sonicate the solution in a water bath. sonication->sonicate_solution No filter Are there still particles remaining? sonication->filter Yes sonicate_solution->filter filter_solution Action: Filter the solution through a 0.22 µm filter. filter->filter_solution Yes end_success Result: Clear Dye Solution filter->end_success No filter_solution->end_success end_fail Result: Consider preparing a lower concentration. filter_solution->end_fail

Caption: Troubleshooting workflow for dissolving this compound.

Experimental_Workflow_Cell_Labeling cluster_prep Stock Solution Preparation cluster_labeling Cell Labeling Protocol cluster_analysis Downstream Analysis weigh_dye Weigh this compound dissolve_dye Dissolve Dye (Paste, Warm, Stir) weigh_dye->dissolve_dye prepare_solvent Prepare Aqueous Solvent (e.g., with Urea) prepare_solvent->dissolve_dye filter_solution Filter Stock Solution (0.22 µm filter) dissolve_dye->filter_solution add_dye Add Dye Stock to Cells filter_solution->add_dye cell_culture Prepare Cell Suspension cell_culture->add_dye incubate Incubate for Covalent Bonding add_dye->incubate wash_cells Wash to Remove Unbound Dye incubate->wash_cells imaging Fluorescence Microscopy wash_cells->imaging flow_cytometry Flow Cytometry wash_cells->flow_cytometry

Caption: General experimental workflow for cell labeling with a reactive dye.

References

Technical Support Center: Process Optimization for Scaling Up Reactive Orange 4 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of Reactive Orange 4.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is a dichlorotriazine (DCT) reactive azo dye. Its synthesis is a multi-step process that typically involves:

  • Diazotization: An aromatic amine, aniline-2,5-disulfonic acid, is converted into a diazonium salt using sodium nitrite and a mineral acid at low temperatures.

  • Azo Coupling: The resulting diazonium salt is reacted with a coupling component, typically J-acid (2-Amino-5-naphthol-7-sulfonic acid), under controlled pH conditions to form an aminoazo dye intermediate.

  • Condensation: The aminoazo intermediate is then condensed with a reactive group, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), to yield the final this compound dye.[1][2]

Q2: Why is temperature control so critical during the diazotization step?

A2: Aromatic diazonium salts are generally unstable and can decompose at elevated temperatures, often above 5-10°C.[3][4] This decomposition leads to the formation of undesired by-products, such as phenols, which reduces the yield of the target diazonium salt and can complicate subsequent purification steps.[3] Maintaining a low temperature (typically 0-5°C) is essential for maximizing the stability of the diazonium salt until it is used in the coupling reaction.[1]

Q3: What is the significance of pH control in the azo coupling reaction?

A3: The pH of the reaction medium is crucial for the azo coupling reaction as it influences the reactivity of both the diazonium salt and the coupling component. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[5][6] The pH must be carefully controlled to ensure the coupling component (J-acid) is in its most reactive form (phenoxide ion) without causing the diazonium salt to convert into an unreactive form. An optimal pH, typically mildly acidic to neutral, is required for efficient coupling.[1][5]

Q4: What is dye hydrolysis and how does it affect the final product?

A4: Dye hydrolysis is a competing side reaction where the reactive group of the dye (the dichlorotriazinyl group in this case) reacts with water (hydroxyl ions) instead of the fiber.[7][8] This reaction converts the reactive dye into a non-reactive, hydrolyzed form that can no longer form a covalent bond with the substrate.[9][10] This leads to a reduction in dye fixation efficiency, wastage of color, and increased effluent load, as the hydrolyzed dye must be washed off.[7][11] Hydrolysis is accelerated by high temperatures and high pH.[7][10]

Q5: What are the primary challenges when scaling up the synthesis of this compound?

A5: Scaling up from laboratory to industrial production presents several challenges, including:

  • Heat Management: Both diazotization and condensation are exothermic reactions. Efficient heat removal is critical to maintain optimal temperature control and prevent side reactions or decomposition.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants in large volumes is essential for consistent reaction rates and product quality. Poor mixing can lead to localized "hot spots" or areas of incorrect pH.

  • Reagent Addition: The rate of addition for reagents like sodium nitrite and alkali must be carefully controlled to manage the reaction rate and temperature.

  • Isolation and Purification: Handling and filtering large quantities of product, as well as managing large volumes of solvent and effluent, become more complex at scale.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Recommended Solution(s)
Low Yield after Diazotization 1. Decomposition of Diazonium Salt: Temperature was too high (above 5°C).[4] 2. Incomplete Reaction: Insufficient sodium nitrite or acid. 3. Nitrous Acid Loss: Nitrous acid is unstable; it was prepared too far in advance.[6]1. Maintain strict temperature control between 0-5°C using an ice/salt bath. Ensure efficient cooling throughout the addition of sodium nitrite. 2. Use a slight excess of sodium nitrite and ensure the medium remains strongly acidic (pH ≤ 1.0).[1] 3. Prepare nitrous acid in situ by adding sodium nitrite solution to the cold acidic amine solution.[6] Test for a slight excess of nitrous acid using starch-iodide paper.[12]
Low Yield or Off-Color Product after Azo Coupling 1. Incorrect pH: The pH was outside the optimal range for coupling, affecting the reactivity of the coupling component or stability of the diazonium salt.[1][5] 2. Side Reactions: The temperature was too high, causing decomposition or formation of by-products. 3. Poor Solubility: One of the components (diazonium salt or J-acid) precipitated prematurely.1. Carefully monitor and adjust the pH to the optimal range (typically 4.0-6.0 for this type of coupling) using a buffer or slow addition of a base like sodium bicarbonate.[1] 2. Maintain the reaction temperature below 10-15°C. 3. Ensure the coupling component is fully dissolved in an alkaline solution before slowly adding the diazonium salt suspension.[4]
Low Yield after Condensation with Cyanuric Chloride 1. Hydrolysis of Cyanuric Chloride: The pH was too high or the temperature was elevated, causing cyanuric chloride to react with water instead of the aminoazo dye.[7] 2. Incomplete Reaction: Reaction time was too short, or the temperature was too low.1. Add the aminoazo dye solution to an ice-cold slurry of cyanuric chloride. Maintain a near-neutral pH (6.0-7.0) and low temperature (0-5°C) during the initial condensation step.[13] 2. Monitor the reaction progress using a technique like HPLC.[14] Allow sufficient time for the reaction to complete, which may take several hours at low temperatures.[12]
Final Product has Low Purity (Confirmed by HPLC/TLC) 1. Presence of Starting Materials: Incomplete reaction in one or more steps. 2. Presence of By-products: Sub-optimal reaction conditions (temperature, pH) led to side reactions.[3] 3. Presence of Hydrolyzed Dye: High pH or temperature during condensation or work-up.[7][10]1. Review and optimize the stoichiometry and reaction times for each step. 2. Strictly adhere to the optimized temperature and pH profiles for each reaction stage. 3. Minimize the time the product is exposed to alkaline conditions and high temperatures. Use a salting-out procedure with controlled pH to precipitate the product.[15]

Quantitative Data Summary

Table 1: Optimized Parameters for Diazotization of Aniline-2,5-disulfonic Acid

ParameterValueRationale / Notes
Temperature0 - 5°CPrevents decomposition of the unstable diazonium salt.[1][4]
pH≤ 1.0Ensures the formation of nitrous acid and stability of the diazonium salt.[1]
Molar Ratio (Amine:NaNO₂)1 : 1.05A slight excess of sodium nitrite ensures complete conversion of the primary amine.
Reaction Time30 - 60 minutesSufficient time for complete diazotization. Progress can be monitored with starch-iodide paper.[12]

Table 2: Optimized Parameters for Azo Coupling with J-Acid

ParameterValueRationale / Notes
Temperature10 - 15°CBalances reaction rate with the stability of the diazonium salt.[1]
pH4.0 - 6.0Optimal for electrophilic substitution on the J-acid coupling component.[1]
Molar Ratio (Diazonium:J-Acid)1 : 1.02A slight excess of the coupling component can ensure full consumption of the diazonium salt.
Reaction Time1 - 2 hoursMonitor for the disappearance of the diazonium salt using a spot test with an alkaline R-salt solution.[12]

Table 3: Optimized Parameters for Condensation with Cyanuric Chloride

ParameterValueRationale / Notes
Temperature0 - 5°CMinimizes the hydrolysis of cyanuric chloride and the second chlorine atom's reactivity.[13]
pH6.0 - 7.0Controlled with a base (e.g., sodium carbonate) to neutralize the HCl formed during the reaction.[13]
Molar Ratio (Aminoazo:Cyanuric Chloride)1 : 1.1An excess of cyanuric chloride can favor the mono-condensation product.
Reaction Time2 - 4 hoursReaction is slower at low temperatures; monitor by HPLC or TLC to confirm completion.[1]

Experimental Protocols

Protocol 1: Diazotization of Aniline-2,5-disulfonic Acid

  • In a jacketed reactor equipped with a stirrer, thermometer, and dropping funnel, add aniline-2,5-disulfonic acid (1.0 mol) to water (1000 mL).

  • Cool the mixture to 0°C using a circulating chiller.

  • Slowly add concentrated hydrochloric acid (2.5 mol) while maintaining the temperature below 5°C.

  • In a separate beaker, dissolve sodium nitrite (1.05 mol) in water (200 mL).

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the temperature does not exceed 5°C.

  • Stir the resulting diazonium salt suspension for an additional 30 minutes at 0-5°C.

  • Confirm the completion of the reaction by spotting the solution on starch-iodide paper (should turn blue, indicating a slight excess of nitrous acid). The diazonium salt suspension is now ready for the coupling step.

Protocol 2: Azo Coupling with J-Acid

  • In a separate reactor, dissolve J-acid (1.02 mol) in water (800 mL) and add sodium carbonate (approx. 1.5 mol) until the J-acid is fully dissolved and the pH is ~8.0.

  • Cool the J-acid solution to 10°C.

  • Slowly pump the cold diazonium salt suspension (from Protocol 1) into the J-acid solution over 60 minutes.

  • Maintain the temperature at 10-15°C and the pH at 4.0-4.3 by the controlled addition of a 20% sodium carbonate solution.[1]

  • After the addition is complete, stir the mixture for 1 hour.

  • Check for the absence of diazonium salt by spotting the reaction mixture on a filter paper and adding a drop of alkaline R-salt solution next to it (no red coloration should form where the spots meet).[15] This produces the aminoazo dye intermediate.

Protocol 3: Condensation with Cyanuric Chloride

  • In a separate reactor, create a slurry by adding cyanuric chloride (1.1 mol) to an ice-water mixture (500 mL) and a dispersing agent.[1] Cool to 0-2°C.

  • Slowly add the aminoazo dye solution (from Protocol 2) to the cyanuric chloride slurry over 90 minutes.

  • Maintain the temperature at 0-5°C and the pH at 6.0-7.0 by continuously adding a 20% sodium carbonate solution to neutralize the liberated HCl.[13]

  • After the addition is complete, continue stirring at 0-5°C for 2-3 hours until the reaction is complete (monitored by HPLC).

  • Isolate the product by salting out with sodium chloride, followed by filtration and drying under vacuum at 60-70°C.

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_condensation Step 3: Condensation cluster_purification Step 4: Purification A Aniline-2,5-disulfonic Acid + NaNO2 / HCl B Diazotization (0-5°C, pH ≤ 1.0) A->B C Diazonium Salt B->C E Azo Coupling (10-15°C, pH 4-6) C->E D J-Acid D->E F Aminoazo Intermediate E->F H Condensation (0-5°C, pH 6-7) F->H G Cyanuric Chloride G->H I Crude this compound H->I J Salting Out & Filtration I->J K Final Product J->K

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_checks cluster_causes Start Problem: Low Final Yield Check_Diazo Check Diazotization Step Start->Check_Diazo Check_Coupling Check Azo Coupling Step Start->Check_Coupling Check_Condensation Check Condensation Step Start->Check_Condensation Temp_High Temperature too high? Check_Diazo->Temp_High Decomposition pH_Wrong Incorrect pH? Check_Diazo->pH_Wrong Instability Check_Coupling->Temp_High Check_Coupling->pH_Wrong Low Reactivity Check_Condensation->Temp_High Time_Short Reaction time too short? Check_Condensation->Time_Short Incomplete Hydrolysis Reagent Hydrolysis? Check_Condensation->Hydrolysis Side Reaction

Caption: Troubleshooting logic for addressing low product yield.

Reaction_Pathway Diazonium Diazotized Aniline-2,5-disulfonic Acid Coupling + Diazonium->Coupling JAcid J-Acid JAcid->Coupling Intermediate Aminoazo Dye Intermediate Coupling->Intermediate Azo Coupling (pH 4-6) Condensation + Intermediate->Condensation Cyanuric Cyanuric Chloride Cyanuric->Condensation FinalProduct This compound Condensation->FinalProduct Condensation (pH 6-7)

References

Validation & Comparative

A Comparative Analysis of Dichlorotriazine and Vinyl Sulphone Reactive Dyes for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of two principal classes of reactive dyes.

In the realm of bioconjugation and material science, the covalent attachment of chromophores to substrates is a fundamental technique. Among the various classes of reactive dyes, dichlorotriazine (DCT) and vinyl sulphone (VS) types are paramount, particularly for the functionalization of cellulosic and proteinaceous materials. This guide provides an objective, data-driven comparison of their performance, supported by detailed experimental protocols and mechanistic visualizations, to aid in the selection of the optimal dye system for specific research and development applications.

Executive Summary

Dichlorotriazine and vinyl sulphone reactive dyes are the two most commercially significant classes of reactive dyes used for coloring cellulosic fibers.[1] Both dye types form robust covalent bonds with hydroxyl or amino groups on the substrate, leading to excellent wash fastness properties.[2] However, they differ significantly in their chemical structure, reaction mechanism, reactivity, and optimal application conditions.

DCT dyes, belonging to the halogeno-heterocyclic class, react via a nucleophilic substitution mechanism. They are known for their high reactivity, allowing for dyeing at lower temperatures. In contrast, VS dyes, typically supplied in a protected precursor form (β-sulphatoethylsulphone), react through a nucleophilic addition mechanism after an initial elimination step to form the reactive vinyl sulphone group. This class of dyes generally requires more alkaline conditions and higher temperatures for fixation. The choice between these two dye systems is often a trade-off between reactivity, stability to hydrolysis, and desired fastness properties.

Reaction Mechanisms and Chemical Structures

The distinct reaction pathways of DCT and VS dyes with cellulose are pivotal to understanding their application and performance characteristics.

Dichlorotriazine (DCT) Dyes: The reactive group in DCT dyes is a triazine ring substituted with two chlorine atoms. The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of cellulose under alkaline conditions.[3] This results in the formation of a stable ether bond and the displacement of a chlorine atom. A competing and undesirable reaction is the hydrolysis of the dye, where the hydroxyl ions from the water react with the dye molecule, rendering it inactive.[2]

DCT_Reaction DCT_Dye Dichlorotriazine Dye (Dye-NH-C₃N₃Cl₂) Fixed_Dye Covalently Bonded Dye (Dye-NH-C₃N₃Cl-O-Cellulose) DCT_Dye->Fixed_Dye Fixation (Nucleophilic Substitution) Hydrolyzed_Dye Hydrolyzed Dye (Dye-NH-C₃N₃Cl-OH) DCT_Dye->Hydrolyzed_Dye Hydrolysis Cellulose Cellulose-OH Cellulose->Fixed_Dye Alkali Alkali (OH⁻) Alkali->Fixed_Dye Alkali->Hydrolyzed_Dye HCl HCl H2O H₂O H2O->Hydrolyzed_Dye

Figure 1: Reaction pathway of a dichlorotriazine reactive dye with cellulose.

Vinyl Sulphone (VS) Dyes: VS dyes are typically sold as the more stable β-sulphatoethylsulphone precursor. Under alkaline conditions, this precursor undergoes an elimination reaction to form the highly reactive vinyl sulphone group (-SO₂-CH=CH₂).[4] This group then reacts with the hydroxyl groups of cellulose via a Michael-type nucleophilic addition to form a stable ether linkage.[5] Similar to DCT dyes, VS dyes are also susceptible to hydrolysis, where the vinyl sulphone group reacts with water to form a non-reactive hydroxyl derivative.[4]

VS_Reaction VS_Precursor Vinyl Sulphone Precursor (Dye-SO₂-CH₂-CH₂-OSO₃H) Active_VS Active Vinyl Sulphone (Dye-SO₂-CH=CH₂) VS_Precursor->Active_VS Activation (Elimination) Alkali1 Alkali (OH⁻) Alkali1->Active_VS Fixed_Dye Covalently Bonded Dye (Dye-SO₂-CH₂-CH₂-O-Cellulose) Active_VS->Fixed_Dye Fixation (Nucleophilic Addition) Hydrolyzed_Dye Hydrolyzed Dye (Dye-SO₂-CH₂-CH₂-OH) Active_VS->Hydrolyzed_Dye Hydrolysis Cellulose Cellulose-OH Cellulose->Fixed_Dye Alkali2 Alkali (OH⁻) Alkali2->Fixed_Dye Alkali2->Hydrolyzed_Dye H2O H₂O H2O->Hydrolyzed_Dye Fixation_Workflow Start Start Prepare_Dye_Bath Prepare Dyebath (Known Dye Concentration) Start->Prepare_Dye_Bath Measure_Initial_Absorbance Measure Initial Absorbance (A₀) of Dyebath Prepare_Dye_Bath->Measure_Initial_Absorbance Dye_Fabric Dye Fabric Sample (Controlled Conditions) Measure_Initial_Absorbance->Dye_Fabric Measure_Final_Absorbance Measure Final Absorbance (A₁) of Exhausted Dyebath Dye_Fabric->Measure_Final_Absorbance Wash_Fabric Thoroughly Wash Fabric to Remove Unfixed Dye Dye_Fabric->Wash_Fabric Calculate_Fixation Calculate Fixation Efficiency (%F) Measure_Final_Absorbance->Calculate_Fixation Measure_Wash_Absorbance Measure Absorbance (A₂) of Combined Washings Wash_Fabric->Measure_Wash_Absorbance Measure_Wash_Absorbance->Calculate_Fixation End End Calculate_Fixation->End

References

A Comparative Analysis of Advanced Oxidation Processes for the Mineralization of C.I. Acid Violet 7 (C.I. 18260)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various Advanced Oxidation Processes (AOPs) for the degradation and mineralization of the azo dye C.I. Acid Violet 7 (C.I. 18260). The performance of different AOPs, including Electro-Fenton, Photo-Electro-Fenton, photocatalysis, and Fenton processes, is evaluated based on experimental data from scientific literature. Detailed experimental protocols and visual diagrams of key processes are presented to assist researchers and professionals in the field.

Performance Comparison of AOPs

The efficiency of different AOPs in degrading and mineralizing C.I. Acid Violet 7 is summarized in the tables below. Key performance indicators include decolorization efficiency, Total Organic Carbon (TOC) removal, and the experimental conditions under which these results were achieved.

Table 1: Decolorization and Mineralization Efficiency of Various AOPs for C.I. Acid Violet 7

AOP MethodCatalyst/SystemInitial Dye Conc. (mg/L)pHDecolorization Efficiency (%)Mineralization (TOC/COD) Efficiency (%)Reaction Time (min)Citation(s)
Electro-Fenton (EF)Glassy carbon mesh cathode, steel mesh anode, 0.01 mM Fe²⁺2503>80Near complete mineralization reported30[1][2]
Photo-Electro-Fenton (PEF)Glassy carbon mesh cathode, steel mesh anode, 0.01 mM Fe²⁺250398Near complete mineralization reported60[1][2]
PhotocatalysisAgBr-ZnONot specified12High efficiency reportedMineralization confirmed by COD measurementsNot specified[3]
PhotocatalysisZnONot specified9Higher than UV/TiO₂-P25Not specifiedNot specified
PhotocatalysisZnO-Fe₃O₄ in alginate-chitosan beadsNot specifiedNot specified94.21Not specifiedNot specified[4][5]
Fenton*Fe²⁺/H₂O₂848 (COD)3>9784.2 (TOC), 88.9 (COD)Not specified[6]
Photo-Fenton*Fe²⁺/H₂O₂/UV848 (COD)39888.9 (TOC), 93.2 (COD)Not specified[6][7]

*Note: Data for Fenton and Photo-Fenton processes are for general textile wastewater and not specifically for C.I. 18260, but provide a relevant benchmark.

Experimental Protocols

Detailed methodologies for the key AOPs are provided below. These protocols are based on methods reported in the cited literature and serve as a guide for reproducing the experiments.

Electro-Fenton (EF) and Photo-Electro-Fenton (PEF) Degradation

This protocol is based on the electrochemical degradation of C.I. Acid Violet 7.[1][2]

  • Reactor Setup: An electrochemical cell with a glassy carbon mesh electrode as the cathode and a concentric outer steel mesh as the anode is used. For PEF, a UV lamp is added to irradiate the solution.

  • Electrolyte: A solution of 0.1 M Na₂SO₄ is used as the supporting electrolyte.

  • Procedure:

    • Prepare a 250 mg/L solution of C.I. Acid Violet 7 in the electrolyte solution.

    • Adjust the pH of the solution to 3.0 using H₂SO₄.

    • Add Fe²⁺ to a final concentration of 0.01 mM.

    • Maintain the temperature at 35°C.

    • Apply a constant current of 250 mA. For PEF, simultaneously irradiate the solution with a UV lamp.

    • Withdraw samples at regular intervals (e.g., every 10 minutes) for analysis.

  • Analysis:

    • Decolorization: Measure the absorbance of the solution at the maximum wavelength of C.I. Acid Violet 7 using a UV-Vis spectrophotometer. The percentage of color removal is calculated from the change in absorbance.

    • Mineralization: Determine the Total Organic Carbon (TOC) content of the samples using a TOC analyzer to evaluate the extent of mineralization.

    • Intermediates: Identify generated carboxylic acids using ion-exclusion chromatography.

Heterogeneous Photocatalysis

This protocol describes a general procedure for the photocatalytic degradation of C.I. Acid Violet 7 using a semiconductor catalyst.[3][4][8]

  • Reactor Setup: A batch reactor equipped with a UV light source (e.g., UV-A or UV-C lamp) and a magnetic stirrer is used. The reactor should be placed in a closed chamber to ensure consistent irradiation.[8]

  • Catalyst Preparation: Synthesize or procure the desired photocatalyst (e.g., AgBr-ZnO, ZnO).

  • Procedure:

    • Suspend a specific amount of the photocatalyst in a known volume and concentration of C.I. Acid Violet 7 solution.

    • Adjust the pH to the optimal value for the specific catalyst (e.g., pH 12 for AgBr-ZnO, pH 9 for ZnO).[3][4]

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Turn on the UV lamp to initiate the photocatalytic reaction, while continuously stirring the solution.

    • Collect aliquots of the suspension at set time intervals.

    • Filter the collected samples (e.g., using a 0.45 µm syringe filter) to remove the catalyst particles before analysis.

  • Analysis:

    • Degradation: Monitor the concentration of C.I. Acid Violet 7 using a UV-Vis spectrophotometer.

    • Mineralization: Measure the Chemical Oxygen Demand (COD) or TOC of the filtered samples to assess mineralization.[3]

Visualizing the Processes

The following diagrams illustrate the fundamental mechanisms and workflows associated with the AOPs discussed.

AOP_Mechanism cluster_AOP Advanced Oxidation Process (AOP) cluster_Degradation Degradation Pathway AOPs AOPs (Fenton, Photocatalysis, Ozonation, etc.) OH_Radical Hydroxyl Radicals (•OH) Highly Reactive AOPs->OH_Radical Generation Dye C.I. 18260 (Organic Pollutant) OH_Radical->Dye Attacks & Oxidizes Intermediates Intermediate Products (e.g., Carboxylic Acids) Dye->Intermediates Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization

Caption: General mechanism of AOPs for dye mineralization.

Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution 1. Prepare Dye Solution (C.I. 18260) add_catalyst 2. Add Photocatalyst (e.g., ZnO) prep_solution->add_catalyst adjust_ph 3. Adjust pH add_catalyst->adjust_ph dark_adsorption 4. Dark Adsorption (Equilibrium) adjust_ph->dark_adsorption uv_irradiation 5. UV Irradiation (Initiate Reaction) dark_adsorption->uv_irradiation sampling 6. Collect Samples at Intervals uv_irradiation->sampling filtration 7. Filter Catalyst sampling->filtration analysis 8. Analyze (UV-Vis, TOC/COD) filtration->analysis AOP_Comparison cluster_electro Electrochemical AOPs cluster_photo Photocatalytic AOPs cluster_fenton Homogeneous Fenton AOPs center_node Mineralization of C.I. 18260 EF Electro-Fenton (High Efficiency) center_node->EF ZnO ZnO Photocatalysis (Effective at high pH) center_node->ZnO Fenton Fenton (Fe²⁺ + H₂O₂) center_node->Fenton PEF Photo-Electro-Fenton (Enhanced by UV) EF->PEF UV enhancement AgBr_ZnO AgBr-ZnO (More efficient than ZnO) ZnO->AgBr_ZnO Enhanced by AgBr Photo_Fenton Photo-Fenton (UV-enhanced Fenton) Fenton->Photo_Fenton UV enhancement

References

Performance Showdown: Reactive Orange 4 Versus Other Procion MX Dyes for Cellulosic Fibers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and textile scientists evaluating the efficacy and fastness of key monochlorotriazine reactive dyes. This report details a comparative analysis of Reactive Orange 4 against a selection of other Procion MX dyes, providing essential data for informed dye selection in research and development applications.

In the realm of cellulosic fiber dyeing, Procion MX dyes stand out for their vibrant shades and excellent washfastness, attributable to the covalent bond they form with the fiber.[1][2] This guide offers a detailed comparison of the performance characteristics of C.I. This compound against other commonly used Procion MX dyes. The evaluation encompasses key performance indicators including color yield, fixation efficiency, and fastness to washing and light.

Comparative Performance Data

The selection of a reactive dye is often a balance between desired shade, color strength, and the dye's ability to withstand various environmental stresses during the textile's lifespan. The following table summarizes the performance of this compound in comparison to other Procion MX dyes based on available data.

Dye NameC.I. NameTrade NameWash Fastness (Scale 1-5)Light Fastness (Scale 1-8)
Brilliant OrangeThis compoundMX-2R53-5
Lemon YellowReactive Yellow 86MX-8G55-7
FuchsiaReactive Red 11MX-8B53-6
TurquoiseReactive Blue 140MX-G4-54-6
Medium Blue-MX-R--
Jet Black----

Data sourced from Jacquard Products' Procion MX Technical Info Chart.[3] A higher number indicates better fastness.

In-Depth Experimental Protocols

To ensure accurate and reproducible results in the evaluation of reactive dye performance, standardized testing methods are crucial. The following are detailed protocols for key experiments.

Determination of Color Yield (K/S Value)

The color yield, represented by the K/S value, is a measure of the intensity of the color on the dyed fabric. It is determined using a spectrophotometer.

Protocol:

  • Fabric Preparation: Scour and bleach 100% cotton fabric to ensure it is free from impurities that could affect dye uptake.

  • Dyeing: Prepare dye solutions of each Procion MX dye at a specified concentration (e.g., 2% on weight of fabric). Dye the cotton fabric samples under controlled conditions of temperature, time, and pH.

  • Washing: After dyeing, thoroughly rinse the fabric samples to remove any unfixed dye. A standardized washing procedure, such as AATCC Test Method 61, should be followed.

  • Measurement: Use a reflectance spectrophotometer to measure the spectral reflectance of the dyed fabrics at their wavelength of maximum absorption.

  • Calculation: The Kubelka-Munk equation is used to calculate the K/S value: K/S = (1-R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric.

Determination of Fixation Efficiency

Fixation efficiency is the percentage of the dye that covalently bonds with the fiber compared to the total amount of dye used.

Protocol:

  • Dye Bath Analysis: Measure the initial concentration of the dye in the dyebath before dyeing using a UV-Vis spectrophotometer.

  • Exhaustion Measurement: After the dyeing process is complete, measure the concentration of the dye remaining in the dyebath to determine the exhaustion rate (the amount of dye that has moved from the bath to the fabric).

  • Washing and Soaping: Subject the dyed fabric to a rigorous washing and soaping process to remove all unfixed, hydrolyzed dye.

  • Stripping of Fixed Dye (for analysis): A chemical stripping process can be used to remove the covalently bonded dye from the fabric for quantification.

  • Calculation: The fixation efficiency (%F) is calculated as: %F = [(Initial Dye - Dye in Exhaust Bath - Dye in Wash Liquor) / (Initial Dye - Dye in Exhaust Bath)] x 100

Evaluation of Wash Fastness

Wash fastness assesses the resistance of the dye to fading and staining of other fabrics during laundering.

Protocol:

  • Standard: AATCC Test Method 61, "Colorfastness to Laundering: Accelerated."

  • Procedure: A dyed fabric specimen is laundered in a stainless steel container with a specified detergent solution and stainless steel balls to simulate the abrasive action of multiple home launderings.

  • Evaluation: The change in color of the specimen and the staining of an adjacent multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.

Evaluation of Light Fastness

Light fastness measures the resistance of the dye to fading when exposed to light.

Protocol:

  • Standard: AATCC Test Method 16.3, "Colorfastness to Light: Xenon-Arc."

  • Procedure: A dyed fabric specimen is exposed to a xenon-arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.

  • Evaluation: The change in color of the specimen is assessed by comparison with the AATCC Blue Wool Lightfastness Standards.

Visualizing the Dyeing Process and Chemistry

To better understand the experimental process and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_wash Post-Dyeing Treatment cluster_eval Performance Evaluation Scouring Scouring Bleaching Bleaching Scouring->Bleaching Dye_Solution Dye Solution Preparation Bleaching->Dye_Solution Dyeing Dyeing Dye_Solution->Dyeing Fixation Alkali Fixation Dyeing->Fixation Rinsing Rinsing Fixation->Rinsing Soaping Soaping Rinsing->Soaping Drying Drying Soaping->Drying Color_Yield Color Yield (K/S) Drying->Color_Yield Fixation_Efficiency Fixation Efficiency Drying->Fixation_Efficiency Wash_Fastness Wash Fastness Drying->Wash_Fastness Light_Fastness Light Fastness Drying->Light_Fastness

Caption: Experimental workflow for the evaluation of Procion MX dye performance.

Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Dye Procion MX Dye (D-Cl) Fixed_Dye Covalently Bonded Dye (D-O-Cell) Dye->Fixed_Dye Reaction with Cellulose Hydrolyzed_Dye Hydrolyzed Dye (D-OH) Dye->Hydrolyzed_Dye Hydrolysis Cellulose Cellulose Fiber (Cell-OH) Cellulose->Fixed_Dye Alkali Alkali (OH⁻) Alkali->Fixed_Dye Alkali->Hydrolyzed_Dye Salt Salt (Cl⁻)

References

Assessing the Ecotoxicity of Reactive Orange 4 in Comparison to Other Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the ecotoxicity of Reactive Orange 4 and other selected azo dyes. Azo dyes are the largest group of synthetic colorants used in various industries, and their release into the environment is a significant concern due to their potential toxic effects on aquatic ecosystems.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of available ecotoxicity data, detailed experimental protocols for key assays, and an overview of a critical signaling pathway involved in the cellular response to dye-induced toxicity.

Comparative Ecotoxicity Data of Selected Azo Dyes

DyeTest OrganismEndpointDurationResult (mg/L)Toxicity ClassificationReference
Reactive Red 120 Daphnia magna (Water Flea)EC5048h10.40Toxic[2]
Oncorhynchus mykiss (Rainbow Trout)LC5096h78.84Harmful[2]
Pseudokirchneriella subcapitata (Green Algae)EC5072h>100Not Harmful[2]
Disperse Yellow 7 Larval Fish (unspecified)LC50-0.0254Highly Toxic[3]
Direct Black 38 Daphnia magna (Water Flea)LC5048hNo significant mortality observedNot Classified[4]
Reactive Blue 19 Daphnia similisEC5048h>100Not Harmful[5]
Artemia salinaEC5048h>100Not Harmful[5]
Vibrio fischeriEC5015 min>100Not Harmful[5]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time.[6] EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms within a specified time.[7]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted guidelines for testing chemicals.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to Daphnia species, typically Daphnia magna.[3]

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a series of concentrations for 48 hours.[8]

  • Procedure:

    • At least five concentrations of the test substance are prepared in a geometric series.[3] A control group in clean water is also included.[9]

    • A minimum of 20 daphnids, divided into four groups of five, are used for each concentration and the control.[3]

    • The daphnids are exposed for 48 hours under controlled temperature (20 ± 2 °C) and light conditions (16 hours light, 8 hours dark).[8][9]

    • Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours.[1][9]

  • Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[3]

OECD 203: Fish, Acute Toxicity Test

This guideline describes a method to determine the acute lethal toxicity of substances to fish.[10]

  • Principle: Fish are exposed to the test substance for a 96-hour period, and mortality is recorded.[11]

  • Procedure:

    • A range-finding test is often conducted to determine the appropriate concentration range for the definitive test.[11]

    • For the main test, at least seven fish per concentration are exposed to a minimum of five concentrations in a geometric series.[10] A control group is also maintained.[11]

    • The test is conducted under controlled conditions of temperature and a 12-16 hour photoperiod.[11]

    • Mortalities are recorded at 24, 48, 72, and 96 hours.[10]

  • Endpoint: The primary endpoint is the LC50 at 96 hours, the concentration estimated to be lethal to 50% of the test fish.[11]

Mechanism of Toxicity: Oxidative Stress and the Keap1-Nrf2-ARE Signaling Pathway

Azo dyes can induce toxicity through various mechanisms, with oxidative stress being a significant contributor.[12] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products.[4]

The Keap1-Nrf2-ARE signaling pathway is a crucial cellular defense mechanism against oxidative stress.[4]

  • Under normal conditions: The transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[12]

  • Under oxidative stress (e.g., exposure to azo dyes): ROS can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[4] This leads to the production of protective enzymes that help to mitigate the oxidative damage.[12]

G Keap1-Nrf2-ARE Signaling Pathway in Response to Azo Dye-Induced Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye Azo Dye ROS ROS AzoDye->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 modifies Keap1 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 dissociates to Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AntioxidantGenes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription of

Caption: Azo dye-induced ROS leads to Nrf2 activation and antioxidant gene expression.

References

A Comparative Guide to the Reproducibility and Robustness of Reactive Orange 4 Dyeing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Reactive Orange 4, a dichlorotriazine-based dye, with a common alternative, C.I. Reactive Orange 16, a vinyl sulfone-based dye. The focus is on the reproducibility and robustness of their respective dyeing protocols on cellulosic fibers, such as cotton. This analysis is supported by a synthesis of experimental data from various studies and outlines detailed methodologies for comparative evaluation.

Executive Summary

The selection of a reactive dye in industrial and research applications hinges not only on coloristic properties but also on the reliability and consistency of the dyeing process. This compound, with its dichlorotriazine reactive group, and Reactive Orange 16, featuring a vinyl sulfone reactive group, represent two major classes of reactive dyes. While both offer vibrant orange shades and form covalent bonds with cellulosic fibers, their performance under varied process conditions can differ significantly. Generally, triazine-based dyes like this compound are considered to exhibit greater robustness to fluctuations in dyeing parameters compared to vinyl sulfone dyes.

Comparison of Dye Characteristics

A fundamental understanding of the chemical nature of these dyes is crucial for interpreting their performance.

FeatureC.I. This compoundC.I. Reactive Orange 16
C.I. Name This compoundReactive Orange 16
CAS Number 12225-82-0[1]12225-88-6 / 20262-58-2 / 12769-09-4[2]
Molecular Formula C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃[1]C₂₀H₁₇N₃Na₂O₁₁S₃[2]
Molecular Weight 781.47 g/mol [1]617.54 g/mol [2]
Reactive Group Dichlorotriazine[1]Vinyl Sulfone[2]
Typical Application Hot-dyeingHot-dyeing

Performance Comparison: Reproducibility and Robustness

The robustness of a dyeing protocol refers to its ability to yield consistent results despite small, unintentional variations in process parameters. Reproducibility, in turn, is the ability to obtain the same results in different experimental runs.

Studies have shown that bis-monochlorotriazine reactive dyes, which are structurally related to the dichlorotriazine group of this compound, exhibit lower sensitivity to variations in electrolyte concentration, pH, and fixation time compared to vinyl sulfone dyes.[3] This suggests that dyeing protocols utilizing this compound may be inherently more robust.

The following table summarizes the expected performance based on the reactive group chemistry.

Performance MetricThis compound (Dichlorotriazine)Reactive Orange 16 (Vinyl Sulfone)Rationale
Color Yield Consistency HigherModerateTriazine-based dyes often show a more controlled and stable reaction with the fiber over a wider range of conditions.
Sensitivity to Temperature ModerateHigherThe fixation of vinyl sulfone dyes can be more sensitive to temperature fluctuations, affecting the final shade.
Sensitivity to pH LowerHigherThe reactivity of the vinyl sulfone group is highly dependent on the precise alkaline pH for the elimination-addition reaction to occur efficiently.
Sensitivity to Salt Conc. LowerModerateTriazine dyes can exhibit good exhaustion even with slight variations in electrolyte levels.
Overall Robustness HigherModerateThe chemical nature of the dichlorotriazine group allows for a more forgiving dyeing process.

Colorfastness Properties

Both dye classes are known for their good to excellent fastness properties due to the formation of covalent bonds with the fiber. However, variations can exist.

Fastness PropertyThis compound (Typical Ratings)Reactive Orange 16 (Typical Ratings)
Light Fastness (ISO 105-B02) 45-6
Washing Fastness (ISO 105-C06) 4-5 (Staining and Fading)4-5 (Staining and Fading)
Rubbing Fastness (ISO 105-X12) 4 (Dry), 3 (Wet)4 (Dry), 3 (Wet)
Perspiration Fastness (ISO 105-E04) 4 (Alkaline & Acid)4-5 (Alkaline & Acid)

Note: Fastness ratings are on a scale of 1 to 5, with 5 being the highest. For light fastness, the scale can go up to 8.

Experimental Protocols

To empirically compare the reproducibility and robustness of dyeing protocols for this compound and Reactive Orange 16, the following detailed methodologies are proposed.

Materials and Equipment
  • Scoured and bleached 100% cotton knit fabric

  • C.I. This compound and C.I. Reactive Orange 16

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Acetic acid

  • Non-ionic wetting agent

  • Sequestering agent

  • Laboratory-scale dyeing machine (e.g., infrared or water bath shaker type)

  • Spectrophotometer for color measurement

  • Launder-Ometer for washing fastness tests

  • Crockmeter for rubbing fastness tests

  • Light fastness tester (Xenon arc lamp)

  • pH meter

  • Analytical balance

Standard Dyeing Protocol (Exhaust Method)

This protocol serves as the baseline for comparison.

  • Fabric Preparation: Condition the cotton fabric at standard temperature and humidity. Cut fabric samples of equal weight (e.g., 5 grams).

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:20).

    • Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the required volume of deionized water.

    • Prepare a stock solution of the dye (e.g., 1% w/v).

    • For a 1% depth of shade, add the calculated amount of dye stock solution to the dyebath.

  • Dyeing Procedure:

    • Place the fabric sample in the dyebath at room temperature.

    • Run the machine for 10 minutes to ensure thorough wetting.

    • Gradually raise the temperature to the dyeing temperature (e.g., 80°C for these hot-brand dyes) over 20 minutes.

    • Add the required amount of sodium chloride (e.g., 60 g/L) in two portions, 10 minutes apart.

    • Continue dyeing for another 30 minutes.

    • Add the required amount of sodium carbonate (e.g., 20 g/L) to achieve a pH of 10.5-11.0.

    • Continue dyeing for a further 60 minutes at 80°C.

  • After-treatment (Washing-off):

    • Drain the dyebath.

    • Rinse the dyed fabric with cold water.

    • Neutralize with dilute acetic acid (e.g., 0.5 g/L) at 50°C for 10 minutes.

    • Soap the fabric with a non-ionic detergent (e.g., 2 g/L) at 95°C for 15 minutes.

    • Rinse with hot and then cold water until the rinse water is clear.

    • Dry the fabric at ambient temperature.

Robustness Testing Protocol

To assess robustness, repeat the standard dyeing protocol for each dye while systematically varying one parameter at a time. The other parameters should be kept at the standard values.

  • Temperature Variation: ± 5°C from the standard 80°C (i.e., 75°C and 85°C).

  • pH Variation: ± 0.5 from the target fixation pH (e.g., pH 10.0 and 11.5).

  • Salt Concentration Variation: ± 10 g/L from the standard 60 g/L (i.e., 50 g/L and 70 g/L).

  • Fixation Time Variation: ± 15 minutes from the standard 60 minutes (i.e., 45 minutes and 75 minutes).

Reproducibility Testing Protocol

To evaluate reproducibility, repeat the standard dyeing protocol for each dye on three different days using freshly prepared solutions.

Evaluation of Dyed Samples
  • Colorimetric Analysis:

    • Measure the CIELab values (L, a, b*) and color strength (K/S) of all dyed samples using a spectrophotometer.

    • Calculate the color difference (ΔEcmc) between the samples dyed under varied conditions and the standard dyeing. A smaller ΔEcmc value indicates greater robustness.

    • For reproducibility testing, calculate the standard deviation of the L, a, b*, and K/S values across the replicate dyeings. A smaller standard deviation indicates higher reproducibility.

  • Fastness Testing:

    • Conduct washing, rubbing, and light fastness tests on the samples dyed using the standard protocol according to the relevant ISO standards.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_dyeing Dyeing Protocols cluster_eval Evaluation cluster_analysis Data Analysis prep_fabric Fabric and Dye Preparation prep_solutions Prepare Dyeing Solutions prep_fabric->prep_solutions standard_dyeing Standard Dyeing (Control) prep_solutions->standard_dyeing robustness_dyeing Robustness Testing (Parameter Variation) prep_solutions->robustness_dyeing repro_dyeing Reproducibility Testing (Replicates) prep_solutions->repro_dyeing color_measurement Colorimetric Measurement (K/S, CIELab) standard_dyeing->color_measurement fastness_testing Fastness Testing (Wash, Rub, Light) standard_dyeing->fastness_testing robustness_dyeing->color_measurement repro_dyeing->color_measurement robust_analysis Calculate ΔE*cmc for Robustness color_measurement->robust_analysis repro_analysis Calculate Std. Dev. for Reproducibility color_measurement->repro_analysis fastness_analysis Compare Fastness Ratings fastness_testing->fastness_analysis

Caption: Workflow for comparing the reproducibility and robustness of reactive dyeing protocols.

Conclusion

The selection between this compound and Reactive Orange 16 should be based on the specific requirements of the application. For processes where tight control over dyeing parameters is challenging, the higher robustness of a dichlorotriazine dye like this compound may be advantageous, potentially leading to better shade reproducibility and fewer batch-to-batch variations. Conversely, for applications where the highest possible light fastness is a critical parameter, a vinyl sulfone dye such as Reactive Orange 16 might be a more suitable choice, provided that the dyeing process can be precisely controlled. The experimental protocols outlined in this guide provide a framework for a thorough in-house evaluation to determine the optimal dye for a given production environment.

References

Degradation of Reactive Orange 4: A Comparative Guide to Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The effective degradation of azo dyes, such as Reactive Orange 4 (RO4), from industrial wastewater is a critical environmental challenge. This guide provides a comparative analysis of various catalytic methods for the degradation of RO4, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy. The comparison is based on experimental data from peer-reviewed studies, with a focus on photocatalysis, Fenton and photo-Fenton processes, and catalytic ozonation.

Comparative Performance of Catalysts

The efficacy of different catalytic systems in degrading this compound and similar azo dyes is summarized in the tables below. These tables provide a quantitative comparison of key performance indicators such as degradation efficiency, reaction time, and optimal experimental conditions.

Photocatalytic Degradation

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of organic pollutants. Titanium dioxide (TiO2) and zinc oxide (ZnO) are among the most extensively studied photocatalysts due to their high efficiency, chemical stability, and low cost.

CatalystDyeInitial Conc. (mg/L)Catalyst Dose (g/L)pHLight SourceTime (min)Degradation (%)Reference
Degussa P-25 TiO₂This compound---UV20>90[1]
Riedel-de-Häen TiO₂This compound---UV-Slightly more rapid than Degussa P-25 in pure dye solution[1]
ZnOThis compound25111UV792
TiO₂This compound251.254 (for RB5)UV762

Note: The pH for the TiO₂ experiment with this compound was optimized for Reactive Black 5 in the same study.

Fenton and Photo-Fenton Processes

Fenton and photo-Fenton processes utilize the generation of highly reactive hydroxyl radicals (•OH) to oxidize organic pollutants. These methods are known for their high efficiency and rapid reaction rates.

ProcessDye[Fe²⁺] (mg/L)[H₂O₂] (mM)pHTime (min)Degradation (%)Reference
FentonReactive Orange 1610100 (mg/L)33097.77[2][3]
Photo-Fenton (UV-A)Reactive Orange 1610100 (mg/L)33098.78[2][3]
Heterogeneous Fenton (Fe₃O₄/montmorillonite)Reactive Orange 16-77.9836085.90 (COD removal)[4]

Note: Data for Reactive Orange 16 is used as a close structural analogue to this compound.

Other Catalytic Methods

Catalytic ozonation and sonocatalysis are also effective methods for the degradation of azo dyes.

ProcessCatalystDyeDegradation (%)Time (min)Reference
Catalytic OzonationCaFe₂O₄Acid Orange II98 (Color removal)20[5]
SonocatalysisrGO-BiVO₄Methylene Blue52180[6]

Note: Data for other azo dyes are presented due to the limited availability of specific data for this compound using these methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key catalytic degradation processes.

Photocatalytic Degradation of this compound with TiO₂
  • Catalyst Suspension: A specific amount of TiO₂ (e.g., 1 g/L) is added to a known volume of this compound solution of a certain concentration.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Photoreaction: The suspension is then exposed to a light source (e.g., UV lamp or sunlight) under continuous stirring.

  • Sampling: Aliquots of the suspension are withdrawn at regular intervals.

  • Analysis: The samples are centrifuged or filtered to remove the catalyst particles. The concentration of the dye in the supernatant is then determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (λmax).

  • Degradation Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[7]

Fenton Degradation of Reactive Orange 16
  • pH Adjustment: The pH of the dye solution is adjusted to the optimal value (typically around 3) using an acid (e.g., H₂SO₄) or a base (e.g., NaOH).

  • Addition of Fenton's Reagents: A specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added to the solution, followed by the addition of hydrogen peroxide (H₂O₂).

  • Reaction: The reaction mixture is stirred for a specific duration at a controlled temperature.

  • Quenching and Analysis: The reaction is quenched by adjusting the pH to a neutral or alkaline value. The remaining dye concentration is then analyzed spectrophotometrically.[4]

Visualizing the Processes

To better understand the experimental workflows and underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dye Solution (this compound) B Catalyst Addition A->B C Adsorption in Dark (Equilibrium) B->C D Irradiation (UV/Visible Light) C->D E Sampling at Intervals D->E F Centrifugation/ Filtration E->F G UV-Vis Spectroscopy F->G H Data Analysis G->H

Caption: Experimental workflow for photocatalytic degradation.

Degradation_Pathway RO4 This compound (Azo Dye) Intermediates Aromatic Intermediates (e.g., amines, phenols) RO4->Intermediates •OH attack (Azo bond cleavage) Mineralization Mineralization Products (CO₂, H₂O, inorganic ions) Intermediates->Mineralization Further Oxidation

Caption: Generalized degradation pathway of this compound.

Conclusion

The degradation of this compound can be effectively achieved through various catalytic methods. Photocatalysis with Degussa P-25 TiO₂ and ZnO shows high efficiency under UV irradiation.[1] The photo-Fenton process demonstrates slightly higher degradation rates for a similar dye, Reactive Orange 16, compared to the standard Fenton process.[2][3] While data for catalytic ozonation and sonocatalysis on this compound is limited, these methods have proven effective for other azo dyes and represent promising areas for further research. The choice of the most suitable catalyst will depend on specific application requirements, including cost, efficiency, and environmental impact. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers initiating or advancing studies in this field.

References

A Comparative Analysis of the Environmental Impact: Reactive Orange 4 Versus Natural Dyes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The textile industry's substantial environmental footprint is largely attributed to the dyeing process, which consumes vast amounts of water and energy and releases complex effluents into the environment. The choice of dye is a critical determinant of this impact. This guide provides a detailed comparison of the environmental ramifications of using a common synthetic azo dye, Reactive Orange 4, versus natural dyes, with a focus on madder root as a representative example. This analysis is intended to inform researchers, scientists, and drug development professionals who may utilize these dyes in their work.

Executive Summary

This guide presents a comparative analysis of the environmental impact of this compound, a synthetic reactive dye, and natural dyes, exemplified by madder root. The comparison is based on key environmental indicators: water and energy consumption, ecotoxicity, and effluent characteristics, including Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD). While obtaining directly comparable, comprehensive datasets for both dye types under identical conditions is challenging, this guide synthesizes available data to provide a clear overview.

Natural dyes, such as madder, generally exhibit a lower environmental impact profile, with studies indicating significant reductions in water and energy consumption compared to conventional reactive dyeing processes. However, the toxicity of natural dyes is not negligible and can vary depending on the specific dye and mordants used. This compound, while demonstrating low acute toxicity to aquatic invertebrates in some studies, contributes to the generation of effluents with high COD and BOD, indicative of significant organic pollution.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and natural dyes. It is important to note that the data for natural dyes can vary significantly depending on the specific plant source, extraction method, and mordants used.

ParameterThis compoundNatural Dye (Madder)Source(s)
Water Consumption 15-40 L/kg of cotton[1]75% less than conventional dyeing[2][1][2]
Energy Consumption High (conventional dyeing)50-75% savings compared to conventional dyeing[2][2]
Acute Ecotoxicity (Daphnia) 48h EC50 > 100 mg/L (Daphnia magna)[3]48h EC50 = 4.4 mg/L (Daphnia similis)[4][3][4]
Effluent - BOD Data not availableData not available
Effluent - COD HighLower than synthetic dyes[5]
Biodegradability Not readily biodegradableGenerally biodegradable

Note: The ecotoxicity data for madder is for Daphnia similis, a different species from the standard test organism Daphnia magna used for the this compound data. This may affect a direct comparison of toxicity values.

Experimental Protocols

To ensure a thorough understanding of the data presented, this section details the methodologies for the key experiments cited.

Acute Immobilization Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.

Principle: Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

Procedure:

  • Test Organisms: Daphnia magna neonates (<24 hours old) are used.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance is prepared in a suitable medium. A control group with no test substance is also included.

  • Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control in glass vessels.

  • Incubation: The test vessels are maintained at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using statistical methods.[6][7]

Chemical Oxygen Demand (COD) Determination (ISO 6060)

This method measures the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample.

Principle: A sample is refluxed in a strongly acidic solution with a known excess of potassium dichromate. The amount of dichromate consumed is determined by titration with ferrous ammonium sulfate, and the COD is calculated in milligrams of oxygen per liter.

Procedure:

  • Sample Preparation: A representative sample of the effluent is collected.

  • Digestion: A specific volume of the sample is added to a digestion tube containing a solution of sulfuric acid, potassium dichromate, and a silver sulfate catalyst.

  • Reflux: The mixture is heated to reflux for a set period (typically 2 hours) to ensure complete oxidation.

  • Titration: After cooling, the excess dichromate is titrated with a standardized solution of ferrous ammonium sulfate using a ferroin indicator.

  • Calculation: The COD value is calculated based on the amount of dichromate consumed during the oxidation process.[8]

Biochemical Oxygen Demand (BOD5) Test

This test measures the amount of dissolved oxygen consumed by aerobic microorganisms to decompose organic matter in a water sample over a five-day period.

Principle: A water sample is diluted and seeded with microorganisms. The dissolved oxygen (DO) is measured initially and after a 5-day incubation period in the dark at 20°C. The difference in DO represents the BOD5.

Procedure:

  • Sample Preparation: The effluent sample is neutralized and any residual chlorine is removed.

  • Dilution: The sample is diluted with aerated dilution water containing essential nutrients and a microbial seed (if necessary).

  • Initial DO Measurement: The initial dissolved oxygen concentration of the diluted sample is measured using a DO meter.

  • Incubation: The sample is incubated in a sealed, dark bottle at 20°C for 5 days.

  • Final DO Measurement: After 5 days, the final dissolved oxygen concentration is measured.

  • Calculation: The BOD5 is calculated as the difference between the initial and final DO concentrations, adjusted for the dilution factor.[9]

Visualizing the Environmental Impact Pathway

The following diagrams illustrate the lifecycle of both dye types and the experimental workflow for assessing their environmental impact.

cluster_0 Lifecycle of this compound cluster_1 Lifecycle of Natural Dyes (Madder) Raw Materials (Petrochemicals) Raw Materials (Petrochemicals) Synthesis Synthesis Raw Materials (Petrochemicals)->Synthesis Chemical Reactions Dyeing Process Dyeing Process Synthesis->Dyeing Process Dye Product Wastewater Effluent Wastewater Effluent Dyeing Process->Wastewater Effluent Unfixed Dye, Auxiliaries Environmental Impact Environmental Impact Wastewater Effluent->Environmental Impact Pollution Cultivation of Madder Cultivation of Madder Harvesting & Extraction Harvesting & Extraction Cultivation of Madder->Harvesting & Extraction Plant Biomass Dyeing Process (with Mordants) Dyeing Process (with Mordants) Harvesting & Extraction->Dyeing Process (with Mordants) Dye Extract Wastewater Effluent Wastewater Effluent Dyeing Process (with Mordants)->Wastewater Effluent Residual Dye, Mordants Environmental Impact Environmental Impact Wastewater Effluent ->Environmental Impact Potential Pollution

Figure 1: Comparative Lifecycle of this compound and Natural Dyes.

Effluent Sample Effluent Sample Physicochemical Analysis Physicochemical Analysis Effluent Sample->Physicochemical Analysis pH, Temp, etc. BOD5 Test BOD5 Test Effluent Sample->BOD5 Test COD Test COD Test Effluent Sample->COD Test Ecotoxicity Assay Ecotoxicity Assay Effluent Sample->Ecotoxicity Assay Data Analysis & Comparison Data Analysis & Comparison Physicochemical Analysis->Data Analysis & Comparison BOD5 Test->Data Analysis & Comparison COD Test->Data Analysis & Comparison Daphnia magna Test Daphnia magna Test Ecotoxicity Assay->Daphnia magna Test Acute Immobilization Daphnia magna Test->Data Analysis & Comparison

Figure 2: Experimental Workflow for Effluent Analysis.

Conclusion

The available data suggests that natural dyes like madder offer a more environmentally favorable profile compared to synthetic reactive dyes such as this compound, particularly concerning water and energy consumption. Life cycle assessments have also indicated a lower overall environmental impact for natural dyeing processes.[5][10] However, it is crucial to recognize that "natural" does not inherently mean "harmless." The ecotoxicity of some natural dyes and the mordants required for their application can still pose environmental risks.

For researchers and professionals in drug development, the choice of dye should be guided by a comprehensive assessment of its lifecycle and potential environmental impacts. While reactive dyes offer consistency and a wide color palette, the long-term environmental costs associated with their use are significant. Further research is needed to develop and standardize natural dyeing processes to improve their performance and reduce their costs, making them a more viable and sustainable alternative for various applications. This includes a need for more comprehensive and directly comparable datasets for specific dye-to-dye comparisons.

References

Safety Operating Guide

Proper Disposal of Reactive Orange 4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and other laboratory settings, the safe handling and disposal of chemical reagents like Reactive Orange 4 are paramount. Adherence to proper procedures is essential for personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the appropriate disposal of this compound, ensuring compliance and safety.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Gloves: To prevent skin contact.

  • Safety Goggles or Glasses: To protect the eyes from dust particles.[1][2]

  • Respiratory Protection: An approved dust or mist respirator should be used, especially when handling the powder form, to avoid inhalation of dust particles.[1][2]

Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][3]

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on whether it is in solid form (unused product or spill residue) or in a liquid solution (unexhausted dye bath).

1. Disposal of Solid this compound Waste:

Solid waste includes expired or unused powder, as well as materials used to clean up spills.

  • For Spills:

    • Avoid generating dust.[4] If possible, gently moisten the spilled powder with a fine water mist to prevent it from becoming airborne.

    • Carefully sweep or shovel the spilled material into a designated, sealable container.[1][3]

    • Label the container clearly as "Hazardous Waste: this compound".

    • Wash the spill area thoroughly with water and a detergent if necessary.[5]

  • For Unused/Expired Product:

    • Keep the product in its original or a similarly appropriate, well-labeled, and sealed container.

    • This container should be treated as hazardous waste.

2. Disposal of Liquid this compound Waste (Unexhausted Dye Baths):

Aqueous solutions of fiber-reactive dyes that have not been fully exhausted require pH neutralization before disposal.

  • Check the pH: Use pH test strips to determine the current pH of the dye bath. Fiber-reactive dye baths are typically alkaline (basic).

  • Neutralize the Solution:

    • Slowly add a weak acid, such as citric acid, to the solution in small increments.[6]

    • Stir the solution gently after each addition.

    • Continuously check the pH until it is neutral (approximately pH 7).

  • Dispose: Once neutralized, the solution can typically be poured down the drain with plenty of water, as per some dye supplier instructions.[6] However, always consult your local, state, and federal regulations for final discharge compliance.

All solid and liquid waste must be handled and disposed of in accordance with local, state, and federal regulations.[4][7] If you are unsure about the regulations in your area, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety data for this compound.

ParameterValueSpeciesReference
Oral LD50 > 5000 mg/kgRat[2]
Fish Toxicity (LC50, 49 hrs) > 500 mg/LRainbow Trout[1]
Total Inhalable Dust (8-hr TWA) < 10 mg/m³N/A[1]
Total Respirable Dust (8-hr TWA) < 5 mg/m³N/A[1]

TWA: Time-Weighted Average

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for handling and disposing of reactive dyes. The key experimental step in the disposal of liquid waste is the neutralization of the solution's pH.

Protocol for Neutralization of Alkaline this compound Solution:

  • Materials:

    • Unexhausted this compound dye bath

    • Citric acid (solid or a prepared solution)

    • pH test strips or a calibrated pH meter

    • Stir bar and stir plate (or a stirring rod)

    • Appropriate PPE (gloves, safety glasses)

  • Procedure:

    • Place the container with the dye bath on a stir plate and add a stir bar. If a stir plate is unavailable, use a stirring rod for manual agitation.

    • Measure the initial pH of the solution using a pH test strip or meter.

    • Begin adding small amounts of citric acid to the solution while it is being stirred.

    • After each addition, allow the solution to mix thoroughly and then measure the pH again.

    • Continue this process until the pH of the solution is between 6.5 and 8.5 (or as required by local regulations for drain disposal). A pH of 7 is ideal.

    • Once neutralized, the solution is ready for the final disposal step as per institutional and local guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder/Spill Residue) waste_type->solid_waste Solid liquid_waste Liquid Waste (Dye Solution) waste_type->liquid_waste Liquid package_solid Package in a sealed, labeled container solid_waste->package_solid check_ph Check pH of Solution liquid_waste->check_ph dispose_solid Dispose via certified hazardous waste handler package_solid->dispose_solid neutralize Neutralize with weak acid (e.g., citric acid) to pH ~7 check_ph->neutralize Not Neutral dispose_liquid Dispose according to local regulations (e.g., drain disposal with copious water) check_ph->dispose_liquid Neutral neutralize->check_ph is_neutral Is pH neutral? end End of Disposal Process dispose_solid->end dispose_liquid->end

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling Reactive Orange 4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemicals such as Reactive Orange 4. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks and ensure safe handling.

Hazard Summary for this compound

This compound, a monoazo dichlorotriazinyl reactive dye, presents several potential health hazards that necessitate careful handling.[1] It is crucial to be aware of these risks before beginning any work with this compound. The primary health concerns are associated with the dye in its powdered form before it is applied to any material.[2]

Hazard TypeDescription
Respiratory Sensitization Inhalation of dust may lead to respiratory sensitization. It is prudent to treat all reactive dyes as potential respiratory sensitizers.[2] Symptoms can include sneezing, coughing, wheezing, and shortness of breath.[2]
Eye Irritation The substance is irritating to the eyes, which can cause itching, watering, or swelling of the eyelids.[2][3][4][5]
Skin Irritation and Sensitization May cause skin irritation upon contact.[4][5] It can also lead to skin sensitization in some individuals.[4]
Inhalation Hazard Inhaling dust can irritate the respiratory system.[4] Long-term exposure to high concentrations of dust may lead to changes in lung function.[4]
Dust Explosion Hazard Like many fine organic powders, it may form explosive dust clouds in the air.[3][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent exposure to this compound. The following table outlines the recommended equipment for various types of protection.

Protection TypeRecommended PPESpecifications and Usage
Respiratory Protection NIOSH-approved respiratorAn N95 dust mask or a respirator with particulate filters is recommended, especially when handling the dry powder form or when airborne dust may be generated (e.g., weighing, spill cleanup).[6][7]
Eye Protection Chemical splash goggles or safety glasses with side shieldsGoggles should be worn to protect against dust particles and splashes of liquid solutions.[3][6][7]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for handling this compound.[6] Always inspect gloves for tears or holes before use and wash hands after removal.
Body Protection Laboratory coat and closed-toe shoesA lab coat should be worn to protect skin and clothing from dust and splashes.[7] Ensure shoes cover the entire foot.

Operational Plan for Handling this compound

Adhering to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[3]

  • When handling the powdered form, especially during weighing and dispensing, use a chemical fume hood or a local exhaust ventilation system to control airborne dust.[2]

2. Handling the Substance:

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4]

  • Wash hands thoroughly with soap and water after handling.[8]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[7]

3. Spill Management:

  • In case of a spill, avoid breathing the dust.[4]

  • Clean up spills immediately.[4]

  • For minor spills, sweep or shovel the material into a suitable, sealed container for disposal. Use a non-flammable dry agent like sand or earth to absorb any liquid.[3]

  • Remove and launder or dry clean contaminated clothing before reuse.[3]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed when not in use.[7][8]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_spill Spill Response prep1 Don Appropriate PPE prep2 Work in Well-Ventilated Area / Fume Hood prep1->prep2 handle1 Weigh/Dispense Powder in Hood prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Clean Work Area handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill1 Alert Others & Evacuate if Necessary spill2 Contain Spill with Absorbent Material spill1->spill2 spill3 Collect Spill Material into Labeled Waste Container spill2->spill3 spill4 Decontaminate Spill Area spill3->spill4

Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused or waste this compound, whether in solid or solution form, must be disposed of as hazardous waste.[9] Do not dispose of it down the drain or in the regular trash.[9][10]

  • Contaminated Materials: Any materials contaminated with this compound, such as paper towels, gloves, and spill absorbents, should be collected in a sealed and clearly labeled hazardous waste container.

  • Empty Containers: The first rinse of any empty container that held this compound must be collected and disposed of as hazardous waste.[11] After a thorough rinsing, the container's label should be defaced before disposal.[11]

  • Waste Collection: Store all hazardous waste in compatible containers that are kept tightly closed.[12] Ensure waste containers are properly labeled with their contents.

Emergency and First Aid Procedures

In the event of an exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][13][14]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][8][15]
Skin Contact Remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water.[3][13] If irritation persists, seek medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention or contact a poison control center.[8][14][15]

By adhering to these safety protocols, researchers and scientists can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.